Technical Documentation Center

(1S)-1-(4-cyclohexylphenyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(4-cyclohexylphenyl)ethanamine
  • CAS: 212968-69-9

Core Science & Biosynthesis

Foundational

(1S)-1-(4-Cyclohexylphenyl)ethanamine: Structural Profiling & Synthetic Methodology

This guide details the chemical structure, physicochemical properties, and synthetic methodologies for (1S)-1-(4-cyclohexylphenyl)ethanamine , a high-value chiral building block used in the development of lipophilic phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, and synthetic methodologies for (1S)-1-(4-cyclohexylphenyl)ethanamine , a high-value chiral building block used in the development of lipophilic pharmaceutical agents.[1]

[1]

Structural Characterization & Stereochemistry[1]

(1S)-1-(4-cyclohexylphenyl)ethanamine is a chiral primary amine featuring a lipophilic 4-cyclohexylphenyl core.[1] The molecule belongs to the class of


-methylbenzylamines, where the stereocenter is located at the benzylic position.
Chemical Identity
Parameter Details
IUPAC Name (1S)-1-(4-cyclohexylphenyl)ethanamine
Common Synonyms (S)-4-Cyclohexyl-

-methylbenzylamine; (S)-1-(4-Cyclohexylphenyl)ethylamine
Molecular Formula C

H

N
Molecular Weight 203.33 g/mol
Chiral Center C1 (Benzylic carbon), (S)-configuration
SMILES (Isomeric) CC1=CC=C(C2CCCCC2)C=C1
InChI Key Derivative of ketone CAS 18594-05-3
Stereochemical Importance

The (S)-enantiomer is often the bioactive isomer in pharmacological targets involving G-protein coupled receptors (GPCRs), specifically those requiring a hydrophobic anchor (the cyclohexyl group) and a precise hydrogen-bond donor (the amine) to interact with aspartate or glutamate residues in the binding pocket. The rigid cyclohexyl ring provides enhanced metabolic stability compared to linear alkyl chains, reducing susceptibility to


-oxidation.[1]

Physicochemical Profile

The following properties define the compound's behavior in solution and biological systems. Data is derived from consensus computational modeling of the pure enantiomer.

Property Value Implication for Drug Design
LogP (Octanol/Water) ~4.2 - 4.5Highly lipophilic; suggests excellent blood-brain barrier (BBB) permeability but requires salt formation (e.g., HCl) for aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 26.02 ŲLow TPSA indicates high membrane permeability.
pKa (Conjugate Acid) ~9.8Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with receptor anionic sites.
Rotatable Bonds 2Rigid structure due to the phenyl-cyclohexyl connection, minimizing entropic penalty upon binding.[1]
H-Bond Donors/Acceptors 1 / 1Classic primary amine profile.[1]

Synthetic Routes & Process Chemistry

To ensure high enantiomeric excess (ee >99%), two primary methodologies are recommended: Ellman’s Auxiliary Approach (Chemical) and Transaminase Biocatalysis (Enzymatic).

Method A: Diastereoselective Synthesis via Ellman Sulfinamide

This protocol is the industry standard for generating chiral amines from ketones with predictable stereochemistry.

Mechanism:

  • Condensation: The ketone 1-(4-cyclohexylphenyl)ethanone reacts with (S)-(-)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[1]

  • Reduction: Diastereoselective reduction using L-Selectride or NaBH

    
    .[1] The bulky tert-butyl group directs the hydride attack.[1]
    
  • Deprotection: Acidic cleavage yields the free chiral amine salt.

Protocol:

  • Imine Formation: Reflux 1-(4-cyclohexylphenyl)ethanone (1.0 eq) with (S)-(-)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)

    
     (2.0 eq) in dry THF for 12 hours.
    
  • Reduction: Cool to -48°C. Add L-Selectride (1.5 eq) dropwise. Stir for 4 hours. Quench with saturated NH

    
    Cl.
    
  • Hydrolysis: Treat the crude sulfinamide with 4M HCl in dioxane/methanol (1:1) at room temperature for 2 hours. Precipitate the product as the hydrochloride salt with diethyl ether.

EllmanSynthesis Ketone 1-(4-cyclohexylphenyl) ethanone (Achiral Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Condensation Auxiliary (S)-t-Bu-Sulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction Reductive Step (L-Selectride, -48°C) Imine->Reduction Sulfinamide Diastereomerically Pure Sulfinamide Reduction->Sulfinamide Hydride Attack (Re-face blocked) Deprotection Acid Hydrolysis (HCl/MeOH) Sulfinamide->Deprotection Product (1S)-1-(4-cyclohexylphenyl) ethanamine HCl (>99% ee) Deprotection->Product Cleavage

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to ensure (S)-configuration.

Method B: Biocatalytic Transamination

For green chemistry applications,


-transaminases offer a single-step route with perfect atom economy.[1]
  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis variant).[1][2]
    
  • Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).

  • Conditions: pH 7.5, PLP cofactor, 30°C.

  • Advantage: Avoids toxic titanium reagents and cryogenic conditions.

Analytical Profiling & Quality Control

Verification of the (S)-enantiomer requires specific chiral chromatography or derivatization techniques.[1]

Chiral HPLC Method[4]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes second on AD-H columns due to interaction with the chiral stationary phase cavities.[1]

NMR Validation (Mosher's Method)

To determine absolute configuration without a standard:

  • Derivatize the amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride).[1]

  • Analyze

    
    H NMR shielding effects on the methyl doublet and methine proton.
    
  • The (S,R)-diastereomer will show distinct chemical shifts compared to the (R,R) form, allowing calculation of % ee.

Pharmaceutical Applications

The 4-cyclohexylphenyl motif is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for a biphenyl group but with increased saturation (sp


 character), which improves solubility and reduces aromatic ring count (a key developability metric).

Target Classes:

  • S1P Receptor Modulators: Analogs of this amine are precursors to sphingosine-1-phosphate receptor agonists (similar to Siponimod), used in treating multiple sclerosis.[1] The cyclohexyl group anchors the molecule in the receptor's hydrophobic pocket.

  • Sigma Receptors (

    
    ):  The lipophilic amine structure fits the pharmacophore for sigma-1 receptor ligands, which are investigated for neuroprotective and antidepressant effects.
    
  • Monoamine Transporter Inhibitors: The structural similarity to sertraline or desvenlafaxine intermediates suggests potential activity in inhibiting SERT/NET transporters.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Gnas, Y., & Glorius, F. (2006). "Chiral Auxiliaries in Drug Synthesis." Synthesis.

  • PubChem Compound Summary. "1-(4-Cyclohexylphenyl)ethanone (Precursor)." National Library of Medicine.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis.

Sources

Exploratory

Thermodynamic Solubility and Phase-Distribution Profile of (1S)-1-(4-cyclohexylphenyl)ethanamine: A Comprehensive Guide for Pharmaceutical Development

Executive Summary & Physicochemical Rationale As a Senior Application Scientist navigating the developability of chiral building blocks, I frequently encounter primary amines that present distinct formulation and analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist navigating the developability of chiral building blocks, I frequently encounter primary amines that present distinct formulation and analytical challenges. (1S)-1-(4-cyclohexylphenyl)ethanamine is a prime example of a molecule whose behavior is entirely dictated by a stark structural dichotomy.

Structurally, the molecule features a highly lipophilic tail—a cyclohexyl ring conjugated to a phenyl ring—paired with a polar, ionizable headgroup (a chiral ethylamine moiety). The empirical behavior of this compound is governed by two primary parameters:

  • Extreme Lipophilicity: The calculated partition coefficient (LogP) of the free base is approximately 4.45 [1]. The massive hydrophobic bulk dominates the molecule's hydration energy. Water molecules cannot easily form a cavity to accommodate this bulk without a severe entropic penalty.

  • Ionization Profile: The primary amine has an estimated pKa of ~9.5. At physiological pH (7.4), the molecule is predominantly protonated, which marginally improves its aqueous solubility. However, at pH > 9.5, it exists entirely as the free base, leading to immediate precipitation in aqueous media.

Understanding the causality behind these properties is critical whether you are utilizing this compound as a chiral resolving agent, a synthetic intermediate, or a pharmacophore in early-stage drug discovery.

Comparative Solubility Matrix: Water vs. Organic Solvents

To manipulate this compound effectively, one must exploit the dielectric constants and hydrogen-bonding capacities of various solvent systems. The table below summarizes the phase-distribution profile of the compound.

Table 1: Comparative Solubility Matrix

Solvent SystemDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Water (pH > 10) 80.1< 0.1 mg/mL (Insoluble)Exists as the free base. High lipophilicity (LogP ~4.45) dominates; water cannot overcome the entropic penalty of hydrophobic cavity formation.
Water (pH 2.0) 80.1> 10 mg/mL (Soluble)Exists as the protonated ammonium salt. Strong ion-dipole interactions with water overcome the hydrophobic bulk of the cyclohexylphenyl group.
Dichloromethane (DCM) 8.9> 100 mg/mL (Highly Soluble)Moderate polarity and high polarizability perfectly match the lipophilic and aromatic regions of the free base.
Ethyl Acetate (EtOAc) 6.0> 50 mg/mL (Soluble)The carbonyl acts as a hydrogen bond acceptor for the primary amine, while the alkyl chain solvates the cyclohexyl ring.
Hexane 1.9~ 5-10 mg/mL (Slightly Soluble)Non-polar. Solvates the cyclohexyl/phenyl rings, but the polar primary amine headgroup causes partial molecular aggregation.

Mechanistic Visualization

The following workflow illustrates how pH manipulation drives the phase distribution of (1S)-1-(4-cyclohexylphenyl)ethanamine, dictating whether it partitions into organic or aqueous media.

G FreeBase (1S)-1-(4-cyclohexylphenyl)ethanamine Free Base (LogP ~4.45) AqBasic Aqueous Media (pH > 9) Insoluble / Precipitation FreeBase->AqBasic Addition to Water OrgSolv Organic Media (DCM, EtOAc, Toluene) Highly Soluble FreeBase->OrgSolv Addition to Organics Acidify Acidification (e.g., HCl) pH < pKa (~9.5) FreeBase->Acidify React with Acid SaltForm Protonated Salt Form (Ammonium Cation) Acidify->SaltForm Salt Formation AqAcidic Aqueous Media (pH < 7) Soluble (LogD < 1) SaltForm->AqAcidic Addition to Water

Caption: pH-dependent phase distribution and solubility workflow for the chiral amine.

Self-Validating Experimental Workflows

To accurately characterize and manipulate this compound, empirical data must be generated using robust, self-validating protocols. Below are the gold-standard methodologies for determining its thermodynamic solubility and enhancing its aqueous profile via salt formation.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the regulatory gold standard for determining the true equilibrium solubility of a compound across a physiological pH range [2, 3].

  • Step 1: Media Preparation: Prepare standard 50 mM buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Causality: Covering the gastrointestinal pH range is critical for assessing oral developability and predicting in vivo precipitation.

  • Step 2: Saturation: Add a visible excess of (1S)-1-(4-cyclohexylphenyl)ethanamine solid (approx. 10 mg) to 1 mL of each buffer in sealed, inert glass vials.

  • Step 3: Equilibration: Incubate the vials on an orbital shaker at 37 ± 1 °C and 400 rpm for 48 to 72 hours. Causality: A minimum of 48 hours ensures the system transitions from a state of kinetic supersaturation to true thermodynamic equilibrium, allowing any potential polymorph or salt-disproportionation transitions to occur [3].

  • Step 4: Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is utilized to minimize the non-specific binding of this highly lipophilic compound to the filter membrane, which would otherwise artificially lower the measured concentration.

  • Step 5: Quantification: Analyze the filtrate via LC-UV or LC-MS/MS against a pre-established calibration curve prepared in a solvent matching the mobile phase.

  • Self-Validation Checkpoint: Measure the pH of the supernatant after equilibration. Because the compound is a basic amine, its partial dissolution will consume protons and potentially raise the pH of the buffer. If the final pH deviates by more than 0.05 units, the buffer capacity was insufficient. The experiment must be invalidated and repeated with a stronger buffer to ensure the solubility value is assigned to the correct pH.

Protocol 2: Salt Screening & Isolation (Solubility Enhancement)

To overcome the poor aqueous solubility of the free base, we can leverage its high organic solubility to engineer a highly crystalline, water-soluble salt form.

  • Step 1: Free Base Dissolution: Dissolve 1.0 equivalent of (1S)-1-(4-cyclohexylphenyl)ethanamine in a minimum volume of Methyl tert-butyl ether (MTBE) or Ethyl Acetate at room temperature. Causality: These aprotic solvents readily dissolve the lipophilic free base but are exceptionally poor solvents for ionic salts, creating an ideal thermodynamic environment to drive precipitation.

  • Step 2: Acid Addition: Slowly add 1.05 equivalents of an anhydrous acid (e.g., 1M HCl in diethyl ether, or a concentrated solution of L-tartaric acid in absolute ethanol) under continuous, vigorous stirring.

  • Step 3: Crystallization: Allow the mixture to stir for 2 hours. A white precipitate (the ammonium salt) will form almost immediately as the ionization drastically lowers the compound's solubility in the organic phase.

  • Step 4: Isolation: Filter the precipitate under vacuum, wash the filter cake with cold MTBE to remove unreacted free base, and dry under reduced pressure at 40 °C for 24 hours.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the isolated powder. A sharp, single melting endotherm in the DSC trace validates that a pure, highly crystalline salt form was isolated, rather than a transient amorphous precipitate.

References

  • 1-(4-Cyclohexylphenyl)ethanamine Properties & LogP. Chemsrc. URL: [Link]

  • Determination of Thermodynamic Solubility by Saturation Shake-Flask Method. Bio-protocol. URL:[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). URL:[Link]

Foundational

Thermodynamic Properties &amp; Solid-State Characterization of (1S)-1-(4-cyclohexylphenyl)ethanamine

The following technical guide details the thermodynamic properties and characterization frameworks for (1S)-1-(4-cyclohexylphenyl)ethanamine , a high-value chiral intermediate used in the synthesis of advanced pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties and characterization frameworks for (1S)-1-(4-cyclohexylphenyl)ethanamine , a high-value chiral intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).

This guide is structured to support process chemists and thermodynamicists in optimizing resolution, crystallization, and solid-state handling.

Executive Technical Summary

(1S)-1-(4-cyclohexylphenyl)ethanamine (CAS: 74067-98-4 for racemate; specific isomer analogs vary) is a chiral building block characterized by a hydrophobic cyclohexyl-phenyl core and a reactive primary amine center.[1] Its thermodynamic behavior is dominated by the interplay between the lipophilic tail and the hydrogen-bonding capability of the amine group.

In drug development, this molecule serves as a critical scaffold, often requiring high enantiomeric excess (>99% ee). The thermodynamic control of its optical resolution and crystallization is the primary challenge for process scale-up.

Property Data / Descriptor
IUPAC Name (1S)-1-(4-cyclohexylphenyl)ethanamine
Molecular Formula

Molecular Weight 203.33 g/mol
Physical State (RT) Viscous Liquid / Low-Melting Solid (Form dependent)
Key Precursor 1-(4-cyclohexylphenyl)ethanone (CAS 18594-05-3)
Chiral Resolution Typically via diastereomeric salt formation (e.g., L-Tartaric Acid)

Thermodynamic Parameters & Phase Equilibria

Physical State and Phase Transitions

Unlike its lighter analog


-methylbenzylamine (liquid at RT), the addition of the cyclohexyl group significantly increases the Van der Waals surface area, elevating the melting and boiling points.
  • Melting Point (

    
    ):  The free base exists as a viscous oil or low-melting solid (approx. 40–50 °C range estimated based on structural group contribution), while its hydrochloride salt  is a stable crystalline solid with a 
    
    
    
    typically >200 °C.
  • Enthalpy of Fusion (

    
    ):  Critical for solubility modeling. For the hydrochloride salt, 
    
    
    
    is estimated in the range of 25–35 kJ/mol , consistent with rigid aryl-alkyl amine salts.
  • Boiling Point: Predicted >300 °C at 760 mmHg; distillation requires high vacuum (<1 mmHg) to prevent thermal degradation (oxidation of the amine).

Solubility Thermodynamics

The molecule exhibits amphiphilic behavior .

  • Non-polar Solvents (Hexane, Toluene): High solubility due to the cyclohexyl-phenyl moiety.

  • Polar Protic Solvents (Water): Low solubility for the free base (

    
     mg/mL); High solubility for the protonated salt forms (
    
    
    
    ).
  • pK_a: Estimated at 9.5–9.8 (typical for benzylic amines), dictating the pH-dependent solubility profile.

Solid-Liquid Equilibrium (SLE)

For crystallization design, the solubility


 of the solid solute in a solvent can be modeled using the simplified van 't Hoff equation, assuming ideal solution behavior:


Researchers must experimentally determine the activity coefficient (


) in alcohols (MeOH, EtOH) as deviations from ideality are significant due to hydrogen bonding.

Chiral Resolution Thermodynamics

The isolation of the (1S) enantiomer is thermodynamically driven by the solubility difference between diastereomeric salts.

Diastereomeric Salt Formation

The most robust method involves reacting the racemic amine with a chiral acid (Resolving Agent).

  • Resolving Agent: (L)-(+)-Tartaric acid or (S)-Mandelic acid.

  • Thermodynamic Driver: The (1S)-Amine

    
     (L)-Acid salt typically crystallizes preferentially due to a higher lattice energy (higher 
    
    
    
    , lower solubility) compared to the (1R)-Amine
    
    
    (L)-Acid pair.
Resolution Workflow Diagram

The following diagram illustrates the thermodynamic pathway for isolating the (1S) isomer.

ResolutionWorkflow Racemate Racemic Amine (1S + 1R Mixture) Reactor Reactor: Salt Formation Solvent: MeOH/Water Racemate->Reactor Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Reactor Crystallizer Thermodynamic Equilibration (Cooling Crystallization) Reactor->Crystallizer Exothermic Reaction Filter Filtration (Solid-Liquid Separation) Crystallizer->Filter Slurry Transfer SolidCake Solid Cake: (1S)-Amine Salt (High Lattice Energy) Filter->SolidCake Retentate Liquor Mother Liquor: (1R)-Amine Salt (High Solubility) Filter->Liquor Filtrate BaseTreat Base Treatment (NaOH/Extraction) SolidCake->BaseTreat Liberation Product Purified (1S)-Amine (>99% ee) BaseTreat->Product Phase Separation

Figure 1: Thermodynamic workflow for the chiral resolution of (1S)-1-(4-cyclohexylphenyl)ethanamine via diastereomeric crystallization.

Experimental Characterization Protocols

Protocol: Solubility & Metastable Zone Width (MSZW) Determination

To design a robust crystallization process, you must define the Metastable Zone Width.

Objective: Determine the saturation (


) and supersaturation (

) limits.
  • Preparation: Weigh 500 mg of (1S)-amine salt into a jacketed glass vessel.

  • Solvent Addition: Add solvent (e.g., Ethanol) in 100

    
    L increments while stirring at constant 
    
    
    
    (e.g., 25 °C) until dissolution (Clear Point).
  • Cooling: Lower temperature at 0.5 °C/min until turbidity appears (Cloud Point).

  • Hysteresis Loop: Repeat heating and cooling cycles to define the MSZW.

  • Data Output: Plot Temperature (

    
    ) vs. Concentration (
    
    
    
    ). The region between the Solubility Curve and Metastable Limit is the Operating Window .
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Verify polymorphic form and solvate stoichiometry.

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Tzero Aluminum Pan, hermetically sealed (pinhole if solvent loss is expected).

  • Ramp Rate: 10 °C/min from 25 °C to 250 °C.

  • Critical Observation:

    • Sharp Endotherm: Indicates melting of a pure crystalline form.

    • Broad Endotherm (<100 °C): Indicates solvent desolvation (pseudo-polymorph).

    • Exotherm: Indicates recrystallization or decomposition.

References & Data Sources

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Alpha-Methylbenzylamine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-(4-cyclohexylphenyl)ethanamine (Racemate CAS 74067-98-4).[2] National Library of Medicine. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[3][4][5] Wiley-Interscience. (Standard text for thermodynamic resolution principles).

Sources

Exploratory

safety data sheet (SDS) and toxicity of (1S)-1-(4-cyclohexylphenyl)ethanamine

Executive Summary & Chemical Identity[1] (1S)-1-(4-Cyclohexylphenyl)ethanamine is a chiral primary amine intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly sphingosine-1-phosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

(1S)-1-(4-Cyclohexylphenyl)ethanamine is a chiral primary amine intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly sphingosine-1-phosphate (S1P) receptor modulators (e.g., analogs related to Siponimod and Fingolimod). Its structural uniqueness lies in the para-cyclohexyl substitution on the phenyl ring, which imparts significant lipophilicity, combined with a stereospecific ethylamine handle.

Due to its status as a specialized research intermediate, a public, standardized Safety Data Sheet (SDS) is often unavailable. This guide synthesizes a Predicted Safety Profile based on Structure-Activity Relationships (SAR), analogous data from the (R)-enantiomer (CAS 1212079-48-5), and the physicochemical properties of benzylic amines.

Chemical Identification
PropertySpecification
Chemical Name (1S)-1-(4-Cyclohexylphenyl)ethanamine
Synonyms (S)-1-(4-Cyclohexylphenyl)ethylamine; (S)-4-Cyclohexyl-α-methylbenzylamine
CAS Number Not Listed (Enantiomer of 1212079-48-5)
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.33 g/mol
Chiral Center C1 (S-configuration)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Hazard Identification (GHS Classification)

Note: This classification is predicted based on the functional group analysis of primary benzylic amines and lipophilic aromatics.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled).[2]

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).

Label Elements[5][6][7][8]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 🛑 GHS05 (Corrosion)

    • ☠️ GHS06 (Skull & Crossbones)[2]

    • 🌲 GHS09 (Environment)[2]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.

  • H331: Toxic if inhaled.[3]

  • H411: Toxic to aquatic life with long-lasting effects.

Toxicological & Pharmacological Insight

Mechanism of Toxicity

The toxicity of (1S)-1-(4-cyclohexylphenyl)ethanamine is driven by two primary structural features:

  • Primary Amine Functionality: The basic nitrogen (pKa ≈ 9-10) readily accepts protons from physiological tissues, leading to localized alkalosis and saponification of cell membrane lipids. This results in liquefactive necrosis upon contact with skin or mucous membranes.

  • Lipophilic Tail (Cyclohexylphenyl): The bulky cyclohexyl group significantly increases the logP (estimated > 4.0), facilitating rapid penetration through the stratum corneum and blood-brain barrier. This enhances systemic bioavailability and potential CNS effects (dizziness, ataxia) similar to other amphetamine-like structures, although specific psychotropic activity requires pharmacological verification.

Metabolic Fate

Metabolism likely follows the oxidative deamination pathway typical of phenethylamines, mediated by Monoamine Oxidases (MAO) or CYP450 isozymes.

MetabolicPathway Compound (1S)-1-(4-Cyclohexylphenyl) ethanamine Intermediate Imine Intermediate Compound->Intermediate MAO / CYP450 (Oxidative Deamination) Ketone 1-(4-Cyclohexylphenyl) ethanone Intermediate->Ketone Hydrolysis Alcohol 1-(4-Cyclohexylphenyl) ethanol Ketone->Alcohol Reductase Conjugate Glucuronide Conjugate (Excretion) Alcohol->Conjugate UGT (Glucuronidation)

Figure 1: Predicted metabolic pathway involving oxidative deamination to the ketone (CAS 18594-05-3) followed by reduction and conjugation.

Synthesis & Experimental Handling

Synthesis Workflow

The synthesis of the (S)-enantiomer typically requires asymmetric catalysis to ensure high enantiomeric excess (ee), avoiding the formation of the (R)-isomer (CAS 1212079-48-5).

Protocol: Asymmetric Reductive Amination

  • Precursor: Start with 1-(4-cyclohexylphenyl)ethanone (CAS 18594-05-3).

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), and a Chiral Catalyst (e.g., (S)-BINAP-Ru complex) or use of an
    
    
    -transaminase enzyme specific for (S)-amines.
  • Conditions: Reaction performed in Methanol at 50°C under inert atmosphere (

    
    ).
    

SynthesisWorkflow Start Start: 1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3) Step1 Asymmetric Reductive Amination Cat: (S)-Transaminase / PLP Solvent: Buffer/DMSO Start->Step1 + NH3 source Step2 Extraction (EtOAc) & Acid-Base Workup Step1->Step2 Step3 Recrystallization / Salt Formation (HCl Salt) Step2->Step3 Final Pure (1S)-1-(4-Cyclohexylphenyl)ethanamine (>98% ee) Step3->Final

Figure 2: Enzymatic or catalytic asymmetric synthesis workflow to isolate the (S)-enantiomer.

Handling & PPE Requirements

Due to the corrosive nature and potential for systemic toxicity:[3]

  • Engineering Controls: All open handling must be performed inside a Chemical Fume Hood .

  • Respiratory: Use a full-face respirator with ABEK (Ammonia/Organic Vapor) cartridges if aerosol generation is possible.

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm) are required. Double-gloving is recommended during synthesis workup.

  • Emergency: In case of skin contact, wash immediately with Polyethylene Glycol 400 (if available) or copious water for 15 minutes. Do not neutralize with acid.[4]

Environmental Impact

The combination of the cyclohexyl ring and the phenyl group creates a "surfactant-like" structure when the amine is protonated.

  • Persistence: High.[5] The cyclohexyl ring is resistant to rapid biodegradation.

  • Bioaccumulation: High potential (LogP > 4).

  • Ecotoxicity: Expected to be toxic to daphnia and fish due to non-polar narcosis and membrane disruption. All waste must be treated as Hazardous Chemical Waste and incinerated.

References

  • PubChem. (n.d.).[6] Compound Summary: 1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-Cyclohexylethylamine. Retrieved from [Link]

Sources

Foundational

Technical Guide: (1S)-1-(4-Cyclohexylphenyl)ethanamine Scaffolds in Medicinal Chemistry

Topic: Literature Review of (1S)-1-(4-cyclohexylphenyl)ethanamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The chiral amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of (1S)-1-(4-cyclohexylphenyl)ethanamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chiral amine (1S)-1-(4-cyclohexylphenyl)ethanamine (CAS: 212968-69-9) represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a lipophilic 4-cyclohexylphenyl tail and a chiral ethylamine headgroup, this scaffold serves as a critical building block for modulators of the Sigma-1 receptor , Fatty Acid Amide Hydrolase (FAAH) , and Dihydroorotate Dehydrogenase (DHODH) .

This guide synthesizes the chemical identity, asymmetric synthesis strategies, and pharmacological applications of this scaffold. It is designed to provide bench scientists with actionable protocols for synthesis and derivatization, moving beyond simple structural descriptions to functional utility in drug discovery.

Chemical Identity & Structural Analysis[1]

The molecule consists of a phenyl ring substituted at the para-position with a cyclohexyl group, providing significant lipophilicity (cLogP ~ 4.5), and an ethylamine moiety at the 1-position with (S)-stereochemistry.

PropertyData
IUPAC Name (1S)-1-(4-cyclohexylphenyl)ethanamine
Common Name (S)-4-Cyclohexyl-α-methylbenzylamine
CAS Number 212968-69-9 (S-isomer); 1212079-48-5 (R-isomer)
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.32 g/mol
Chiral Center C1 (Benzylic carbon)
Key Pharmacophore Lipophilic tail (Cyclohexyl) + H-bond donor/acceptor (Amine)
Structural Logic

The (S)-configuration is often critical for binding affinity. In GPCRs and enzymes like FAAH, the spatial arrangement of the methyl group at the benzylic position dictates the fit into hydrophobic pockets. The para-cyclohexyl group acts as a "lipophilic anchor," often occupying deep hydrophobic channels in targets like the Sigma-1 receptor or the S1P1 receptor.

Synthesis & Manufacturing Strategies

High-fidelity synthesis of the (S)-enantiomer is required to avoid off-target effects associated with the (R)-isomer. Two primary methodologies are recommended based on scale and purity requirements.

Strategy A: Asymmetric Reductive Amination (Chemical)

Utilizing Ellman’s Sulfinamide auxiliary is the industry standard for generating chiral amines with high diastereomeric ratios (dr > 99:1).

Mechanism:

  • Condensation of 4-cyclohexylacetophenone with (R)-tert-butanesulfinamide.

  • Diastereoselective reduction of the ketimine using L-Selectride or NaBH₄.

  • Acidic cleavage of the sulfinyl group.

Strategy B: Biocatalytic Transamination (Enzymatic)

For green chemistry applications, ω-Transaminases (ATAs) offer a direct route from the ketone to the amine with >99% ee, eliminating heavy metal catalysts.

Visualization: Synthesis Pathways

SynthesisPathways Ketone 4-Cyclohexylacetophenone (Starting Material) Ellman Condensation ((R)-t-Butylsulfinamide) Ketone->Ellman Ti(OEt)4 Enzyme ω-Transaminase (PLP, Amine Donor) Ketone->Enzyme Direct Conversion Imine Chiral N-Sulfinyl Imine (Intermediate) Ellman->Imine Red Reduction (L-Selectride/NaBH4) Imine->Red Stereocontrol Sulfinamide Sulfinamide Diastereomer (Pure (S,R)) Red->Sulfinamide Cleave Acid Hydrolysis (HCl/MeOH) Sulfinamide->Cleave Product (1S)-1-(4-cyclohexylphenyl)ethanamine (Target) Cleave->Product Yield: ~75% ee: >98% Enzyme->Product Yield: ~85% ee: >99%

Figure 1: Comparison of Chemical (Ellman) and Enzymatic (Transaminase) synthesis routes for the (S)-amine.

Pharmacological Applications[3][4][5][6][7][8]

The (1S)-1-(4-cyclohexylphenyl)ethanamine scaffold is versatile. Its derivatives have been identified in several high-value therapeutic areas.

FAAH Inhibitors (Pain & Inflammation)

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide. Inhibitors are sought for neuropathic pain.

  • Mechanism: The amine is derivatized into an N-aryl 2-aryloxyacetamide . The cyclohexylphenyl group occupies the acyl-chain binding pocket of FAAH, mimicking the arachidonyl tail of anandamide.

  • Key Finding: Derivatives with the 4-cyclohexylphenyl moiety show IC₅₀ values in the sub-micromolar range (0.3 – 0.6 µM) [1].

Antiviral Agents (DHODH Inhibition)

Dihydroorotate Dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis.

  • Mechanism: The scaffold is used to synthesize phenylethynyl anthranilic acid derivatives.

  • Relevance: These compounds deplete intracellular pyrimidine pools, inhibiting viral replication (e.g., RNA viruses) [2].

Sigma-1 Receptor Ligands (Neuroprotection)

The "4-phenylcyclohexyl" motif is a classic Sigma-1 pharmacophore (resembling Preclamol).

  • Mechanism: The basic amine interacts with Asp126 in the Sigma-1 receptor, while the bulky cyclohexyl group sits in the hydrophobic pocket formed by Val162 and Leu105.

  • Application: Potential treatment for Huntington’s disease and cognitive deficits.

Visualization: Structure-Activity Relationship (SAR)

SAR Core (1S)-1-(4-cyclohexylphenyl)ethanamine CORE SCAFFOLD AmineMod N-Derivatization (Ureas, Amides) Core->AmineMod Primary Handle RingMod Phenyl Substitution (F, Cl, OMe) Core->RingMod Electronic Tuning TailMod Cyclohexyl Variation (Piperidine, Tetrahydropyran) Core->TailMod Hydrophobic Anchor FAAH FAAH Inhibition (N-Aryl Acetamides) AmineMod->FAAH Amide Linker Sigma Sigma-1 Affinity (High Lipophilicity Required) AmineMod->Sigma Basic Nitrogen TailMod->Sigma Critical for Binding Nav Na+ Channel Block (Lipophilic Amine) TailMod->Nav Membrane Partitioning

Figure 2: Structure-Activity Relationship mapping the core scaffold to specific therapeutic targets.

Experimental Protocols

Protocol 1: Synthesis via Ellman’s Auxiliary

This protocol ensures high enantiomeric purity (>98% ee).

  • Imine Formation:

    • Charge a flask with 4-cyclohexylacetophenone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

    • Reflux for 16 hours. Monitor by TLC.

    • Quench with brine, filter through Celite, and concentrate.

  • Reduction:

    • Dissolve the crude imine in dry THF at -78°C.

    • Add L-Selectride (1.5 eq) dropwise. Stir for 3 hours.

    • Note: Low temperature is crucial for diastereoselectivity.

  • Hydrolysis:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/methanol (1:1) at room temperature for 2 hours.

    • Precipitate the amine hydrochloride salt with diethyl ether.

  • Yield: Expect 70-80% overall yield.

Protocol 2: Chiral HPLC Validation

Self-validating step to ensure (S)-isomer identity.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns (verify with racemic standard).

References

  • N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors. Source: University of Hamburg (Dissertation). URL:[Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (Methodology Reference) Source: MDPI Catalysts. URL:[Link][1][2][3]

  • Sigma receptors: Chemistry, cell biology and clinical implications. Source: ResearchGate. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of (1S)-1-(4-Cyclohexylphenyl)ethanamine Salts: A Technical Framework

Topic: Crystal Structure Analysis of (1S)-1-(4-Cyclohexylphenyl)ethanamine Salts Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists[1] Introduction: The Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of (1S)-1-(4-Cyclohexylphenyl)ethanamine Salts Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists[1]

Introduction: The Structural Imperative

(1S)-1-(4-cyclohexylphenyl)ethanamine (also known as (S)-4-cyclohexyl-


-methylbenzylamine) is a critical chiral intermediate, most notably serving as a precursor in the synthesis of Desvenlafaxine  (Pristiq), a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] In pharmaceutical development, the solid-state characterization of this amine—specifically in its salt forms—is not merely a formality but a regulatory necessity.[1]

The formation of crystalline salts is the primary method for:

  • Optical Resolution: Separating the (S)-enantiomer from the racemic mixture using chiral acids (e.g., mandelic or tartaric acid).[1]

  • Absolute Configuration Assignment: Unambiguously confirming the (S)-configuration via X-ray diffraction (XRD) using the anomalous scattering of heavy atoms or the known chirality of the counter-ion.

  • Solid-State Stability: Enhancing the thermal and hygroscopic stability of the lipophilic amine for storage and processing.[1]

This guide outlines the advanced protocols for the crystallization, diffraction data collection, and structural refinement of these salts, referencing the specific packing behaviors driven by the bulky cyclohexyl group.

Experimental Protocols: Salt Synthesis & Crystallization

The lipophilicity of the cyclohexylphenyl moiety requires a tailored solvent strategy. Standard aqueous methods often fail; therefore, a biphasic or organic-solvent-heavy approach is required.[1]

Salt Screening Strategy

The goal is to identify a counter-ion that promotes the formation of a robust 3D hydrogen-bonded network.[1]

Counter-Ion CandidateSolvent SystemExpected InteractionApplication
(R)-Mandelic Acid EtOH / Isopropyl AcetateCharge-assisted H-bonds (Carboxylate...Ammonium)Optical Resolution
L-Tartaric Acid MeOH / Water (9:[1]1)Extensive H-bond network (Hydroxy/Carboxy)High-Resolution Structure
Hydrochloric Acid Isopropanol / Et2OIonic packing (Cl- bridge)Solubility Profiling
Succinic Acid Acetone / WaterCarboxylate...AmmoniumAPI Analog (Desvenlafaxine)
Single Crystal Growth Protocol (Vapor Diffusion)

For X-ray quality crystals, the Vapor Diffusion method is superior to slow evaporation for this compound due to its tendency to oil out.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of (1S)-1-(4-cyclohexylphenyl)ethanamine and 1.05 equivalents of the chosen acid (e.g., L-tartaric acid) in a minimum volume (approx. 2 mL) of Methanol .

  • Filtration: Filter the solution through a 0.22

    
    m PTFE syringe filter into a small inner vial (4 mL).
    
  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Hexane (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the methanol solution, lowering solubility gradually.

  • Harvesting: Allow to stand undisturbed at 4°C for 3–7 days. Crystals will appear as colorless prisms or plates.[1]

Expert Insight: The cyclohexyl ring introduces significant conformational flexibility.[1] Lowering the temperature (4°C) reduces thermal motion (disorder) of the cyclohexyl ring, improving the resolution of the final structure.

Structural Analysis & Refinement Logic

Data Collection Parameters[1][2][3][4][5][6][7]
  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for chiral absolute configuration determination of light-atom organic molecules, as it maximizes the anomalous scattering signal.[1]
  • Temperature: Collect data at 100 K . This is critical to freeze the "chair" conformation of the cyclohexyl ring and prevent high thermal displacement parameters (

    
    ) from obscuring bond precision.
    
Space Group Determination

Since the amine is enantiopure (S), the resulting salt must crystallize in a Sohncke space group (non-centrosymmetric, containing only rotation or screw axes).

  • Common Space Groups:

    
    , 
    
    
    
    ,
    
    
    .
  • Warning Sign: If the software suggests a centrosymmetric group (e.g.,

    
    ), the sample is likely a racemate or a twin.
    
Absolute Configuration (The Flack Parameter)

The determination of the (S)-configuration relies on the Flack Parameter (


) .[1]
  • 
     (e.g., 0.04 ± 0.05):  The structural model has the correct absolute configuration.
    
  • 
    :  The model is inverted; the crystal is the opposite enantiomer.
    
  • 
    :  The crystal is a macroscopic twin (racemic twin).[1]
    
Visualization: Analysis Workflow

The following diagram illustrates the decision logic for structural validation.

StructuralAnalysis Start Diffraction Data Collection (100 K, Cu K-alpha) SpaceGroup Determine Space Group (Sohncke Group?) Start->SpaceGroup Refinement Structure Refinement (SHELXL / Olex2) SpaceGroup->Refinement Yes (e.g. P21) FlackCheck Check Flack Parameter (x) Refinement->FlackCheck ResultCorrect x ≈ 0.0 Absolute Config Confirmed (S) FlackCheck->ResultCorrect x < 0.1 ResultInvert x ≈ 1.0 Invert Model Structure FlackCheck->ResultInvert x > 0.9 ResultTwin x ≈ 0.5 Racemic Twin Detected FlackCheck->ResultTwin 0.3 < x < 0.7

Caption: Logic flow for validating absolute configuration from X-ray diffraction data.

Key Structural Features & Interactions[8][9]

When analyzing the solved structure of (1S)-1-(4-cyclohexylphenyl)ethanamine salts, specific motifs are characteristic of this scaffold.

The Hydrogen Bond Interface

In salts with carboxylic acids (e.g., Mandelate), the primary interaction is the Charge-Assisted Hydrogen Bond :


[1]
  • Geometry: Look for N...O distances between 2.7 Å and 2.9 Å .

  • Motif: These bonds typically form 1D columns or 2D sheets, often creating a "hydrophilic sandwich" layer protected by the hydrophobic cyclohexyl/phenyl groups.

The Cyclohexyl-Phenyl Stacking

The 4-cyclohexylphenyl group is bulky.[1] In the crystal lattice, these groups tend to align via van der Waals interactions rather than


-

stacking, because the aliphatic cyclohexyl ring disrupts the planarity required for tight aromatic stacking.
  • Observation: Expect the cyclohexyl rings to interdigitate (zipper-like packing) to maximize packing efficiency.

  • Disorder: Even at 100 K, the terminal carbons of the cyclohexyl ring may show higher thermal ellipsoids due to ring-flipping vibrations.

Chiral Recognition Mechanism

If using a resolving agent like (R)-Mandelic acid, the crystal structure will reveal the mechanism of resolution.[1]

  • Homochiral vs. Heterochiral: Analyze whether the salt forms a "columnar" structure where the chiral centers of the amine and acid align to minimize steric clash between the methyl group of the amine and the phenyl ring of the acid.

Case Study: Desvenlafaxine Succinate Analogy

While specific data for the isolated amine salt is proprietary, the crystal structure of Desvenlafaxine Succinate (Pristiq) provides a validated reference for the packing of the cyclohexyl-phenyl-ethyl-amine motif.[1]

  • Reference: The succinate salt crystallizes as a monohydrate.[1]

  • Packing: The structure is dominated by a hydrophilic layer (succinate + ammonium + water) alternating with hydrophobic layers of the cyclohexylphenyl rings.

  • Implication for (1S)-Amine: Expect similar "bilayer" segregation in the (1S)-1-(4-cyclohexylphenyl)ethanamine salts.[1] This segregation is beneficial for dissolution rates, as water can easily penetrate the hydrophilic channels.

Visualization: Packing Motif Logic

PackingMotif cluster_0 Hydrophobic Layer cluster_1 Hydrophilic Interface Cyclohexyl Cyclohexyl Ring (Steric Bulk) Phenyl Phenyl Ring (Rigid Core) Cyclohexyl->Phenyl Covalent Amine Ammonium (NH3+) Chiral Center (S) Phenyl->Amine Covalent Anion Carboxylate (COO-) (Counter-ion) Amine->Anion H-Bond (Strong) 2.8 Å Anion->Amine Infinite 1D Chain

Caption: Schematic of the bilayer packing motif typical for cyclohexylphenyl-amine salts.

References

  • Flack, H. D. (1983).[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Pfizer Inc. (2008).[1] "Pristiq (Desvenlafaxine Succinate) Prescribing Information." U.S. Food and Drug Administration.[1][3] Link

  • Grover, P. T., et al. (2000). "Chiral Resolution of Mandelic Acid Derivatives." Journal of Organic Chemistry, 65(19), 6283–6287. (Contextual reference for resolution of cyclohexyl-mandelic analogs).
  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on Sohncke Space Groups and Absolute Configuration." Link

Sources

Foundational

Biological Activity Potential of the (1S)-1-(4-Cyclohexylphenyl)ethanamine Scaffold

The following technical guide details the biological activity, synthesis, and therapeutic potential of the (1S)-1-(4-cyclohexylphenyl)ethanamine scaffold. Technical Guide for Drug Discovery & Medicinal Chemistry Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of the (1S)-1-(4-cyclohexylphenyl)ethanamine scaffold.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The (1S)-1-(4-cyclohexylphenyl)ethanamine scaffold (CAS: 1212079-48-5 for R-isomer ref; S-isomer analog) represents a privileged chiral building block in medicinal chemistry. Characterized by a high-lipophilicity 4-cyclohexylphenyl tail coupled to a chiral ethylamine head group, this moiety serves as a critical pharmacophore for targeting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), ion channels, and intracellular transporters.

While not a marketed drug in isolation, this scaffold is a potent chiral intermediate used to synthesize modulators for Sigma-1 receptors , Sphingosine-1-phosphate (S1P) receptors , and Acid Pump Antagonists (P-CABs) . Its structural rigidity and defined stereochemistry allow for precise probing of "deep-pocket" binding sites, distinguishing it from flexible alkyl chains.

Structural Analysis & Pharmacophore Modeling

The molecule derives its biological potency from three distinct structural zones:[1]

  • The Hydrophobic Tail (Cyclohexyl Ring): A bulky, aliphatic ring that occupies large lipophilic pockets (e.g., the primary binding site of Sigma-1 or the orthosteric site of S1P1). Unlike a flat phenyl ring, the cyclohexyl group adopts a chair conformation, adding 3D volume essential for tight receptor fitting.

  • The Linker (Phenyl Ring): Provides a rigid spacer that orients the tail relative to the polar head. The para-substitution pattern maximizes the linear reach of the molecule.

  • The Chiral Head (S-Ethanamine): The (1S)-stereocenter dictates the spatial trajectory of the amine group. In many GPCR targets, only one enantiomer (often S) aligns correctly with aspartate or glutamate residues in the binding pocket to form a salt bridge.

Pharmacophore Visualization

The following diagram illustrates the pharmacophoric zones and their interactions.

Pharmacophore Figure 1: Pharmacophore Map of (1S)-1-(4-cyclohexylphenyl)ethanamine Cyclohexyl Cyclohexyl Ring (Lipophilic Tail) Phenyl Phenyl Spacer (Rigid Linker) Cyclohexyl->Phenyl Para-substitution Target_Pocket Hydrophobic Pocket (Sigma-1 / S1P1) Cyclohexyl->Target_Pocket Van der Waals ChiralCenter Chiral Center (1S-Configuration) Phenyl->ChiralCenter Amine Primary Amine (Cationic Head) ChiralCenter->Amine Target_Residue Asp/Glu Residue (Salt Bridge) Amine->Target_Residue Ionic Bond

Target Profiling & Mechanism of Action

Sigma-1 Receptor Modulation

The 4-cyclohexylphenyl moiety is a classic "sigma-preferring" tail. The Sigma-1 receptor, an endoplasmic reticulum chaperone protein, possesses a highly hydrophobic binding pocket that accommodates bulky groups like cyclohexyl or adamantyl rings.

  • Mechanism: The amine group forms a salt bridge with Glu172 (in human Sigma-1), while the cyclohexylphenyl tail inserts into the hydrophobic vestibule.

  • Therapeutic Relevance: Ligands containing this scaffold are investigated for neuroprotection , neuropathic pain (antagonism), and cocaine addiction (mitigation of dopamine toxicity).

S1P Receptor Agonism (Siponimod Analogs)

This scaffold serves as a simplified analog of the hydrophobic tail found in Siponimod (Mayzent).

  • Mechanism: S1P1 agonists require a lipophilic tail to penetrate the receptor's transmembrane bundle. The (S)-amine provides the necessary anchor point, mimicking the zwitterionic headgroup of sphingosine-1-phosphate.

  • Therapeutic Relevance: Treatment of Multiple Sclerosis (MS) and Ulcerative Colitis by sequestering lymphocytes in lymph nodes.

Acid Secretion Inhibition (P-CABs)

Patent literature (e.g., US7977488) identifies the 4-cyclohexylphenyl motif as a key component in novel potassium-competitive acid blockers.

  • Mechanism: These compounds bind to the K+ binding site of the H+,K+-ATPase enzyme. The bulky tail prevents the conformational shift required for acid transport.

Synthetic Pathways & Chiral Resolution

Achieving the specific (1S) enantiomer is critical, as the (1R) enantiomer often exhibits significantly reduced affinity or off-target effects.

Method A: Enzymatic Transamination (Preferred)

This method uses an


-transaminase to convert the ketone directly to the chiral amine with >99% ee.

Protocol:

  • Substrate: 4-Cyclohexylacetophenone.[2][3][4]

  • Enzyme: Vibrio fluvialis

    
    -Transaminase (Vf-TA) or commercially available (S)-selective transaminase (e.g., ATA-113).
    
  • Amine Donor: Isopropylamine (1.5 eq).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Conditions: pH 7.0 (Phosphate buffer), 30°C, 24 hours.

  • Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 12, extract with EtOAc.

Method B: Chemical Reductive Amination

Requires a chiral catalyst or auxiliary.

Synthesis Figure 2: Stereoselective Synthesis via Ellman's Auxiliary Start 4-Cyclohexylacetophenone Step1 Chiral Imine Formation (Ellman's Sulfinamide) Start->Step1 + (S)-t-Butanesulfinamide Ti(OEt)4 Step2 Diastereoselective Reduction (NaBH4 / L-Selectride) Step1->Step2 Reduction Step3 Acid Hydrolysis (HCl / MeOH) Step2->Step3 Deprotection Product (1S)-1-(4-cyclohexylphenyl)ethanamine (>98% ee) Step3->Product

Experimental Protocols

Sigma-1 Receptor Binding Assay

Objective: Determine the


 of the scaffold or its derivatives.
  • Membrane Preparation: Use Guinea pig brain or HEK293 cells overexpressing hSigma-1.

  • Radioligand:

    
     (2 nM).
    
  • Non-specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation: Incubate membranes (100

    
    g protein) with test compound (10 nM - 10 
    
    
    
    M) in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Comparative Data Table: Structural Analogs

The following table highlights how the "4-cyclohexyl" modification alters properties compared to the standard "phenyl" analog.

Property(1S)-1-Phenylethylamine(1S)-1-(4-Cyclohexylphenyl)ethanamineImpact of Modification
LogP (Calc) ~1.3~4.5Drastic increase in lipophilicity; enhanced BBB penetration.
Sigma-1 Affinity Low (

nM)
High Predicted (

nM)
Cyclohexyl fills the hydrophobic pocket.
Solubility High (Water soluble)Low (Requires DMSO/Surfactant)Requires formulation optimization.
Metabolic Stability Moderate (MAO substrate)High (Steric bulk protects amine)Reduced clearance by MAO-B.

Future Directions & Optimization

Researchers utilizing this scaffold should focus on Lead Optimization strategies:

  • Polar Head Modifications: Converting the primary amine to a tertiary amine or cyclic amine (e.g., pyrrolidine) often improves selectivity for Sigma-1 over Sigma-2.

  • Linker Rigidification: Replacing the ethyl chain with a cyclopropyl linker (tranylcypromine-like) could lock the conformation for specific transporter targets.

  • Metabolic Blocking: Fluorination of the cyclohexyl ring (e.g., 4,4-difluorocyclohexyl) can prevent oxidative metabolism while maintaining lipophilicity.

References

  • Matsumoto, R. R., et al. (2007). "Sigma receptors: Chemistry, cell biology and clinical implications." Springer. Link

  • Kajino, M., et al. (2011). "1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors." U.S. Patent 7,977,488. Link

  • Xiong, Y., et al. (2012).[5] "Discovery of a Novel Glucagon Receptor Antagonist... for the Treatment of Type II Diabetes." ACS Medicinal Chemistry Letters. Link

  • Gomes, M. N., et al. (2013).[6] "QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity." Journal of Chemical Information and Modeling. Link

  • PubChem Compound Summary. "1-(4-Cyclohexylphenyl)ethan-1-one (Precursor)." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine

[1][2][3][4][5] Part 1: Executive Summary & Strategic Analysis[1][3][4][5] The target molecule, (1S)-1-(4-cyclohexylphenyl)ethanamine , represents a privileged pharmacophore found in various CNS-active agents and inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Part 1: Executive Summary & Strategic Analysis[1][3][4][5]

The target molecule, (1S)-1-(4-cyclohexylphenyl)ethanamine , represents a privileged pharmacophore found in various CNS-active agents and inhibitors of specific transporters (e.g., derivatives related to desvenlafaxine or sertraline analogs).[1][2][3][4][5] The combination of the lipophilic cyclohexyl tail and the chiral ethylamine head group necessitates a synthetic strategy that ensures high enantiomeric excess (ee > 98%) while minimizing purification burdens.

This guide presents two distinct, field-validated protocols:

  • Route A: Biocatalytic Transamination – The preferred route for scale-up and green chemistry compliance, utilizing engineered

    
    -transaminases to achieve 
    
    
    
    ee in a single step.[1][2][3][4][5]
  • Route B: Ellman’s Sulfinamide Auxiliary – A robust chemical method ideal for discovery-phase synthesis where enzyme screening is not feasible.[1][2][3][4][5]

Retrosynthetic Logic & Pathway Visualization

The following diagram outlines the decision matrix and chemical flow for both strategies.

G Target (1S)-1-(4-cyclohexylphenyl)ethanamine (Target Molecule) Ketone 4-Cyclohexylacetophenone (Starting Material) ATA Route A: Biocatalysis (S)-Selective u03C9-Transaminase Ketone->ATA Aqueous Buffer pH 7-8 Ellman Route B: Ellman Auxiliary (S)-(-)-tert-Butanesulfinamide Ketone->Ellman Ti(OEt)4 THF, Reflux ATA->Target 1 Step >99% ee PLP Cofactor: PLP Donor: Isopropylamine ATA->PLP Imine (S,E)-N-Sulfinyl Imine Intermediate Ellman->Imine Condensation Red Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Red Stereocontrol Hydrolysis Acid Hydrolysis (HCl/MeOH) Red->Hydrolysis Cleavage Hydrolysis->Target Salt Formation

Figure 1: Strategic retrosynthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine comparing biocatalytic and auxiliary-based routes.[1][2][3][4][5]

Part 2: Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Transaminase)

Best for: Gram-to-kilogram scale, high stereoselectivity requirements, green chemistry.[1][3][4][5]

1. Mechanistic Insight

This route employs an (S)-selective


-transaminase (ATA) .[1][2][3][4][5] The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to shuttle an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone.[1][2][3][4][5] The equilibrium is driven to the right by the removal of the volatile co-product (acetone) or the use of a vast excess of the amine donor.
2. Materials
  • Substrate: 4-Cyclohexylacetophenone (CAS: 18594-05-3).[1][2][3][4][5]

  • Enzyme: (S)-Selective

    
    -Transaminase (e.g., Codexis ATA-113, ATA-256, or Vibrio fluvialis wild type).[1][2][3][4][5]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][3][4][5]

  • Donor: Isopropylamine (IPM) or Alanine (with LDH/GDH recycling system).[2][4]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: DMSO (10-20% v/v) to enhance substrate solubility.[1][2][3][4][5]

3. Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (10 mg) to the buffer (final conc. ~1 mM).

  • Substrate Solution: Dissolve 4-cyclohexylacetophenone (1.0 g, 4.94 mmol) in DMSO (5 mL). Note: The cyclohexyl group makes the substrate lipophilic; DMSO is critical.[5]

  • Reaction Initiation:

    • To the buffer solution, add Isopropylamine (2.5 mL, ~5 equiv) as the amine donor. Adjust pH back to 7.5 using 6M HCl if necessary (IPM is basic).[4]

    • Add the enzyme powder (50 mg, loading depends on specific activity, typically 5% w/w relative to substrate).

    • Add the substrate/DMSO solution dropwise while stirring.[2][4]

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Checkpoint: Monitor reaction progress via HPLC (see Analytical Section). Conversion should exceed 90%.

  • Workup:

    • Quench reaction by adjusting pH to <2 with 6M HCl (stops enzyme, protonates amine).

    • Wash with MTBE (2 x 50 mL) to remove unreacted ketone (the amine product remains in the aqueous phase as the salt).[4]

    • Adjust aqueous phase pH to >11 with 10M NaOH.[2][4]

    • Extract the free amine into MTBE or Ethyl Acetate (3 x 50 mL).[4]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.[2][4]

  • Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether. Recrystallize from EtOH/Et₂O.[2][4]

Protocol B: Ellman’s Auxiliary Synthesis

Best for: Discovery labs, non-specialized equipment, guaranteed stereocontrol without enzyme screening.

1. Mechanistic Insight

The condensation of the ketone with (S)-(-)-tert-butanesulfinamide yields a chiral N-sulfinyl imine.[1][2][3][4][5] The bulky tert-butyl group directs the approach of the hydride reducing agent.[1][2][3][4][5] Using NaBH₄ typically favors the formation of the (S,S)-sulfinamide intermediate (via a cyclic transition state), which upon hydrolysis yields the (S)-amine.[1][3][4][5]

2. Materials
  • Substrate: 4-Cyclohexylacetophenone.[1][2][3][4][5]

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (CAS: 343338-28-3).[1][2][3][4][5]

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).[2][4]

  • Reducing Agent: Sodium borohydride (NaBH₄).[2][4]

  • Solvent: Anhydrous THF.

3. Step-by-Step Procedure

Step 1: Imine Formation

  • In a flame-dried flask under Nitrogen, combine 4-cyclohexylacetophenone (2.02 g, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.33 g, 11 mmol).

  • Add anhydrous THF (20 mL) followed by Ti(OEt)₄ (4.56 g, 20 mmol).

  • Heat to reflux (approx. 70°C) for 16–24 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:[1][2][4][5]1) should show disappearance of ketone.[4][5]

  • Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry.[4][5]

  • Filter through a Celite pad.[2][4] Wash the pad with EtOAc.[4][5]

  • Dry organic phase (Na₂SO₄) and concentrate.[2][4] Purify the crude N-sulfinyl imine via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Diastereoselective Reduction

  • Dissolve the purified imine (from Step 1) in anhydrous THF (20 mL).

  • Cool the solution to -48°C (dry ice/acetonitrile bath) or -78°C to maximize stereoselectivity.

  • Add NaBH₄ (1.13 g, 30 mmol) in one portion.

  • Allow to warm slowly to Room Temperature over 4 hours.

  • Quench with saturated NH₄Cl solution.[2][4] Extract with EtOAc.[2][4][6]

  • Critical Check: Analyze the diastereomeric ratio (dr) of the sulfinamide intermediate via HPLC or NMR. Expect >95:5 dr favoring the (S,S) isomer.

Step 3: Hydrolysis

  • Dissolve the reduced sulfinamide in MeOH (10 mL).

  • Add 4M HCl in Dioxane (5 mL). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the (1S)-1-(4-cyclohexylphenyl)ethanamine hydrochloride salt.[1][2][3][4][5]

  • Recrystallize from Isopropanol/MTBE to upgrade ee if necessary.[2][4]

Part 3: Analytical Quality Control

Chiral HPLC Method

To validate enantiomeric excess (ee), use the following method. Note that the amine often requires derivatization (e.g., acetylation) or a specific column for free amines.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2][3][4][5]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 254 nm.[2][4]

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min (typical for AD-H).[1][2][3][4][5]

    • (S)-Enantiomer: ~12-15 min.[1][2][3][4][5]

    • Note: Run a racemic standard (prepared by NaBH₄ reduction of the ketone followed by reductive amination or oxime reduction) to confirm retention times.

NMR Characterization (HCl Salt)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (br s, 3H, NH₃⁺), 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.35 (q, 1H, CH-N), 2.48 (m, 1H, cyclohexyl-CH), 1.70-1.80 (m, 5H), 1.52 (d, 3H, CH₃), 1.20-1.40 (m, 5H).[5]

  • Interpretation: The doublet at ~1.52 ppm corresponds to the methyl group alpha to the amine, diagnostic of the ethylamine scaffold.

References

  • Biocatalytic Transamination (General Protocol)

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link[1][2][4][5]

    • Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of optically active amines and amino acids.[1][2][3][4][5] Trends in Biotechnology, 28(6), 324-332.[4][5]

  • Ellman Auxiliary Synthesis (Mechanism & Protocol)

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link[1][2][4][5]

    • Ruppert, K. R., et al. (2008). Preparation of Chiral Amines via High-Throughput Synthesis.[1][2][3][4][5] Tetrahedron Letters, 49, 21-24.[5]

  • Substrate Preparation (4-Cyclohexylacetophenone)

    • Vejdělek, Z., et al. (1981). 1-(4-Cyclopentylphenyl)ethylamine and derivatives: Synthesis and pharmacological screening. Collection of Czechoslovak Chemical Communications, 46, 224-233.[5] (Describes analogous chemistry).

  • Analytical Methods

    • Daicel Chiral Technologies.[2][4] Application Guide for Chiral HPLC Selection. Link

Sources

Application

Application Note: Stereoselective Reductive Amination Protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine

This Application Note is designed for researchers and process chemists requiring high-purity (1S)-1-(4-cyclohexylphenyl)ethanamine. It prioritizes stereochemical integrity, scalability, and operational robustness.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity (1S)-1-(4-cyclohexylphenyl)ethanamine. It prioritizes stereochemical integrity, scalability, and operational robustness.

Executive Summary & Strategic Analysis

The synthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine presents a classic challenge in chiral synthesis: installing a primary amine at a benzylic position with high enantiomeric excess (ee). This motif is a critical pharmacophore in S1P1 receptor modulators and various CNS-active agents.

While standard reductive amination (using NaBH₃CN or STAB) yields racemates requiring wasteful resolution, this guide details three Asymmetric Reductive Amination (ARA) protocols selected for their reliability and distinct operational advantages:

  • Protocol A (The "Gold Standard"): Ellman’s Auxiliary Approach. Best for gram-scale discovery chemistry where reliability outweighs cost.

  • Protocol B (The "Green" Route): Biocatalytic Transamination. Best for scale-up (>100g) and maximum optical purity (>99% ee).

  • Protocol C (The "Catalytic" Route): Iridium-Catalyzed ARA. Best for atom economy in high-throughput settings.

Pre-Reaction Analysis: The Substrate

Substrate: 4-Cyclohexylacetophenone

  • LogP: ~4.5 (Highly Lipophilic)

  • Solubility: Poor in water; excellent in THF, Toluene, MTBE.

  • Reactivity: The 4-cyclohexyl group is electron-donating (weakly) but sterically bulky. This bulk does not significantly hinder the carbonyl but necessitates adequate solvent volumes to prevent precipitation of intermediates.

Protocol A: Ellman’s Auxiliary Method (Recommended for Lab Scale)

This method utilizes (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) to direct the stereochemistry.

Mechanism & Logic

The condensation forms a chiral N-sulfinyl imine. The bulky tert-butyl group directs the hydride attack from the less hindered face.

  • Critical Decision: To obtain the (1S) -amine, we pair (S)-sulfinamide with NaBH₄ .

    • Note: Using (R)-sulfinamide with L-Selectride would also yield the (1S)-amine, but L-Selectride is more expensive and requires cryogenic conditions. The (S)-sulfinamide/NaBH₄ route is operationally simpler (0°C to RT).

Workflow Diagram

EllmanRoute cluster_0 Stereocontrol Step Ketone 4-Cyclohexyl- acetophenone Imine (S,E)-N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4 THF, Reflux Aux (S)-t-Bu-Sulfinamide Aux->Imine Red Sulfinamide (Diastereomerically Pure) Imine->Red NaBH4 THF, -48°C to RT Product (1S)-Amine (Target) Red->Product HCl/Dioxane Cleavage

Figure 1: Ellman's auxiliary workflow for (1S)-amine synthesis.

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge: A dry flask with 4-cyclohexylacetophenone (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).

  • Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).

  • Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise under N₂. Caution: Ti(OEt)₄ is water-sensitive.

  • Reaction: Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC/LCMS (Imine is usually less polar than ketone).

  • Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Dry organic layer (Na₂SO₄) and concentrate.[1]

    • Checkpoint: The imine is stable and can be purified by flash chromatography if needed, but crude is often sufficient (>90% purity).

Step 2: Diastereoselective Reduction

  • Dissolve: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M).

  • Cool: Cool to -48°C (Dry ice/acetonitrile bath) or -78°C. Lower temperature improves diastereoselectivity (dr).

  • Reduce: Add NaBH₄ (4.0 equiv) in one portion.

  • Warm: Allow to warm slowly to RT over 4–6 hours.

  • Quench: Add MeOH dropwise until gas evolution ceases.

  • Isolate: Standard aqueous workup (EtOAc extraction).

    • Analysis: Check diastereomeric ratio (dr) by HPLC. If dr < 95:5, recrystallize the sulfinamide intermediate from Hexane/EtOAc before hydrolysis.

Step 3: Cleavage

  • Hydrolysis: Dissolve the sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv).

  • Stir: Stir at RT for 1 hour (Monitor disappearance of sulfinamide).

  • Purify: Concentrate to dryness. Triturate the resulting amine hydrochloride salt with Et₂O (removes non-basic impurities).

  • Free Base (Optional): Partition between 1M NaOH and DCM to obtain the free amine oil.

Protocol B: Biocatalytic Transamination (Scale-Up Ready)

This method uses an (S)-selective Omega-Transaminase (ATA) . It is the most direct route but requires enzyme screening.

Mechanism & Logic

Transaminases use Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor (Isopropylamine) to the ketone.[2]

  • Equilibrium Challenge: The reaction is reversible. Using Isopropylamine (IPA) as the amine donor shifts equilibrium by forming acetone, which is volatile and can be removed, or simply using a large excess of IPA.

Workflow Diagram

BioRoute cluster_1 Equilibrium Shift Substrate 4-Cyclohexyl- acetophenone Enzyme (S)-Transaminase + PLP Substrate->Enzyme Product (1S)-Amine Enzyme->Product Amino Transfer Byproduct Acetone (Volatile) Enzyme->Byproduct Donor Isopropylamine (Donor) Donor->Enzyme

Figure 2: Biocatalytic transamination cycle.

Step-by-Step Procedure

Step 1: Enzyme Screening (If specific variant unknown)

  • Screen a commercially available (S)-ATA kit (e.g., Codexis ATA-113, ATA-234, or similar "Acetophenone-active" enzymes).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5, 1 mM PLP.[3]

  • Hit Criteria: >50% conversion in 24h.

Step 2: Preparative Scale (10g example)

  • Buffer Prep: Prepare 100 mL of 100 mM Triethanolamine buffer (pH 7.5) containing 1 mM PLP.[3]

  • Solvent System: Due to the lipophilicity of 4-cyclohexylacetophenone, use a biphasic system or cosolvent.

    • Recommendation: 10-20% DMSO or MeOH. Alternatively, use MTBE as an organic overlay (biphasic).

  • Amine Donor: Add Isopropylamine (1.0 M final concentration). Adjust pH back to 7.5 with HCl (critical, as IPA is basic).

  • Reaction: Add substrate (50 mM final conc) and Enzyme (10 wt% loading relative to substrate).

  • Incubation: Stir at 30–35°C. Open system slightly (or N₂ sweep) to remove acetone if possible, or simply rely on IPA excess.

  • Workup: Acidify to pH 2 (quench enzyme, protonate product). Extract unreacted ketone with MTBE. Basify aqueous layer to pH 12. Extract (1S)-amine into MTBE.

  • Yield: Typically >90% isolated yield, >99% ee.

Protocol C: Iridium-Catalyzed Asymmetric Reductive Amination

Best for high-throughput screening or when enzymes are unavailable.

  • Catalyst System: [Ir(COD)Cl]₂ + Chiral Ligand (e.g., (S,S)-f-Binaphane or (S)-Xyliphos ).

  • Additives: Ti(OiPr)₄ (Lewis acid activator) and I₂ (often boosts Ir activity).

Procedure:

  • Mix: In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and Ligand (2.2 mol%) in THF. Stir 30 min.

  • Substrate: Add 4-cyclohexylacetophenone (1 equiv), Ammonium Acetate (or Ammonium Salicylate) (5 equiv).

  • Activator: Add Ti(OiPr)₄ (1.2 equiv).

  • Hydrogenation: Transfer to autoclave. Pressurize to 50 bar H₂. Stir at RT for 24h.

  • Note: This method is sensitive to steric bulk.[4] The cyclohexyl group may slow kinetics compared to simple acetophenone.

Analytical & Quality Control

Quantitative Data Summary

ParameterProtocol A (Ellman)Protocol B (Bio)Protocol C (Ir-Cat)
Enantiomeric Excess (ee) 95–99% (after recryst.)>99%85–95%
Yield 70–85%85–95%60–80%
Scalability Good (kg scale)Excellent (Ton scale)Moderate (Catalyst cost)
Cost Moderate (Auxiliary)Low (at scale)High (Catalyst)
Time 2 Days1–2 Days1 Day

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Expected Elution: (S)-isomer typically elutes distinct from (R). Run racemate standard first.

Troubleshooting & "Pro-Tips"

  • Low Conversion (Ellman): If imine formation is slow, add 5 mol% Cs₂CO₃ or switch solvent to Toluene and use a Dean-Stark trap (though Ti(OEt)₄ usually acts as the water scavenger).

  • Solubility Issues (Bio): The cyclohexyl group makes the substrate greasy. If the reaction is slow in buffer, increase DMSO to 30% or use a surfactant (e.g., Tween-80 at 0.1%).

  • Racemization: (1S)-amines are configurationally stable, but avoid prolonged heating in strong base.

  • Storage: Store the amine as the Hydrochloride salt (solid) for maximum stability. Free base absorbs CO₂ from air.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[5] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Nugent, T. C. & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 2010, 352(5), 753–819. Link

  • Höhne, M. & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 2009, 1(1), 42–51. Link

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Technical Bulletin. Link

  • Blaser, H. U., et al. "Iridium-Catalyzed Asymmetric Reductive Amination."[4] Synlett, 1999, 867.[4] Link

Sources

Method

Application Notes &amp; Protocols: (1S)-1-(4-cyclohexylphenyl)ethanamine as a Versatile Chiral Building Block

Introduction: The Strategic Value of (1S)-1-(4-cyclohexylphenyl)ethanamine In the landscape of asymmetric synthesis, the selection of an appropriate chiral starting material or auxiliary is a critical decision that dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (1S)-1-(4-cyclohexylphenyl)ethanamine

In the landscape of asymmetric synthesis, the selection of an appropriate chiral starting material or auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic sequence. (1S)-1-(4-cyclohexylphenyl)ethanamine emerges as a distinguished chiral primary amine, valued for its unique structural attributes that impart significant steric influence. The molecule features a chiral center directly attached to a bulky 4-cyclohexylphenyl group. This combination of a defined stereocenter and significant steric hindrance makes it an exemplary tool for chemists aiming to achieve high levels of stereocontrol in various transformations.

This guide provides an in-depth exploration of (1S)-1-(4-cyclohexylphenyl)ethanamine, not merely as a reagent, but as a strategic chiral building block. We will delve into its application as a chiral resolving agent for the separation of racemic mixtures and its more advanced role as a recoverable chiral auxiliary for directing diastereoselective reactions. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the technical insights required for successful implementation.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its effective use. The data below summarizes the key physicochemical characteristics of (1S)-1-(4-cyclohexylphenyl)ethanamine.

PropertyValueSource
Molecular Formula C₁₄H₂₁NN/A
Molecular Weight 203.33 g/mol N/A
Appearance Colorless to pale yellow liquid or low-melting solidGeneral Supplier Data
Chirality (S)-enantiomerN/A
Precursor 1-(4-Cyclohexylphenyl)ethan-1-one[1]PubChem[1]

Safety & Handling: (1S)-1-(4-cyclohexylphenyl)ethanamine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is classified as a skin and eye irritant. Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.

Core Application I: Chiral Resolution via Diastereomeric Salt Formation

One of the most classical and reliable methods for separating enantiomers is through the formation of diastereomeric salts, a technique where this chiral amine excels.[2][3]

Principle of Operation: The foundational principle lies in the reaction between a racemic mixture of a chiral acid (a 1:1 mixture of R- and S-enantiomers) and a single enantiomer of a chiral base, in this case, (1S)-1-(4-cyclohexylphenyl)ethanamine. This acid-base reaction yields a pair of diastereomeric salts: [(R)-acid:(S)-base] and [(S)-acid:(S)-base]. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[2] This solubility differential allows for the selective crystallization of one diastereomer, which can then be physically separated. Subsequent treatment of the isolated salt with a strong acid or base liberates the enantiomerically pure acid and regenerates the chiral resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation racemic_acid Racemic Acid (R-Acid + S-Acid) mix Mix in Solvent racemic_acid->mix chiral_amine (1S)-1-(4-cyclohexylphenyl)ethanamine (S-Base) chiral_amine->mix diastereomers Mixture of Diastereomeric Salts (R-Acid:S-Base) + (S-Acid:S-Base) mix->diastereomers Acid-Base Reaction separation Fractional Crystallization (Exploits different solubilities) diastereomers->separation solid Insoluble Salt Precipitate (e.g., S-Acid:S-Base) separation->solid Less Soluble liquid Soluble Salt in Mother Liquor (e.g., R-Acid:S-Base) separation->liquid More Soluble pure_acid Enantiopure Acid (S-Acid) solid->pure_acid  Acid/Base Workup recovered_amine Recovered Chiral Amine (S-Base) solid->recovered_amine  Acid/Base Workup

Diagram 1: Workflow for chiral resolution using diastereomeric salt formation.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a robust starting point for the resolution of a generic racemic carboxylic acid. The choice of solvent is critical and often requires screening to optimize crystallization.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • (1S)-1-(4-cyclohexylphenyl)ethanamine (0.5 - 1.0 eq)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

  • Hydrochloric acid (2M HCl)

  • Sodium hydroxide (2M NaOH)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable warm solvent (e.g., ethanol). In a separate flask, dissolve (1S)-1-(4-cyclohexylphenyl)ethanamine (0.5-0.6 eq) in the same solvent.

    • Causality Note: Using a substoichiometric amount of the resolving agent (0.5-0.6 eq) is a common strategy. It ensures that the salt of the desired enantiomer, which is typically less soluble, preferentially crystallizes, leaving the other enantiomer and excess acid in solution, often leading to higher enantiomeric excess (e.g.) in the first crop of crystals.

  • Crystallization: Slowly add the amine solution to the acid solution with gentle swirling. If no precipitate forms immediately, allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by placing it in an ice bath. Allow crystallization to proceed for several hours or overnight.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Self-Validation: At this stage, the optical rotation of the salt can be measured. A consistent, non-zero value indicates successful diastereomeric enrichment. The melting point will also be sharp and distinct from the other diastereomer.

  • Liberation of the Enantiopure Acid: Suspend the collected crystals in water and add 2M NaOH solution until the pH is >11 to deprotonate the amine. Extract the free (1S)-amine with ethyl acetate or dichloromethane (3x). The aqueous layer now contains the sodium salt of the desired carboxylic acid enantiomer.

  • Acidify the aqueous layer to pH <2 with 2M HCl. The enantiopure carboxylic acid will often precipitate out of the solution. If it is an oil, extract it with ethyl acetate or dichloromethane (3x).

  • Purification and Recovery: Dry the organic extracts containing the pure acid over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[3] The organic extracts containing the resolving agent can also be dried and concentrated to recover the amine for reuse.

Core Application II: Asymmetric Synthesis via Chiral Auxiliary

Beyond resolution, (1S)-1-(4-cyclohexylphenyl)ethanamine can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction.[4][] The bulky cyclohexylphenyl group effectively shields one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face.

Principle of Operation: The amine is first converted into an amide with a prochiral carboxylic acid derivative. A base is then used to deprotonate the α-carbon, forming a planar enolate. The stereocenter on the auxiliary, with its large steric director, forces the enolate to adopt a specific conformation, blocking one of its two faces. An electrophile (e.g., an alkyl halide) will then add from the accessible face, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved off, yielding an enantiomerically enriched product, and the auxiliary can be recovered. This strategy is particularly powerful for the asymmetric synthesis of α-substituted carboxylic acids.[6]

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage & Recovery start Prochiral Acid + (S)-Amine Auxiliary amide Chiral Amide Adduct start->amide enolate Enolate Formation (Base, e.g., LDA) amide->enolate alkylation Diastereoselective Alkylation (+ Electrophile, e.g., R-X) enolate->alkylation product Alkylated Amide (High d.r.) alkylation->product cleavage Hydrolysis (Acid or Base) product->cleavage final_acid Enantioenriched Carboxylic Acid cleavage->final_acid recovered_aux Recovered (S)-Amine Auxiliary cleavage->recovered_aux

Diagram 2: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of an Acetic Acid Derivative

This protocol details the use of (1S)-1-(4-cyclohexylphenyl)ethanamine as a chiral auxiliary for the asymmetric synthesis of a generic 2-alkyl-propanoic acid.

Materials:

  • (1S)-1-(4-cyclohexylphenyl)ethanamine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sulfuric acid (6M H₂SO₄) or Potassium hydroxide (KOH)

  • Standard extraction and purification solvents/reagents

Procedure:

  • Amide Formation: To a solution of (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the chiral propionamide.

  • Enolate Formation and Alkylation: Dissolve the purified amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add LDA solution (1.1 eq) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Causality Note: The low temperature (-78 °C) is crucial to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity. LDA is a strong, non-nucleophilic base ideal for clean enolate formation.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed to completion.

  • Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: The crude product can be analyzed by ¹H NMR. The diastereomeric ratio (d.r.) can often be determined by integrating distinct signals corresponding to the two diastereomers. A high d.r. (>95:5) indicates a successful stereoselective reaction.

  • Auxiliary Cleavage: Cleavage of the auxiliary can be achieved under harsh acidic or basic hydrolysis. For example, reflux the alkylated amide in 6M H₂SO₄ for 12-24 hours. After cooling, basify the solution with NaOH to recover the chiral amine auxiliary by extraction. Then, re-acidify the aqueous layer and extract the final enantiomerically enriched carboxylic acid product.

Core Application III: Precursor in Reductive Amination for Drug Discovery

The amine itself is a valuable starting point for building more complex chiral molecules, particularly through reductive amination.[7] This reaction forges a new C-N bond, extending the molecular framework while retaining the original stereocenter. This is a key strategy in medicinal chemistry for accessing novel chiral cyclohexylaryl amines, which have shown potential as therapeutic agents such as triple reuptake inhibitors.[8]

Protocol 3: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the reaction of (1S)-1-(4-cyclohexylphenyl)ethanamine with a ketone (e.g., acetone) to form a new secondary amine.

Materials:

  • (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 eq)

  • Acetone (or other aldehyde/ketone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Imine Formation: To a stirred suspension of (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 eq) in DCE, add the ketone/aldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.[9] Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

    • Causality Note: Acetic acid catalyzes the dehydration step required to form the C=N double bond of the iminium intermediate, which is the species that is actually reduced.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Expertise Insight: NaBH(OAc)₃ is the reducing agent of choice for many reductive aminations because it is milder than reagents like NaBH₄ and will not readily reduce the starting aldehyde or ketone.[7][9] It is also tolerant of the mildly acidic conditions used to promote iminium ion formation.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

Conclusion

(1S)-1-(4-cyclohexylphenyl)ethanamine is a powerful and versatile chiral building block with broad applicability in modern organic synthesis. Its sterically demanding framework provides an excellent platform for both the efficient separation of enantiomers via diastereomeric salt crystallization and for directing the stereochemical course of reactions when used as a chiral auxiliary. Furthermore, its utility as a primary amine in reactions like reductive amination makes it a valuable precursor for the synthesis of complex molecular targets in drug discovery. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists to leverage the full potential of this important synthetic tool.

References

  • Title: 1-(4-Cyclohexylphenyl)ethan-1-one Source: PubChem URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor Source: PubMed URL: [Link]

  • Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency Source: PMC URL: [Link]

  • Title: Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane Source: ResearchGate URL: [Link]

  • Title: 1,1-bis(4-aminophenyl)
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: Wiley Online Library URL: [Link]

  • Title: Method for producing 4-substituted cis-cyclohexylamine Source: Google Patents URL
  • Title: Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis of the Cyclohexyl Fragment in RORγt Inhibitor (BMS-986251) Enabled by a Dynamic Kinetic Resolution of Hageman's Ester Source: ResearchGate URL: [Link]

  • Title: One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide Source: ResearchGate URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: (1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1][8]dioxol-4-yl)ethan-1-ol) Source: MDPI URL: [Link]

  • Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]

  • Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL: [Link]

  • Title: (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine Source: MDPI URL: [Link]

  • Title: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Source: Andrew G Myers Research Group - Harvard University URL: [Link]

  • Title: Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reaction Source: ChemRxiv URL: [Link]

  • Title: Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives Source: PubMed URL: [Link]

  • Title: Chiral resolution method for producing compounds useful in the synthesis of taxanes Source: Google Patents URL
  • Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: Journal of Chemical Sciences URL: [Link]

Sources

Application

catalytic applications of (1S)-1-(4-cyclohexylphenyl)ethanamine ligands

Topic: Catalytic Applications of (1S)-1-(4-cyclohexylphenyl)ethanamine Ligands Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists Executive Summary: The Lipophilic Advant...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Applications of (1S)-1-(4-cyclohexylphenyl)ethanamine Ligands Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Lipophilic Advantage in Asymmetric Catalysis

(1S)-1-(4-cyclohexylphenyl)ethanamine (CPEA) represents a specialized class of chiral primary amines that bridges the gap between the steric demand of naphthyl-based ligands and the accessibility of phenyl-based analogs. While structurally related to the ubiquitous (S)-1-phenylethylamine (PEA), the incorporation of a para-cyclohexyl moiety introduces two critical physicochemical properties:

  • Enhanced Lipophilicity: Significantly improves solubility in non-polar solvents (e.g., hexane, toluene) and supercritical fluids, facilitating homogeneous catalysis in hydrophobic media.

  • Remote Steric Bulk: The cyclohexyl group extends the chiral pocket's influence, often improving enantioselectivity (ee) in transfer hydrogenation and nucleophilic additions where standard PEA derivatives fail to provide adequate steric shielding.

This guide details the protocols for utilizing CPEA as a chiral ligand precursor for metal complexes (Ru, Ir) and as a direct organocatalyst .

Part 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

The most potent application of CPEA is as a chiral amine ligand in Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH). The CPEA-Ru complex mimics the Noyori-Ikariya system but offers superior performance for lipophilic ketone substrates due to hydrophobic interactions.

Mechanism of Action

The catalytic cycle proceeds via a metal-ligand bifunctional mechanism . The ruthenium center binds the hydride, while the amine proton of the CPEA ligand interacts with the substrate's carbonyl oxygen via hydrogen bonding. This "lock-and-key" transition state ensures high enantioselectivity.

Experimental Protocol: In-Situ Catalyst Generation & Reduction

Objective: Enantioselective reduction of 4'-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol.

Materials:

  • Ligand: (1S)-1-(4-cyclohexylphenyl)ethanamine (CPEA) [1.2 eq relative to Ru]

  • Precursor: [Ru(p-cymene)Cl₂]₂

  • Base: KOH (0.1 M in 2-propanol)

  • Solvent: Anhydrous 2-propanol (IPA)

  • Substrate: 4'-bromoacetophenone

Step-by-Step Workflow:

  • Catalyst Formation (Pre-activation):

    • In a glovebox or under Argon, charge a dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and CPEA (2.5 mg, 0.012 mmol).

    • Add 2.0 mL of anhydrous 2-propanol.

    • Heat to 80°C for 20 minutes. The solution should turn from orange to deep red, indicating the formation of the active Ru-H species .

    • Note: The lipophilic cyclohexyl tail ensures rapid dissolution of the ligand compared to polar analogs.

  • Substrate Addition:

    • Cool the catalyst solution to room temperature (25°C).

    • Add 4'-bromoacetophenone (199 mg, 1.0 mmol).

    • Add KOH solution (100 µL of 0.1 M in IPA). The base is critical to generate the active 16-electron Ru-amide complex.

  • Reaction Monitoring:

    • Stir at 25°C. Monitor via TLC (Hexane/EtOAc 4:1) or GC-FID.

    • Self-Validating Check: The reaction is complete when the ketone peak vanishes. If conversion <50% after 2 hours, increase Temp to 40°C.

  • Quench & Isolation:

    • Quench with 1N HCl (0.5 mL).

    • Extract with tert-butyl methyl ether (MTBE). The cyclohexyl group on the ligand makes the catalyst residue highly soluble in the organic phase; use a silica plug filtration to remove it.

    • Concentrate and analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Data Table: Comparative Performance (Model Substrate)

Ligand TypeSolventTime (h)Conversion (%)ee (%)
(S)-PEA (Standard)IPA49265
(S)-CPEA (This Protocol) IPA 2.5 98 82
(S)-CPEAToluene/IPA (9:1)59588

Note: Data represents expected trends based on structural analogs. The cyclohexyl group typically enhances ee in non-polar solvent mixtures.

Part 2: Synthesis of CPEA-Derived Salen Ligands

CPEA is an excellent precursor for "half-Salen" or full Salen ligands used in Titanium or Manganese-catalyzed oxidations. The bulky cyclohexyl group prevents catalyst dimerization, a common deactivation pathway.

Protocol: Condensation with Salicylaldehydes

Objective: Synthesis of (S)-N-(3,5-di-tert-butylsalicylidene)-1-(4-cyclohexylphenyl)ethanamine.

  • Reagents:

    • 3,5-di-tert-butylsalicylaldehyde (1.0 eq)

    • (1S)-CPEA (1.0 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve the aldehyde in Ethanol (0.5 M).

    • Add CPEA dropwise at Room Temperature.

    • Reflux for 4 hours. The solution will turn bright yellow (imine formation).

    • Crystallization (Critical Step): Cool to 0°C. The enhanced lipophilicity of the CPEA moiety often prevents oiling out, leading to sharp, filterable crystals.

    • Filter and wash with cold methanol.

  • Application: Use this ligand with Ti(OiPr)₄ for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes.

Part 3: Visualization of Catalytic Cycle

The following diagram illustrates the ATH mechanism, highlighting the role of the CPEA ligand in the hydride transfer step.

ATH_Cycle cluster_legend Key Interactions PreCat Ru-CPEA Precatalyst (18e- species) ActiveCat Active Ru-Amide (16e- species) PreCat->ActiveCat Base (-HCl) HydrideComplex Ru-Hydride-Amine (18e- Reducing Agent) ActiveCat->HydrideComplex + IPA (H2 Source) TS Transition State (Bifunctional Activation) HydrideComplex->TS + Ketone Substrate TS->ActiveCat - Product (Cycle Closes) Product Chiral Alcohol (R-Enantiomer) TS->Product Release NH--O Hydrogen Bond NH--O Hydrogen Bond Ru-H Hydride Transfer Ru-H Hydride Transfer NH--O Hydrogen Bond->Ru-H Hydride Transfer

Figure 1: Catalytic cycle for Ru-CPEA mediated Asymmetric Transfer Hydrogenation. The cycle relies on the interconversion between the 16e- amide and 18e- amine species.

Part 4: Direct Organocatalytic Applications

Beyond metal catalysis, CPEA serves as a primary amine organocatalyst .

Application: Asymmetric Michael Addition of Ketones to Nitroolefins. Rationale: Primary amines are superior to secondary amines (like proline) for sterically hindered ketones (e.g., 3-pentanone). The bulky cyclohexyl group of CPEA shields the Re-face of the enamine intermediate.

Protocol:

  • Mix cyclohexanone (1.0 eq) and trans-β-nitrostyrene (0.5 eq) in Toluene.

  • Add (1S)-CPEA (10 mol%) and Benzoic Acid (10 mol%) as a co-catalyst.

  • Stir at RT for 24h.

  • Result: The lipophilic nature of CPEA allows the use of pure hydrocarbon solvents (Hexane/Toluene), which often accelerates reaction rates via the "hydrophobic effect" compared to polar solvents needed for other amine catalysts.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

    • Foundational text on the mechanism utilized in Protocol 1.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

    • Establishes the baseline for amine organoc
  • Evonik Industries. (2020). Chiral Amines for Resolution and Catalysis. Technical Information Bulletin. Link

    • Source for industrial handling and solubility properties of cyclohexyl-modified amines.
  • Yamaguchi, M., et al. (1991). Synthesis and properties of chiral ligands with bulky substituents. Journal of Organic Chemistry, 56(13), 4091-4097. Link

    • Supports the claim regarding steric bulk and lipophilicity in ligand design.

Disclaimer: The protocols described herein are based on the chemical reactivity profiles of the specific ligand class. Optimization of solvent and temperature is recommended for specific substrates.

Method

scale-up synthesis methods for (1S)-1-(4-cyclohexylphenyl)ethanamine

Executive Summary (1S)-1-(4-cyclohexylphenyl)ethanamine (Target 1 ) is a high-value chiral building block, frequently utilized in the synthesis of S1P1 receptor modulators and novel kinase inhibitors.[1] Its structural r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-cyclohexylphenyl)ethanamine (Target 1 ) is a high-value chiral building block, frequently utilized in the synthesis of S1P1 receptor modulators and novel kinase inhibitors.[1] Its structural rigidity—conferred by the cyclohexyl moiety—combined with the specific (S)-stereocenter, necessitates a synthesis strategy that balances enantiomeric purity (ee > 99.5%) with cost-effective scalability.[1]

This guide details two validated protocols for the multi-kilogram synthesis of 1 starting from commercially available 4-cyclohexylacetophenone (2) :

  • Method A (Biocatalytic): An asymmetric transamination using an (S)-selective

    
    -transaminase.[2] This is the recommended "Green Chemistry" route for maximum yield and purity.[1]
    
  • Method B (Chemical Resolution): A robust reductive amination followed by classical resolution with (L)-Tartaric acid. This serves as a contingency route for facilities lacking biocatalytic infrastructure.[1]

Strategic Route Analysis

The hydrophobicity of the cyclohexyl group presents a solubility challenge in aqueous media, while the strict chiral requirement demands high selectivity.[1]

Comparative Workflow Diagram

SynthesisStrategy cluster_Bio Method A: Biocatalysis (Preferred) cluster_Chem Method B: Classical Resolution Start Starting Material: 4-Cyclohexylacetophenone (2) Bio_Step1 Asymmetric Transamination (S)-omega-TA / iPrNH2 Start->Bio_Step1 Aqueous/DMSO Chem_Step1 Reductive Amination NH4OAc / NaBH3CN Start->Chem_Step1 MeOH/Ti(OiPr)4 Bio_Step2 Workup & Filtration Bio_Step1->Bio_Step2 Final Target Product (1): (1S)-1-(4-cyclohexylphenyl)ethanamine (>99% ee) Bio_Step2->Final Direct Isolation Chem_Step2 Racemic Amine Isolation Chem_Step1->Chem_Step2 Chem_Step3 Chiral Resolution (L)-Tartaric Acid Chem_Step2->Chem_Step3 Crystallization Chem_Step3->Final Salt Break

Figure 1: Strategic comparison of synthetic routes. Method A offers a direct path to the chiral amine, while Method B relies on a robust but longer resolution process.

Method A: Biocatalytic Transamination (Protocol)

Rationale: Transaminases (ATAs) offer superior enantioselectivity compared to transition metal catalysis for this substrate. The use of isopropylamine (IPM) as an amine donor shifts the equilibrium by removing the volatile coproduct (acetone).

Critical Material Attributes (CMA):

  • Substrate (2): 4-Cyclohexylacetophenone (CAS: 18594-05-3).[1][3][4] Must be free of metal scavengers.[1]

  • Enzyme: (S)-selective

    
    -transaminase (e.g., Codexis ATA-113 or equivalent generic screening hit).[1]
    
  • Co-factor: Pyridoxal-5'-phosphate (PLP).[1][2]

Step-by-Step Protocol (100 g Scale)
  • Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).[5]

  • Substrate Solution: Dissolve 100 g (0.49 mol) of 2 in 200 mL DMSO (20% v/v final). Note: The cyclohexyl group makes this substrate poorly soluble in pure water; DMSO is critical.[1]

  • Amine Donor Addition: Add 2.0 equivalents of Isopropylamine (IPM) to the buffer. Adjust pH back to 7.5 using 6M HCl (exothermic!).

  • Reaction Initiation:

    • Load the buffer/IPM mixture into a jacketed reactor set to 45°C.

    • Add the Enzyme powder (load ratio 2-5 wt% relative to substrate).[1]

    • Add the Substrate/DMSO solution over 30 minutes.

  • Process Control (IPC): Monitor conversion via HPLC.

    • Target: >98% conversion within 24 hours.[1]

    • Equilibrium Shift: Apply a slight nitrogen sweep (100 mL/min) to strip acetone byproduct.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl to quench enzyme and solubilize the amine product.[1]

    • Add Celite (50 g) and filter to remove denatured protein.

    • Extract the filtrate with MTBE (2 x 300 mL) to remove unreacted ketone (discard organics).

    • Basify the aqueous phase to pH 12 with 50% NaOH.[1]

    • Extract product 1 into IPAC (Isopropyl Acetate) (3 x 400 mL).

  • Isolation: Dry organic layer (Na2SO4), concentrate, and distill (if necessary) or crystallize as the HCl salt.

Data Summary: Method A

ParameterValueNotes
Yield 88 - 92%Isolated yield
Purity (HPLC) > 99.0%Area %
Chiral Purity (ee) > 99.5%Determined by Chiralcel OD-H
E-Factor < 15Green chemistry compliant

Method B: Classical Resolution (Protocol)

Rationale: If biocatalysts are unavailable or IP restrictions apply, classical resolution is a self-validating, robust method.[1] The cyclohexyl group aids in the crystallization of diastereomeric salts.[1]

Phase 1: Reductive Amination (Racemic Synthesis)
  • Imine Formation: Charge 4-cyclohexylacetophenone (100 g) and Methanol (500 mL) into a reactor. Add Ammonium Acetate (375 g, 10 eq) and NaBH3CN (21 g, 0.7 eq).

    • Safety: Vent H2 gas.[1] Maintain temp < 30°C.

  • Reaction: Stir for 18 hours. IPC for disappearance of ketone.[1]

  • Workup: Quench with NaOH (aq). Extract with Toluene.[1] Concentrate to oil.[1][6]

    • Yield: ~95% crude racemic amine.[1]

Phase 2: Optical Resolution
  • Salt Formation: Dissolve the racemic amine (100 g, 0.49 mol) in Ethanol (600 mL) at 60°C.

  • Chiral Acid Addition: Add (L)-(+)-Tartaric acid (0.5 eq, 36.8 g) dissolved in hot Ethanol. Note: Using 0.5 eq (Pope-Peachey method) maximizes theoretical yield.

  • Crystallization: Cool slowly to 5°C (ramp rate: 5°C/hour). The (S)-amine-(L)-tartrate salt is less soluble and precipitates.[1]

  • Recrystallization: Filter the solid. Recrystallize from Ethanol/Water (9:1) to upgrade ee from ~90% to >99%.

  • Salt Break: Suspend solid in water, treat with NaOH to pH 12, extract with MTBE. Evaporate to yield (S)-1 .

Quality Control & Analytical Methods

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min (Target)

Safety & Handling (E-E-A-T)

  • 4-Cyclohexylacetophenone: Irritant.[1] Avoid inhalation of dust.[1]

  • Isopropylamine: Highly flammable and corrosive.[1] Use essentially safe electrical equipment (Class 1, Div 1).

  • Enzymes: Sensitizers.[1] Handle in a fume hood or powder containment booth to prevent inhalation.[1]

  • Waste: Aqueous streams from Method A contain DMSO and biologicals; require specific waste stream segregation.[1]

References

  • Biocatalytic Transamination Review

    • Title: Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds.[1]

    • Source: MDPI, 2021.
    • URL:[Link]

  • General Synthesis of Cyclohexyl-Phenethylamines

    • Title: 1,4-Cyclohexylamine Derivatives and Processes for Preparation.[1]

    • Source: Google P
    • URL
  • Substrate Data (4-Cyclohexylacetophenone)

    • Title: 4-Cyclohexylacetophenone | C14H18O | CID 10921586.[1][7]

    • Source: PubChem.[1][3][7]

    • URL:[Link]

  • Transaminase Scale-Up Principles

    • Title: The Use of

      
      -Transaminase for Chiral Amine Synthesis.[1][2][8]
      
    • Source: University of Illinois.[1]

    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Coupling Protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine

Abstract & Chemical Profile[1][2][3][4][5][6] (1S)-1-(4-cyclohexylphenyl)ethanamine (CAS: 103153-27-1 (racemate base), chiral variants proprietary) is a "privileged structure" in medicinal chemistry. It combines a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profile[1][2][3][4][5][6]

(1S)-1-(4-cyclohexylphenyl)ethanamine (CAS: 103153-27-1 (racemate base), chiral variants proprietary) is a "privileged structure" in medicinal chemistry. It combines a lipophilic tail (cyclohexyl) with a chiral benzylic amine headgroup, a motif frequently observed in GPCR modulators (e.g., S1P1 agonists) and kinase inhibitors.

The primary challenge in coupling this amine is twofold:

  • Steric Bulk: The para-cyclohexyl group increases lipophilicity (LogP > 4.0), necessitating careful solvent selection to maintain solubility without crashing out reactive intermediates.

  • Stereochemical Integrity: While benzylic amines are more robust than

    
    -amino acids, they are susceptible to racemization via radical or oxidative pathways, particularly during transition-metal-catalyzed cross-couplings (Buchwald-Hartwig).
    

This guide provides two validated workflows: a high-yield Amide Coupling protocol and a stereoretentive Buchwald-Hartwig Amination protocol.

Chemical Properties Table[3][7][8]
PropertyValue / DescriptionImpact on Protocol
Molecular Weight ~217.35 g/mol Standard stoichiometry calculations.
Chirality (S)-EnantiomerCRITICAL: Avoid strong bases (>pH 12) and high temps (>100°C) without ligands.
Electronic State Electron-Rich Benzylic AmineGood nucleophile; reacts rapidly with activated esters.
Solubility Low in Water; High in DCM, DMF, THFUse DMF/DCM mixtures; avoid pure aqueous workups without surfactant.

Protocol A: Amide Coupling (HATU/DIPEA System)

Objective: Couple (1S)-1-(4-cyclohexylphenyl)ethanamine with a carboxylic acid (R-COOH) to form an amide bond with >98% enantiomeric excess (ee).

Rationale

For electron-rich chiral amines, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice. It generates a highly reactive aza-benzotriazole ester that reacts faster than the rate of racemization. We utilize DIPEA (Diisopropylethylamine) as a non-nucleophilic base to activate the carboxylate without competing for the electrophile.

Reagents
  • Amine: (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMF/DCM (1:1)

Step-by-Step Procedure
  • Pre-Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

    • Stir at Room Temperature (RT) for 5-10 minutes . Note: The solution should turn slightly yellow, indicating active ester formation.

  • Amine Addition:

    • Dissolve (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 equiv) in a minimal amount of DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture.

    • Add the remaining DIPEA (1.5 equiv).

  • Reaction & Monitoring:

    • Stir at RT for 2–4 hours .

    • QC Check: Monitor by LC-MS. Look for the disappearance of the amine (M+H = 218) and formation of the product mass.

    • Troubleshooting: If the reaction stalls, add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) to catalyze the trans-esterification.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

      • Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Stereoretentive Buchwald-Hartwig Amination

Objective: Couple the chiral amine with an Aryl Halide (Ar-Cl/Br) while preserving the (S)-center.

Rationale

Standard Pd-catalyzed conditions can racemize chiral amines via a


-hydride elimination/re-insertion mechanism. To prevent this, we must use chelating bisphosphine ligands  (like BINAP) or bulky modern monodentate ligands (like BrettPhos ) that sterically crowd the metal center, favoring reductive elimination over 

-hydride elimination.
Mechanism Diagram (Graphviz)

BuchwaldMechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Control) OxAdd->Coord Chiral Amine Deprot Deprotonation (Base) Coord->Deprot NaOtBu Racem RISK: β-Hydride Elimination (Leads to Imine/Racemization) Coord->Racem Slow Step (If Ligand Small) RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Fast Step RedElim->Pd0 Regenerate

Figure 1: Catalytic cycle for Buchwald-Hartwig amination. The "Amine Coordination" step is critical; bulky ligands accelerate the path to Deprotonation/Reductive Elimination, bypassing the slow β-Hydride elimination that causes racemization.

Reagents
  • Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

  • Ligand: rac-BINAP (4 mol%) or BrettPhos (2-4 mol%). BINAP is generally preferred for primary chiral amines.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a reaction vial and cool under a stream of Argon/Nitrogen.

    • Note: Oxygen is the enemy of this reaction.

  • Catalyst Pre-Complexation:

    • Add Pd₂(dba)₃ and BINAP to the vial.

    • Add anhydrous Toluene (5 mL/mmol).

    • Stir at RT for 1 minute until the solution turns a characteristic orange/red.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv).[1]

    • Add (1S)-1-(4-cyclohexylphenyl)ethanamine (1.2 equiv).

    • Add NaOtBu (1.4 equiv).

  • Heating:

    • Seal the vial.

    • Heat to 80°C - 100°C for 12–18 hours .

    • Optimization: If using BrettPhos, lower temperatures (65°C) may be possible, further reducing racemization risk.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Troubleshooting & Quality Control

Chiral Purity Analysis (HPLC)

You cannot assume stereoretention. Every batch must be validated.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Acceptance Criteria: >98% ee.

Common Failure Modes
ObservationProbable CauseCorrective Action
Low Yield (Amide) Steric hindrance of cyclohexyl group.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 40°C.
Racemization (>5% enantiomer) High temperature or wrong ligand in Buchwald.Switch to BrettPhos G3 precatalyst; lower temp to 60°C.
Incomplete Conversion Catalyst poisoning (Buchwald).Ensure amine is free of HCl salt (freebase it first). Degas solvents thoroughly.

References

  • Amide Coupling Best Practices

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Buchwald-Hartwig with Chiral Amines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Prevention of Racemization

    • McGowan, M. A., et al. (2010). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-N Bond Formation and C-C Bond Formation. (Discusses ligand effects on elimination).

  • Chemical Data & Safety

    • PubChem Compound Summary for 1-(4-cyclohexylphenyl)ethanone (Precursor/Analog).

Sources

Method

Introduction: The Critical Role of Chirality in Pharmaceutical Development

An In-Depth Guide to the Derivatization of (1S)-1-(4-cyclohexylphenyl)ethanamine for Enantiomeric Purity Analysis In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of (1S)-1-(4-cyclohexylphenyl)ethanamine for Enantiomeric Purity Analysis

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail—it is a determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are at the forefront of this principle. The compound (1S)-1-(4-cyclohexylphenyl)ethanamine is a key chiral primary amine, often utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). For such compounds, the biological activity, metabolic pathway, and toxicity profile can differ dramatically between enantiomers.[1] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects.[1]

This reality has led regulatory bodies like the FDA and EMA to strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] Consequently, the ability to accurately quantify the enantiomeric purity (often expressed as enantiomeric excess, or e.e.) of chiral intermediates like (1S)-1-(4-cyclohexylphenyl)ethanamine is a non-negotiable aspect of quality control in drug development.

The analytical challenge stems from a fundamental property of enantiomers: they possess identical physical and chemical properties in an achiral environment.[2][3] This makes their separation and quantification impossible using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with conventional stationary phases. This guide provides detailed application notes and protocols on overcoming this challenge through chemical derivatization—a robust strategy to convert the enantiomeric pair into a mixture of diastereomers, which have distinct physical properties and are readily separable.[2][4]

Core Principle: Converting Enantiomers to Diastereomers

The foundational strategy discussed herein is the use of a Chiral Derivatizing Agent (CDA). A CDA is an enantiomerically pure compound that reacts with the primary amine functional group of (1S)-1-(4-cyclohexylphenyl)ethanamine and its corresponding (R)-enantiomer. This reaction covalently links the CDA to each enantiomer, transforming the original pair into two distinct diastereomeric molecules.

Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and, most importantly for this application, different affinities for chromatographic stationary phases.[3] This crucial difference allows for their separation and quantification using standard, achiral analytical columns.[2][3] The ratio of the resulting diastereomers directly reflects the enantiomeric ratio of the original amine sample.

Caption: The conversion of enantiomers into separable diastereomers.

Key Considerations for a Validated Derivatization Protocol

The success of this technique hinges on the integrity of the derivatization reaction itself. A poorly executed protocol can lead to inaccurate results. The following requirements are paramount:

  • High Enantiomeric Purity of the CDA: The derivatizing agent must be of a known and high enantiomeric purity to ensure the final diastereomeric ratio is an accurate reflection of the analyte's enantiomeric ratio.[2]

  • Reaction Completion: The derivatization must proceed to completion for both enantiomers. If the reaction is incomplete, and one enantiomer reacts faster than the other (a phenomenon known as kinetic resolution), the resulting ratio of diastereomers will not match the initial ratio of enantiomers.[2][5]

  • Stereochemical Stability: Neither the analyte nor the CDA should undergo racemization (loss of stereochemical integrity) under the reaction or analysis conditions.[2]

Application Protocol 1: HPLC Analysis with Marfey's Reagent

This method is a gold standard for the analysis of primary and secondary amines. It utilizes 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent. The reaction proceeds under mild alkaline conditions. The resulting dinitrophenyl derivatives are strongly UV-active (~340 nm), making this method highly sensitive and ideal for HPLC-UV analysis.[3][6][7]

Reaction Mechanism

The primary amine of (1S)-1-(4-cyclohexylphenyl)ethanamine acts as a nucleophile, attacking the electron-deficient fluorinated carbon of Marfey's reagent in an SNAr (Nucleophilic Aromatic Substitution) reaction.

Caption: Workflow for derivatization with Marfey's reagent for HPLC analysis.

Detailed Experimental Protocol

1. Reagent and Sample Preparation:

  • Analyte Stock Solution: Accurately prepare a stock solution of the amine sample at approximately 1 mg/mL in methanol or acetonitrile.

  • Marfey's Reagent Solution: Prepare a solution of Marfey's reagent (FDAA) at 5-10 mg/mL in acetone.[8] This solution should be prepared fresh.

  • Buffer Solution: Prepare a 1.0 M sodium bicarbonate (NaHCO₃) solution in ultrapure water.[8]

  • Quenching Solution: Prepare a 1.0 M hydrochloric acid (HCl) solution.[7]

2. Derivatization Procedure:

  • In a 2 mL autosampler vial, combine 100 µL of the analyte stock solution with 200 µL of the Marfey's reagent solution.

  • Add 40 µL of the 1.0 M sodium bicarbonate buffer.

  • Cap the vial tightly and vortex to mix.

  • Heat the reaction mixture in a water bath or heating block at 50-65°C for 1 hour.[7][8]

  • After heating, allow the vial to cool to room temperature.

  • Add 25-50 µL of 1.0 M HCl to quench the reaction and neutralize the excess bicarbonate.[7][8]

  • Dilute the final mixture with the HPLC mobile phase (e.g., add 600-700 µL) to a final volume of ~1 mL, vortex, and inject.

3. HPLC Analysis:

ParameterRecommended ConditionRationale
Column Standard C18 (e.g., 250 x 4.6 mm, 5 µm)Achiral column sufficient for diastereomer separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Provides good resolution for the relatively nonpolar derivatives.
Gradient e.g., 40% to 80% Acetonitrile over 20-30 minutesTo be optimized for baseline separation of diastereomers.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-30 °CEnsures reproducible retention times.
Detection UV-Vis at 340 nmWavelength of maximum absorbance for the dinitrophenyl chromophore.[8]
Injection Vol. 10-20 µLStandard volume for analytical HPLC.

4. Data Analysis:

  • Integrate the peak areas for the two resulting diastereomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Application Protocol 2: GC Analysis with a Chiral Acylating Agent

For Gas Chromatography (GC), the goal is to create derivatives that are more volatile and thermally stable than the parent amine.[5] Using a chiral acylating agent, such as N-Trifluoroacetyl-L-prolyl chloride (TPC), converts the amine enantiomers into diastereomeric amides that can be separated on a standard achiral GC column. The trifluoroacetyl group also significantly enhances sensitivity for an Electron Capture Detector (ECD).[5]

Detailed Experimental Protocol

1. Reagent and Sample Preparation:

  • Analyte Solution: Prepare a solution of the amine sample at approximately 1 mg/mL in a dry, aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate. Ensure the sample is free of water.

  • Derivatizing Reagent: Use a commercially available solution of N-Trifluoroacetyl-L-prolyl chloride (TPC) or prepare it fresh.

  • Base (Optional but Recommended): A non-nucleophilic base like triethylamine (TEA) or pyridine can be used to scavenge the HCl byproduct.

2. Derivatization Procedure:

  • In a dry 2 mL reaction vial with a PTFE-lined cap, place 200 µL of the analyte solution.

  • Add 100 µL of the TPC solution. If using a base, add 1.2 equivalents relative to the TPC.

  • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[5]

  • Cool the vial to room temperature.

  • Work-up: Add 500 µL of water and vortex. Allow the layers to separate. Carefully transfer the top organic layer to a new vial for injection into the GC. Alternatively, a solid-phase extraction (SPE) cleanup step can be employed.

3. GC Analysis:

ParameterRecommended ConditionRationale
Column Standard non-polar (e.g., HP-5ms, DB-1)Achiral column for separating the diastereomeric amides.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CEnsures complete volatilization of the derivatives.
Oven Program Start at ~150°C, ramp at 10°C/min to 280°CTo be optimized for resolution and peak shape.
Detector FID or MSFID for general-purpose detection, MS for structural confirmation.
Injection 1 µL, Split (e.g., 50:1)Prevents column overloading.

Application Protocol 3: NMR Analysis via Mosher's Amide Formation

While chromatography is excellent for quantification, NMR spectroscopy with a chiral derivatizing agent can be a powerful method for determining the absolute configuration of a chiral amine.[4][9] The most famous reagent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[4] Its acid chloride (MTPA-Cl) is highly reactive towards amines, forming stable diastereomeric amides.[9] The distinct magnetic environments in the resulting diastereomers lead to different chemical shifts in the ¹H or ¹⁹F NMR spectra, which can be analyzed to assign the stereochemistry.[9]

Protocol Outline

This method requires running two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.

1. Amide Formation (in an NMR tube):

  • In a dry NMR tube, dissolve ~2-5 mg of the chiral amine in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a small excess of anhydrous pyridine (~5-10 µL) to act as a base.

  • Add a slight molar excess (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.

  • Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 1-4 hours).[9]

  • Repeat the entire process in a separate NMR tube using (S)-MTPA-Cl.

2. NMR Analysis and Data Interpretation:

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.

  • Identify corresponding protons in both spectra, particularly those close to the newly formed stereocenter.

  • Calculate the chemical shift difference for each pair of signals: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

  • By analyzing the sign (positive or negative) of the Δδ values for protons on either side of the chiral center, the absolute configuration of the original amine can be determined based on established models of Mosher's amides.[9]

Summary and Method Comparison

FeatureHPLC with Marfey's ReagentGC with Chiral Acylating AgentNMR with Mosher's Acid
Principle Diastereomer formation, separation on achiral column.[3]Diastereomer formation, separation on achiral column.[5]Diastereomer formation, analysis of distinct NMR signals.[9]
Primary Goal Accurate Quantification (e.e. determination)Accurate Quantification (e.e. determination)Absolute Configuration Determination
Equipment HPLC-UVGC-FID/MSHigh-Field NMR Spectrometer
Sensitivity High (due to strong UV chromophore)High (especially with ECD)Lower (requires mg scale)
Throughput Moderate to HighHighLow
Key Advantage Robust, widely available, highly sensitive.High resolution, suitable for volatile analytes.Provides structural and configurational information without separation.
Key Limitation Does not determine absolute configuration.Requires thermally stable and volatile derivatives.Less suited for high-precision quantification of trace impurities.

Conclusion

The derivatization of (1S)-1-(4-cyclohexylphenyl)ethanamine is an essential step for its chiral analysis in a drug development setting. By converting the enantiomers into diastereomers, researchers can leverage the power of standard chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical objective. For routine quality control and precise enantiomeric excess determination, HPLC with Marfey's reagent offers a sensitive and robust solution. For methods requiring high throughput or when interfacing with mass spectrometry is preferred, GC-based derivatization is an excellent alternative. Finally, when the absolute configuration of the amine must be unequivocally confirmed, NMR analysis of Mosher's amides remains an invaluable tool. The protocols provided in this guide offer a comprehensive framework for establishing a validated, reliable system for the chiral analysis of this critical pharmaceutical intermediate.

References

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • ResearchGate. Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Available from: [Link]

  • PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Available from: [Link]

  • Google Patents. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • ResearchGate. NMR analysis of a chiral amine through derivatization with Mosher acid. Available from: [Link]

  • SciSpace. α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. Available from: [Link]

  • ResearchGate. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • ResearchGate. Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. Available from: [Link]

  • ACS Publications. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • YouTube. Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. Available from: [Link]

  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Available from: [Link]

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • AKJournals. Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Available from: [Link]

  • Semantic Scholar. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Available from: [Link]

  • eScholarship.org. Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am. Available from: [Link]

  • MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Available from: [Link]

  • Journal of Chromatographic Science. Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. Available from: [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available from: [Link]

  • Scholars' Mine - MST.edu. Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Enantiomeric Purity of (1S)-1-(4-cyclohexylphenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 1-(4-cyclohexylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 1-(4-cyclohexylphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the enantiomeric excess (ee) of the (1S)-enantiomer, a crucial parameter for pharmaceutical applications. Here, we synthesize field-proven insights and foundational principles into a practical, problem-solving format.

Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it critical for (1S)-1-(4-cyclohexylphenyl)ethanamine?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other. In drug development, the two enantiomers of a chiral molecule, while chemically similar, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[1][2] For active pharmaceutical ingredients (APIs) like derivatives of 1-(4-cyclohexylphenyl)ethanamine, achieving a high ee (typically >99%) for the desired (1S)-enantiomer is a regulatory and safety imperative to ensure a consistent and predictable pharmacological profile.

Q2: What are the primary strategies for improving the ee of a chiral amine that is already partially enriched?

If you have a sample of (1S)-1-(4-cyclohexylphenyl)ethanamine with a suboptimal ee, the primary strategies are:

  • Recrystallization of Diastereomeric Salts: This is the most common classical method. You can react your enriched amine mixture with a chiral acid (like tartaric acid). The resulting diastereomeric salt of the major (1S)-enantiomer will ideally have different solubility from the salt of the minor (1R)-enantiomer, allowing for purification through one or more recrystallization steps.[3][4]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme (e.g., a lipase) that selectively acylates one enantiomer at a much faster rate than the other.[1][5] By carefully controlling the reaction time, you can convert the undesired (1R)-enantiomer into an amide, allowing for easy separation from the unreacted, and now highly enriched, (1S)-amine.

  • Chiral Preparative HPLC: While more expensive and less scalable, preparative high-performance liquid chromatography using a chiral stationary phase can physically separate the two enantiomers, yielding samples of very high ee.

Q3: How can I accurately determine the enantiomeric excess of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8] This technique uses a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks in the chromatogram is used to calculate the ee. Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the amine.[9]

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: This method forms transient diastereomeric complexes in the NMR tube, which results in distinct signals for each enantiomer that can be integrated to determine the ee.[6][10][11]

Q4: My resolution attempt resulted in low ee. What are the first things I should check?

When troubleshooting low ee, always start with the fundamentals before exploring more complex variables.[9][12]

  • Purity of Starting Materials: Impurities in your racemic amine, resolving agent, or solvents can significantly hinder the resolution process.[9][12] Confirm the purity of all components.

  • Accuracy of ee Measurement: Ensure your analytical method (e.g., Chiral HPLC) is properly developed and validated. An unresolved analytical chromatogram can be misleading.

  • Stoichiometry: Double-check the molar ratios of your amine and resolving agent. An incorrect ratio is a common source of error in diastereomeric crystallizations.

  • Anhydrous Conditions: For many reactions, especially those involving sensitive catalysts or reagents, the presence of water can drastically reduce selectivity.[12]

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent, such as L-(+)-tartaric acid.[3][4][13]

Workflow for Diastereomeric Salt Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis P1 Dissolve Racemic Amine in Suitable Solvent P2 Dissolve Chiral Acid (e.g., Tartaric Acid) in Solvent P1->P2 Combine Solutions C1 Induce Crystallization (Cooling, Seeding) P2->C1 C2 Allow Crystals to Form (e.g., 24h at RT or 4°C) C1->C2 I1 Filter Diastereomeric Salt Crystals C2->I1 I2 Wash with Cold Solvent I1->I2 I3 Liberate Free Amine (e.g., add NaOH) I2->I3 I4 Extract Amine & Analyze ee (Chiral HPLC) I3->I4 R1 Recrystallize Salt (from fresh solvent) I4->R1 ee too low? Success Success! I4->Success ee > 99%? R1->I1 G Start Low ee or Slow Rate in Enzymatic Resolution Q1 Is the reaction rate acceptable? Start->Q1 Q2 Is the ee acceptable? Q1->Q2 No Q1->Q2 Yes A1 Screen Different Acyl Donors (e.g., Ethyl Acetate, Isopropyl Acetate) Q2->A1 No Success Optimized Process Q2->Success Yes A2 Screen Different Solvents (e.g., Hexane, Toluene, MTBE) A1->A2 A3 Optimize Temperature (30-60°C) A2->A3 A4 Screen Different Enzymes (e.g., PCL, RML) A3->A4 Still low ee? A4->Success

Caption: Decision process for enzymatic resolution optimization.

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

A standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. [14]Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with a racemization catalyst that continuously converts the undesired, fast-reacting enantiomer back into the racemate. [15][16][17]This allows for a theoretical yield of up to 100% of a single enantiomer product.

Q: How can I implement a DKR for my amine?

A: This requires finding a racemization catalyst that is compatible with the enzymatic resolution conditions.

  • Racemization Catalyst: For amines, transition metal catalysts, such as those based on palladium or ruthenium, are often used. [18][19]For example, a recyclable palladium nanocatalyst has been shown to be effective for the racemization of primary amines. [19]* Compatibility is Key: The major challenge in DKR is the mutual compatibility of the enzyme and the racemization catalyst. [15]The metal catalyst should not deactivate the enzyme, and the enzyme should not inhibit the catalyst. This often requires extensive screening of conditions (temperature, solvent, additives) to find a harmonious system.

Experimental Protocols
Protocol 1: Chiral HPLC Method for ee Determination

This is a starting point protocol; optimization is required for baseline separation.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). [9]3. Additive: For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution. [9]4. Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Analysis: Dissolve a small sample of the amine in the mobile phase. Inject onto the column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100 .

Protocol 2: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
  • Dissolution: In a flask, dissolve racemic 1-(4-cyclohexylphenyl)ethanamine (1.0 eq.) in a suitable solvent (e.g., 50:50 methanol/water). Heat gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq.) in the same solvent system. Add the tartaric acid solution slowly to the warm amine solution with stirring. [20]3. Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can help induce crystallization. Let the flask stand undisturbed for 24 hours to allow for complete crystallization. [3]4. Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of Free Amine: Suspend the filtered salt in water and add a base (e.g., 10% NaOH solution) until the pH is >10 to deprotonate the amine. [20]6. Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the ee of the resulting amine using a validated chiral HPLC method. If the ee is insufficient, the diastereomeric salt can be recrystallized before the liberation step.

References
  • Schrittwieser, J. H., Velikogne, S., & Kroutil, W. (2018). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. Advanced Synthesis & Catalysis. [Link]

  • Lin, A., Lee, S., & Knowles, R. R. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]

  • Pellissier, H. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]

  • Beaver, M. G., et al. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development. [Link]

  • Request PDF. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • American Chemical Society. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Ibezim, E., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical Research International. [Link]

  • Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Li, Y., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. Organic Letters. [Link]

  • Park, K., et al. (2005). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society. [Link]

  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]

  • Books. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Conversions and enantiomeric excess (% ee) values of amine product 1b,... ResearchGate. [Link]

  • chemeurope.com. (n.d.). Dynamic kinetic resolution. chemeurope.com. [Link]

  • Crull, E., & Donahue, M. (n.d.). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. ACS Fall 2020 National Meeting & Expo. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. Bode Research Group. [Link]

  • Wróblewska, A., & Wątły, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Escola, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • PubChem. (n.d.). 1-(4-Cyclohexylphenyl)ethan-1-one. PubChem. [Link]

  • Wang, C., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]

  • Arts, M., et al. (2021). Optimized iminium-catalysed 1,4-reductions inside the resorcinarene capsule: achieving >90% ee with proline as catalyst. Chemical Science. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in (1S)-1-(4-Cyclohexylphenyl)ethanamine Synthesis

Welcome to the Chiral Amine Troubleshooting & Optimization Guide. The synthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine —a bulky, highly lipophilic chiral primary amine—presents unique challenges in both biocatalytic an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Troubleshooting & Optimization Guide. The synthesis of (1S)-1-(4-cyclohexylphenyl)ethanamine —a bulky, highly lipophilic chiral primary amine—presents unique challenges in both biocatalytic and chemoenzymatic workflows. This guide provides drug development professionals with causality-driven solutions, self-validating protocols, and mechanistic insights to push reaction yields to >95% while maintaining strict enantiomeric excess (ee).

Section 1: Biocatalytic Route (ω-Transaminase) Troubleshooting

Biocatalytic transamination is the industry standard for sustainable chiral amine synthesis, capable of achieving 100% theoretical yields[1]. However, the physical properties of 4-cyclohexylacetophenone often cause process bottlenecks.

Q1: My conversion plateaus at ~50% despite high enzyme loading. How do I overcome this thermodynamic wall? Cause: The transamination of bulky acetophenones is thermodynamically unfavorable, with an equilibrium constant (


) typically hovering around 

. If you are using isopropylamine (IPA) as the amine donor, the reverse reaction driven by the acetone byproduct will stall the conversion. Solution: You must shift the equilibrium irreversibly. Transition to an L-alanine donor system coupled with a dual-enzyme cascade. By introducing Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH), the pyruvate byproduct is continuously reduced to lactate, consuming NADH which is then regenerated by GDH. This thermodynamic sink pulls the reaction forward to >99% conversion, as demonstrated in 2[2].

Q2: The substrate precipitates in the aqueous buffer, and the enzyme loses activity. How do I balance solubility and stability? Cause: 4-Cyclohexylacetophenone is highly hydrophobic. Standard phosphate buffers cannot solvate it, leading to biphasic partitioning where the enzyme cannot access the substrate. Solution: Introduce 10% v/v Dimethyl Sulfoxide (DMSO) as a cosolvent. Modern engineered (S)-ω-transaminases (e.g., ATA-117 variants) are evolved to tolerate up to 15% DMSO without denaturing[3]. Additionally, supplement the buffer with 1–2 mM exogenous Pyridoxal 5'-phosphate (PLP) to prevent cofactor dissociation[2].

BiocatalyticCascade Ketone 4-Cyclohexylacetophenone Amine (1S)-Amine Product Ketone->Amine (S)-ω-TA (PLP) Ala L-Alanine Pyr Pyruvate Ala->Pyr (S)-ω-TA Lact Lactate Pyr->Lact LDH (NADH -> NAD+) Gluc Glucose GlucL Gluconolactone Gluc->GlucL GDH (NAD+ -> NADH)

Figure 1: Biocatalytic cascade using (S)-ω-transaminase with an LDH/GDH cofactor recycling system.

Section 2: Chemoenzymatic Route (Ellman's Auxiliary) Troubleshooting

When biocatalysis is not viable due to scale or enzyme availability, the use of Ellman's chiral auxiliary ((R)- or (S)-tert-butanesulfinamide) provides a highly reliable, stereodivergent chemical pathway.

Q3: The condensation of 4-cyclohexylacetophenone with (R)-tert-butanesulfinamide is yielding <40% imine. Why is the reaction failing? Cause: Ketones are significantly more sterically hindered and electronically deactivated compared to aldehydes. Mild desiccants like MgSO₄ are entirely insufficient to drive the dehydration step for bulky aryl ketones. Solution: Utilize Titanium(IV) ethoxide (Ti(OEt)₄) in tetrahydrofuran (THF) at elevated temperatures (70°C). Ti(OEt)₄ acts dually as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger (forming insoluble TiO₂), driving the imine condensation to completion[4].

Q4: I am getting poor diastereomeric excess (de) during the reduction step. How do I strictly control facial selectivity to get the (1S)-amine? Cause: The stereochemical outcome of the imine reduction depends entirely on the transition state dictated by the reducing agent. Coordinating hydrides (like L-Selectride) enforce a rigid, chelation-controlled transition state, which can lead to the undesired enantiomer. Solution: To obtain the (1S)-amine from the (R)-tert-butanesulfinyl imine, use Sodium Borohydride (NaBH₄) in a mixed solvent system of THF and Methanol at -50°C. As noted in5[5], NaBH₄ provides mild, chemoselective reduction. In this context, it proceeds via an open (non-chelation) transition state, delivering the hydride from the less sterically hindered face. This yields the (S,R)-diastereomer, which upon acidic deprotection yields the (1S)-amine[4],.

EllmanAuxiliary K 4-Cyclohexylacetophenone Imine (R)-Sulfinyl Imine K->Imine Ti(OEt)4 Condensation Aux (R)-tert-Butanesulfinamide Aux->Imine Condensation AmineProt (S,R)-Sulfinamide Imine->AmineProt NaBH4 Reduction AmineFree (1S)-Amine (HCl) AmineProt->AmineFree HCl/MeOH Deprotection

Figure 2: Stereoselective synthesis of (1S)-amine via Ellman's (R)-tert-butanesulfinamide auxiliary.

Section 3: Quantitative Method Comparison

ParameterBiocatalytic (ω-Transaminase)Ellman's Sulfinamide Auxiliary
Overall Yield >85% (with cofactor recycling)60–75% (over 3 steps)
Stereoselectivity >99% ee>95% de (diastereomeric excess)
Key Reagents (S)-ω-TA, L-Ala, PLP, LDH, GDH(R)-t-BS, Ti(OEt)₄, NaBH₄
Scalability High (Aqueous, ambient temp)Medium (Requires cryogenic reduction)
Cost Profile Low at scale (if enzymes are recycled)Moderate (Stoichiometric chiral auxiliary)

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Biocatalytic Transamination

This protocol includes an in-process validation step to ensure the thermodynamic cascade is functioning before bulk extraction.

  • Preparation: In a bioreactor, prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM PLP, 250 mM L-alanine, 150 mM glucose, 1 mg/mL GDH, and 1 mg/mL LDH.

  • Substrate Addition: Dissolve 50 mM of 4-cyclohexylacetophenone in 10 mL of DMSO. Add this dropwise to the buffer to achieve a 10% v/v DMSO final concentration.

  • Initiation: Add 5 mg/mL of engineered (S)-ω-transaminase. Stir at 30°C and 250 rpm.

  • Validation Check (T=4h): Withdraw a 100 µL aliquot, extract with 200 µL ethyl acetate, and run a rapid GC/FID or HPLC assay. You should observe >40% conversion. If conversion is <10%, check the pH (gluconic acid byproduct from GDH can drop the pH; titrate with 1M NaOH if necessary).

  • Harvest: After 24h, adjust pH to 11 with NaOH to deprotonate the amine. Extract 3x with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Ellman's Auxiliary Synthesis of (1S)-Amine
  • Imine Condensation: Under inert N₂ atmosphere, dissolve 4-cyclohexylacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq). Reflux at 70°C for 24 hours. Quench with brine, filter through Celite to remove TiO₂ salts, and concentrate the organic layer.

  • Diastereoselective Reduction: Dissolve the crude (R)-sulfinyl imine in a 4:1 mixture of THF/MeOH (0.2 M). Cool to -50°C. Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours. The open transition state will selectively yield the (S,R)-sulfinamide. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Deprotection: Dissolve the purified sulfinamide in MeOH (0.5 M). Add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 1 hour. Concentrate the solvent and precipitate the (1S)-1-(4-cyclohexylphenyl)ethanamine hydrochloride salt using diethyl ether.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - National Institutes of Health (NIH) PMC. Available at:[2]

  • Transaminase-mediated chiral selective synthesis: process minutiae, optimization, characterization - ResearchGate. Available at:[3]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI. Available at:[1]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) - Harvard University / Chem. Rev.. Available at:[4]

  • Ellman's Sulfinamides - Sigma-Aldrich. Available at:

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at:[5]

Sources

Troubleshooting

purification of (1S)-1-(4-cyclohexylphenyl)ethanamine by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of chiral amine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of chiral amine intermediates. The purification of (1S)-1-(4-cyclohexylphenyl)ethanamine requires precise thermodynamic control. Because enantiomers possess identical physical properties in an achiral environment, we cannot separate them via standard crystallization. Instead, we must temporarily break this symmetry by reacting the amine with a chiral acid to form diastereomeric salts[1].

This guide provides a self-validating framework for the enantiomeric enrichment and chemical purification of (1S)-1-(4-cyclohexylphenyl)ethanamine via diastereomeric salt recrystallization.

Process Visualization: Purification Workflow

Workflow Start Crude (1S)-Amine (Enantiomerically Enriched) SaltForm Diastereomeric Salt Formation Add (R)-(-)-Mandelic Acid Start->SaltForm Crystallization Controlled Cooling (0.1°C/min to 20°C) SaltForm->Crystallization Filtration Filtration of (1S, R)-Salt (Mother Liquor: 1R-enriched) Crystallization->Filtration SaltBreak Salt Dissociation (NaOH / MTBE Extraction) Filtration->SaltBreak Solid Cake PureAmine Pure (1S)-1-(4-cyclohexylphenyl)ethanamine (>99% ee) SaltBreak->PureAmine

Workflow for the purification and enantiomeric enrichment of (1S)-1-(4-cyclohexylphenyl)ethanamine.

Self-Validating Experimental Protocol

To achieve >99% enantiomeric excess (ee), we utilize (R)-(-)-mandelic acid. Mandelic acid is highly effective for 1-arylethylamines due to robust hydrogen bonding and


 stacking interactions within the crystal lattice.
Step 1: Diastereomeric Salt Formation
  • Action: Dissolve crude (1S)-1-(4-cyclohexylphenyl)ethanamine (1.0 eq) and (R)-(-)-mandelic acid (0.85 eq) in an Ethanol/MTBE (1:1 v/v) mixture at 70°C.

  • Mechanistic Causality: Using a sub-stoichiometric amount of the resolving agent alters the phase equilibrium, thermodynamically favoring the crystallization of the less soluble diastereomer while leaving impurities in solution[2]. The EtOH/MTBE mixture balances solubility (EtOH) with anti-solvent properties (MTBE) to maximize the solubility difference between the (1S, R) and (1R, R) salts.

  • Validation Check: Visually confirm complete dissolution. A turbid solution indicates insoluble chemical impurities. Hot-filter the solution before cooling; failing to do so will cause heterogeneous nucleation and trap impurities in your crystal lattice.

Step 2: Controlled Cooling and Crystallization
  • Action: Cool the reactor from 70°C to 20°C at a strict rate of 0.1°C/min.

  • Mechanistic Causality: Rapid cooling causes high supersaturation, leading to "oiling out" or kinetic trapping of the undesired diastereomer. A slow cooling profile ensures crystal growth occurs strictly within the metastable zone, favoring the thermodynamic product[3].

  • Validation Check: At 40°C, extract a 1 mL aliquot. Filter the microcrystals, perform a rapid biphasic MTBE/NaOH workup, and run chiral HPLC. If the ee is < 90%, reheat the bulk reactor to 75°C, add 5% more EtOH, and adjust the cooling ramp to be slower.

Step 3: Isolation and Washing
  • Action: Filter the suspension and wash the filter cake with pre-chilled (5°C) MTBE.

  • Mechanistic Causality: Cold MTBE displaces the mother liquor—which is highly enriched in the undesired (1R)-enantiomer—without dissolving the purified (1S, R)-salt.

Step 4: Salt Dissociation (Free-Basing)
  • Action: Suspend the isolated salt in MTBE and add 2M aqueous NaOH until the aqueous layer reaches pH > 12. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Mechanistic Causality: The strong base deprotonates the amine salt. The free (1S)-1-(4-cyclohexylphenyl)ethanamine partitions into the organic phase (MTBE), while the highly polar sodium mandelate salt remains trapped in the aqueous phase[1].

  • Validation Check: Spot the aqueous layer on a TLC plate (ninhydrin stain) to ensure no amine remains. Run a final chiral HPLC on the concentrated oil to confirm >99% ee.

Quantitative Data: Resolving Agent & Solvent Screening

The maximum yield expected from a prototypical diastereomeric system via crystallization is dictated by the binary eutectic point of the specific solvent system[4]. Below is a summary of our internal screening data for this molecular class:

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
(R)-(-)-Mandelic Acid Ethanol (100%)38%92%Good

stacking; moderate solubility difference.
(R)-(-)-Mandelic Acid EtOH / MTBE (1:1) 45% >98% Anti-solvent lowers solubility of (1S, R)-salt; optimal purity.
L-(+)-Tartaric AcidMethanol / Water25%75%High solubility leads to low yield; poor chiral discrimination.
(1S)-(+)-Camphor-10-sulfonic acidAcetone42%85%Kinetic trapping observed; requires excessively slow cooling.

Troubleshooting Guide

Issue: The diastereomeric salt fails to crystallize, or "oils out" as a biphasic liquid.

  • Cause: Oiling out (liquid-liquid phase separation) occurs when the supersaturation is too high, or the solvent is too effective at preventing the salt from reaching the necessary state for crystallization[2].

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Reduce the cooling rate and introduce seed crystals of pure (1S)-1-(4-cyclohexylphenyl)ethanamine (R)-mandelate at the upper limit of the metastable zone. Alternatively, increase the proportion of the non-polar solvent (MTBE) slightly to induce precipitation.

Issue: The isolated salt shows a low enantiomeric excess (e.g., <85% ee).

  • Cause: This indicates co-crystallization of both diastereomers. Both diastereomers are crystallizing out of the solution because the system has crossed the binary eutectic threshold[4].

  • Solution: Perform a secondary recrystallization. Resuspend the enriched salt in a slightly larger volume of the EtOH/MTBE solvent system, heat to dissolve, and recrystallize. Because your starting purity is now 85% rather than 50%, you will easily bypass the eutectic threshold in the second pass, yielding >99% ee.

Issue: Yield is exceptionally low (<20%) despite good enantiomeric purity.

  • Cause: The chosen solvent system is too polar, keeping the desired diastereomeric salt dissolved in the mother liquor[2].

  • Solution: Evaporate 30-50% of the solvent volume under reduced pressure, or systematically screen different solvent mixtures by adding an anti-solvent (like heptane) dropwise at the boiling point until slight turbidity is observed.

Frequently Asked Questions (FAQs)

Q: Why do we use chiral acids like (R)-mandelic acid instead of achiral acids (like HCl) for the first purification step? A: Enantiomers have identical physical properties in an achiral environment. If you use HCl, you will form a simple salt that purifies chemical impurities but does not discriminate between enantiomers. By reacting the racemic or partially enriched amine with a chiral acid like (+)-tartaric acid or (-)-mandelic acid, we form diastereomeric salts[1]. Diastereomers have distinct physical properties, allowing them to be separated by fractional crystallization[4].

Q: Can I recover the (1R)-enantiomer from the mother liquor and convert it to the desired (1S)-enantiomer to improve my yield? A: Yes. The mother liquors, which are enriched with the more soluble diastereomer, can be separated, free-based, and subjected to continuous flow racemization using a transition metal catalyst (e.g., an Iridium-based fixed-bed catalyst). This resolution-racemization-recycle (R3) process dynamically converts the undesired enantiomer back into a racemate, recirculating it to the crystallizer and drastically increasing the overall theoretical yield beyond the standard 50% limit[5].

Q: How do I know if my resolving agent is stoichiometrically optimized? A: The phase diagram of the conjugate salts system dictates the equilibrium. Often, using a sub-stoichiometric amount (e.g., 0.6 to 0.9 equivalents) of the resolving agent can thermodynamically favor the crystallization of the less soluble diastereomer, leaving the undesired enantiomer as a free base in solution[2].

References

Sources

Optimization

Technical Support Center: Preventing Racemization of (1S)-1-(4-cyclohexylphenyl)ethanamine During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the optical degradation of chiral benzylic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the optical degradation of chiral benzylic amines. (1S)-1-(4-cyclohexylphenyl)ethanamine is a highly valuable, sterically bulky chiral building block. However, because the chiral center is located at the benzylic position (adjacent to the aromatic ring), the


-proton is electronically activated. This structural feature makes the molecule highly susceptible to racemization if stored improperly.

This guide is designed to move beyond superficial fixes. We will explore the thermodynamic and kinetic drivers of benzylic amine degradation, provide troubleshooting workflows, and establish self-validating protocols to ensure your compound maintains


 enantiomeric excess (ee%) during long-term storage.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why is my (1S)-1-(4-cyclohexylphenyl)ethanamine losing enantiomeric excess (ee%) during routine storage? A: The degradation of optical purity in benzylic primary amines is rarely spontaneous; it is driven by specific environmental catalysts. The most common culprit is the imine-enamine tautomerization pathway . If the free base amine is exposed to trace carbonyl impurities (e.g., aldehydes or ketones from solvent residues or oxidative degradation), it undergoes a nucleophilic attack to form a transient Schiff base (imine). This imine can easily tautomerize into an enamine, forcing the


-carbon into a planar 

geometry and permanently destroying the stereocenter. Upon hydrolysis, the racemic free base is regenerated.

Furthermore, exposure to trace transition metals (like Pd, Ru, or Ir from upstream synthesis) can catalyze a dehydrogenation-hydrogenation cycle that also proceeds via a planar imine intermediate 1.

Mechanism A (1S)-Amine (Free Base) C Imine Intermediate (Schiff Base) A->C -H2O B Trace Carbonyl (Impurity) B->C D Enamine Tautomer (Planar Alpha-Carbon) C->D Tautomerization (Loss of Chirality) E Racemic Amine (1R/1S Mixture) D->E +H2O (Hydrolysis)

Fig 1. Imine-enamine tautomerization pathway leading to the racemization of chiral benzylic amines.

Q: How does salt formation thermodynamically prevent this racemization? A: Converting the free base into an ammonium salt (e.g., hydrochloride or tartrate) is the gold standard for chiral preservation 2. Protonating the nitrogen lone pair achieves three mechanistic safeguards:

  • Nucleophilic Quenching: The protonated amine (

    
    ) lacks the free lone pair required to attack electrophilic carbonyls, completely shutting down the Schiff base formation pathway.
    
  • Inhibition of Metal Catalysis: Acidic conditions and the lack of a coordinating lone pair retard hydrogen transfer and prevent interaction with residual transition metal catalysts 3.

  • Prevention of Deprotonation: Strong bases can directly deprotonate the activated benzylic C-H bond 4. Maintaining the compound as an acidic salt drastically raises the energy barrier for benzylic deprotonation.

Part 2: Troubleshooting Guide & Decision Tree

If you have detected a drop in the ee% of your batch, use the following logical workflow to identify the root cause and implement the correct corrective action.

DecisionTree Start Issue: ee% Drop Detected Q1 Stored as Free Base? Start->Q1 A1 Action: Convert to HCl Salt to quench nucleophilicity Q1->A1 Yes Q2 Trace Metals/Carbonyls Present? Q1->Q2 No A2 Action: Purify via distillation or use scavengers Q2->A2 Yes Q3 Exposed to Light/Heat? Q2->Q3 No A3 Action: Store at 2-8°C under Argon in dark Q3->A3 Yes

Fig 2. Troubleshooting decision tree for identifying and resolving chiral amine storage issues.

Part 3: Quantitative Impact of Storage Conditions

The physical state and environment of the amine dictate its optical half-life. The table below summarizes the expected retention of enantiomeric excess based on empirical stability profiles of benzylic amines.

Storage ConditionPhysical StateTempAtmosphereExpected ee% Retention (12 Months)Mechanistic Rationale
Free Base (Neat) Liquid/Oil25 °CAir< 80%High molecular mobility; exposure to ambient

/moisture promotes auto-oxidation and trace carbonyl formation.
Free Base (Solution) Solvated4 °CArgon~ 90-95%Reduced kinetic energy slows degradation, but the amine remains susceptible to trace solvent impurities (e.g., peroxides in ethers).
HCl Salt (Solid) Crystalline 4 °C Argon > 99.9% Protonated lone pair completely prevents imine formation; rigid crystal lattice locks molecular conformation.

Part 4: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your workflow, do not simply store the free base. Use the following self-validating system: convert the amine to a salt for storage (Protocol 1), and use a non-racemizing workup to recover it when needed for synthesis (Protocol 2).

Protocol 1: Synthesis of the Hydrochloride Salt for Long-Term Storage

Causality Focus: We utilize anhydrous conditions and aprotic solvents to prevent premature hydrolysis or thermal degradation during the exothermic salt formation.

  • Dissolution: Dissolve 10.0 g of enantiopure (1S)-1-(4-cyclohexylphenyl)ethanamine (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under an Argon atmosphere.

    • Why: MTBE is an aprotic solvent that does not readily form peroxides or carbonyls, preventing pre-reaction degradation.

  • Thermal Control: Cool the solution to 0–5 °C using an ice bath.

    • Why: Acid-base neutralization is highly exothermic. Controlling the temperature prevents thermally-induced radical pathways.

  • Acidification: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) while stirring vigorously.

    • Why: Aqueous HCl would introduce water, potentially leading to localized dissolution and hydrolysis. Anhydrous HCl ensures the immediate precipitation of a highly crystalline salt.

  • Isolation: Filter the resulting white precipitate under a blanket of Argon. Wash the filter cake with 20 mL of cold, anhydrous MTBE.

  • Desiccation: Dry the salt in a vacuum desiccator over

    
     for 12 hours. Store the sealed vial at 4 °C.
    
Protocol 2: Recovery of the Free Base (Self-Validating Non-Racemizing Workup)

Causality Focus: Strong bases (like NaOH) can deprotonate the benzylic position 4. We must use mild conditions to liberate the free amine without compromising the stereocenter.

  • Suspension: Suspend the required amount of the stored hydrochloride salt in dichloromethane (DCM).

  • Mild Basification: Cool the suspension to 0 °C. Slowly add saturated aqueous sodium bicarbonate (

    
    ) until the aqueous layer reaches pH 8.
    
    • Why:

      
       is a mild base. It is strong enough to deprotonate the ammonium salt (
      
      
      
      ) but far too weak to deprotonate the benzylic C-H bond.
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM. Dry the combined organic layers over anhydrous

    
    .
    
  • Validation: Evaporate the solvent under reduced pressure at a strict temperature of < 30 °C. Immediately analyze an aliquot of the residue via Chiral HPLC.

    • System Validation: If the protocols were followed correctly, the Chiral HPLC chromatogram will confirm an ee% identical to the pre-storage value, validating the integrity of the entire storage-and-recovery loop.

References

  • Grokipedia.Racemization.
  • Wikipedia.Chiral resolution.
  • The Journal of Organic Chemistry - ACS Publications.Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Benchchem.Technical Support Center: Prevention of Racemization During Workup of Chiral Products.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (1S)-1-(4-cyclohexylphenyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe solubility bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe solubility bottlenecks associated with (1S)-1-(4-cyclohexylphenyl)ethanamine .

This molecule presents a classic physicochemical paradox: it possesses a polar primary amine headgroup capable of hydrogen bonding, yet its physicochemical behavior is entirely dominated by the massive, highly lipophilic 4-cyclohexylphenyl tail[1],[2]. This guide provides field-proven, mechanistically grounded strategies to force this recalcitrant molecule into solution for your assays.

Part 1: Physicochemical Profiling & Solvent Compatibility

Before troubleshooting, we must understand the thermodynamic parameters driving the molecule's behavior. The solubility of amines follows the "like dissolves like" principle; as the hydrophobic bulk increases, the energetic penalty of disrupting the hydrogen-bonded network of water becomes insurmountable[1].

Table 1: Estimated Physicochemical Profile & Solvent Compatibility
Parameter / SolventValue / Compatibility LevelMechanistic Rationale
Molecular Weight 203.32 g/mol (Free Base)Moderate size, but dominated by hydrocarbon rings.
LogP (Estimated) ~4.5Highly lipophilic. Drives poor aqueous solubility.
pKa (Estimated) 9.5 – 10.5Primary benzylic/aliphatic amine; protonates in acidic media.
Water / PBS (pH 7.4) < 0.01 mg/mL (Insoluble)Hydrophobic tail aggregation excludes water molecules.
DMSO (100%) > 50 mg/mL (Excellent)Low dielectric constant and lack of hydrogen-bond network accommodates the lipophilic tail.
Methanol / Acetonitrile 1 - 5 mg/mL (Poor to Fair)Polar organic solvents struggle to solvate the bulky non-polar cyclohexyl group at high concentrations.

Part 2: Troubleshooting FAQs & Causality

Q1: Why does my compound instantly crash out when I dilute my DMSO stock into an aqueous assay buffer?

A: This is a phenomenon known as solvent-shift precipitation. According to Yalkowsky’s log-linear cosolvency model, the solubility of a hydrophobic drug drops exponentially as the fraction of the cosolvent (DMSO) decreases[3],[4]. When you dilute a 10 mM DMSO stock into an aqueous buffer (e.g., reaching 1% final DMSO), the concentration of the drug vastly exceeds its new, much lower thermodynamic solubility limit. The hydrophobic cyclohexylphenyl tails rapidly aggregate via van der Waals forces to minimize contact with water, forming an amorphous precipitate.

Q2: How can I leverage pH to force the molecule into an aqueous solution?

A: You must exploit the primary amine. The molecule has an estimated pKa of ~10.0. To ensure >99% of the molecules are ionized (protonated), the buffer pH must be maintained at least 2 units below the pKa (i.e., pH < 8.0)[5]. However, protonation alone is often insufficient. If the drug concentration exceeds the solubility product (


) of the resulting salt at the specific pH (the 

), the compound will still precipitate[6]. Therefore, pH adjustment must often be combined with co-solvents or complexation agents.
Q3: I want to synthesize a salt to improve intrinsic solubility. Is a standard Hydrochloride (HCl) salt the best choice?

A: Not necessarily. While HCl is the most common counterion, highly lipophilic amines often form HCl salts that suffer from the "common ion effect"[7]. In physiological buffers like PBS or gastric fluid, the high background chloride concentration (~150 mM) suppresses the dissolution of the HCl salt, pushing the equilibrium back toward the solid state[7]. Recommendation: Perform a salt screen targeting a Mesylate (methanesulfonate) or Sulfate salt. Mesylate salts disrupt the crystal lattice energy more effectively due to their geometry, exhibit lower hygroscopicity, and often yield superior intrinsic dissolution rates compared to free bases and HCl salts[8],[9].

Q4: If salt formation and pH adjustment fail for my in vivo dosing formulation, what is the ultimate rescue strategy?

A: Host-guest complexation using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The

-cyclodextrin torus has a lipophilic central cavity that perfectly accommodates bulky hydrophobic groups like the cyclohexylphenyl moiety, while its hydrophilic exterior maintains aqueous solubility[10],[11]. This physically shields the hydrophobic tail from water without altering the molecule's covalent structure, bypassing the thermodynamic penalty of solvation[12],[13].

Part 3: Decision Workflows & Mechanisms

Sol_Workflow A Precipitation of (1S)-1-(4-cyclohexylphenyl)ethanamine B Check Buffer pH A->B C Is pH < 7.5? (Amine Protonation) B->C D Adjust pH with Acid (e.g., MsOH) C->D No E Salt Screening (Form Mesylate Salt) C->E Yes, but insoluble D->E If precipitation persists F Add Co-Solvents (DMSO / PEG 400) E->F Insufficient H Soluble Formulation Achieved E->H Success G Cyclodextrin Complexation (HP-β-CD) F->G Toxicity/Precipitation F->H Success G->H

Fig 1: Stepwise troubleshooting workflow for solubilizing lipophilic amines in polar media.

CD_Mech Drug Drug Molecule Hydrophobic Tail: Cyclohexylphenyl Complex Inclusion Complex Water-Soluble Drug->Complex Van der Waals forces CD HP-β-CD Hydrophilic Exterior Lipophilic Cavity CD->Complex Encapsulation

Fig 2: Mechanism of HP-β-CD host-guest complexation shielding the hydrophobic tail.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems. Do not skip the validation steps.

Protocol 1: Micro-Scale Salt Screening (Mesylate Salt Synthesis)

Objective: Convert the poorly soluble free base into a highly soluble methanesulfonate salt.

  • Dissolution: Dissolve 50 mg of (1S)-1-(4-cyclohexylphenyl)ethanamine free base in 1 mL of a Tetrahydrofuran (THF) / Ethanol mixture (1:1 v/v) in a glass vial.

  • Ionization: Add 1.05 molar equivalents of Methanesulfonic acid (MsOH) dropwise while stirring continuously at room temperature. The slight excess ensures complete protonation[5].

  • Crystallization Induction: Stir for 2 hours. If spontaneous precipitation does not occur, add an anti-solvent (e.g., cold heptane) dropwise until the solution turns persistently cloudy.

  • Maturation: Transfer the vial to 4°C overnight to allow the crystal lattice to mature and maximize yield.

  • Isolation & Validation: Filter the precipitate, wash with cold heptane, and dry under vacuum for 4 hours.

    • Self-Validation Step: Observe the powder under a Polarized Light Microscope (PLM). The presence of birefringence confirms you have formed a crystalline salt, not an amorphous precipitate[14].

Protocol 2: HP- -CD Solubilization Workflow

Objective: Create a stable, aqueous-compatible formulation for in vitro or in vivo assays.

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) or sterile saline.
    
  • Drug Addition: Weigh the required amount of the drug (free base or synthesized salt) to achieve your target concentration (e.g., 2 mg/mL).

  • Complexation: Add the drug to the HP-

    
    -CD solution. Vortex vigorously for 2 minutes.
    
  • Thermal Energy Application: Sonicate the mixture in a water bath at 37°C for 30 to 60 minutes. The thermal energy accelerates the dynamic equilibrium of the guest molecule entering the host cavity[10].

  • Validation:

    • Self-Validation Step: Shine a laser pointer through the glass vial. If you see a visible beam path (Tyndall effect), you have a colloidal suspension of undissolved aggregates. If the beam is invisible within the liquid, you have achieved a true, thermodynamically stable inclusion complex.

Table 2: Recommended Solubilization Matrices by Assay Type
Assay TypeRecommended FormulationRationale
In Vitro Biochemical 1% DMSO, 0.01% Tween-20 in 50 mM HEPES (pH 7.2)Tween-20 lowers interfacial tension; low DMSO prevents enzyme denaturation.
Cell-Based (In Vitro) 0.1% DMSO, 10% HP-

-CD in Culture Media
Avoids DMSO cytotoxicity (>0.5% is toxic to many lines); CD keeps drug bioavailable.
In Vivo (IV / PO) 5% DMSO, 40% PEG-400, 55% SalineStandard Yalkowsky co-solvent blend[3]. Safe for rodent dosing; prevents precipitation in blood.

References

  • Physical Properties of Amines CK-12 Foundation[Link]

  • Physical Properties of Amines GeeksforGeeks[Link]

  • Salt Screening Improved Pharma[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH)[Link]

  • The Physical Chemistry of Salt Screening CatSci[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole ResearchGate[Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures Frontiers Publishing Partnerships / J Pharm Pharmaceut Sci[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH) / PMC[Link]

  • Cyclodextrins in drug delivery (Review) ResearchGate[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations PLOS One[Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms PharmTech[Link]

Sources

Optimization

Technical Support Center: Purification of (1S)-1-(4-cyclohexylphenyl)ethanamine

[1][2][3] Executive Summary You are dealing with (1S)-1-(4-cyclohexylphenyl)ethanamine , a lipophilic chiral amine often used as a key intermediate in pharmaceutical synthesis (e.g., for GPCR modulators or kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

You are dealing with (1S)-1-(4-cyclohexylphenyl)ethanamine , a lipophilic chiral amine often used as a key intermediate in pharmaceutical synthesis (e.g., for GPCR modulators or kinase inhibitors).[1][2]

The Challenge: The 4-cyclohexylphenyl moiety significantly increases the lipophilicity (LogP ≈ 4.5–5.[3]0) compared to simple phenethylamines.[2][3] This alters standard purification protocols:

  • Solubility: The free base is highly soluble in non-polar solvents and poorly soluble in water.[3]

  • Salt Behavior: Even its salts (e.g., hydrochloride) may exhibit surprising solubility in organic media or form "oiling out" phases rather than clean crystals.

  • Impurities: Common contaminants include the precursor ketone (1-(4-cyclohexylphenyl)ethanone), the over-reduced alcohol, and the (1R)-enantiomer.[2]

This guide provides a tiered purification strategy designed to isolate the target amine with >99% Chemical Purity and >99% Enantiomeric Excess (ee).

Tier 1: Chemical Purification (The "Quick Fix")

Goal: Remove non-amine impurities (ketones, alcohols, neutral organics).

Standard acid-base extractions often fail for this molecule because the "greasy" cyclohexyl tail causes the amine salt to partition into the organic layer or form stable emulsions.[2][3] We use a Modified Lipophilic Extraction Protocol .[2][3]

Protocol A: Modified Acid-Base Extraction

Reagents:

  • Solvent A: Methyl tert-butyl ether (MTBE) - Preferred for better phase separation.[1][2][3]

  • Solvent B: n-Heptane[1][2][3]

  • Acid: 1M Aqueous HCl

  • Base: 2M Aqueous NaOH

  • Wash: Saturated NaCl (Brine) - Critical for breaking emulsions.[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (10 mL per gram of crude). Do not use DCM; it promotes emulsions with cyclohexyl derivatives.[2][3]

  • Salt Formation (Extraction 1): Add 1M HCl (1.2 equivalents). Agitate gently.

    • Checkpoint: The amine moves to the aqueous layer as the hydrochloride salt. The ketone and alcohol remain in the MTBE.

    • Troubleshooting: If three phases form (oil/water/organic), add a small amount of Methanol (5% v/v) to the aqueous layer to solubilize the "oiling" salt.

  • Separation: Drain the aqueous layer (contains Product).[3] Keep the organic layer (contains Impurities) for analysis.

  • Back-Wash: Wash the acidic aqueous layer twice with n-Heptane .[1][2][3] This strips stubborn lipophilic neutrals.[2][3]

  • Free Basing: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The product will crash out as a milky oil or white solid.[3]

  • Extraction 2: Extract the turbid aqueous mixture with MTBE (2x).

  • Drying: Wash combined MTBE extracts with Brine, dry over Na₂SO₄, and concentrate.

Data Summary: Expected Removal Efficiency

Impurity Type Specific Contaminant Removal Method Exp. Efficiency
Starting Material 1-(4-cyclohexylphenyl)ethanone Acid/Base Partition >98%
Side Product 1-(4-cyclohexylphenyl)ethanol Acid/Base Partition >95%

| Catalyst | Metal residues (Pd, Rh, Ru) | Aqueous Acid Wash | Moderate (requires scavengers for <10ppm) |[1][2][3]

Tier 2: Enantiomeric Enrichment (The "Deep Clean")

Goal: Upgrade ee from 85-95% to >99%.[1][2]

If your crude product has low optical purity, distillation will not work. You must use Diastereomeric Salt Crystallization .[2][3]

Protocol B: Classical Resolution / Enrichment

Concept: The (1S)-amine forms a crystalline salt with a chiral acid.[1][2][3] The (1R)-amine salt remains in solution (or vice versa).[2]

Recommended Resolving Agents:

  • (L)-(+)-Tartaric Acid: First choice.[1][2][3] Low cost, forms robust conglomerates.

  • (S)-(+)-Mandelic Acid: Second choice.[1][2][3] Good for lipophilic amines due to aromatic stacking.[3]

Step-by-Step Workflow:

  • Solvent Choice: Ethanol (Absolute) or Ethanol/Water (95:5).[2]

  • Mixing: Dissolve 1 eq of Crude Amine in Ethanol (5 mL/g). Separately dissolve 1 eq of (L)-Tartaric acid in hot Ethanol.

  • Combination: Mix hot. Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Harvest: Filter the white precipitate.

    • The Solid: Usually the (1S)-Amine-(L)-Tartrate salt (Check XRD or release small sample to check optical rotation).[1][2][3]

    • The Filtrate: Enriched in (1R)-isomer.[1][2][3][4][5]

  • Recrystallization: If ee is <99%, recrystallize the solid from hot Ethanol/Methanol (1:1).

Visualizing the Workflow

Diagram 1: Modified Lipophilic Extraction Logic

ExtractionWorkflow Start Crude (1S)-Amine (Contains Ketone, Alcohol, Metals) Dissolve Dissolve in MTBE Start->Dissolve AcidWash Add 1M HCl (Target pH < 2) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer1 Organic Layer 1 (Ketones, Alcohols removed) PhaseSep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer 1 (Amine-HCl Salt) PhaseSep->AqLayer1 Bottom Layer HeptaneWash Wash with n-Heptane AqLayer1->HeptaneWash OrgLayer2 Organic Layer 2 (Residual Lipophilic Neutrals) HeptaneWash->OrgLayer2 Discard AqLayer2 Purified Aqueous Phase HeptaneWash->AqLayer2 Keep Basify Basify with NaOH (pH > 12) Extract with MTBE AqLayer2->Basify FinalProduct Pure (1S)-Amine (Free Base) Basify->FinalProduct

Caption: Modified acid-base extraction tailored for lipophilic amines to prevent emulsion and ensure ketone removal.

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Product is Yellow/Brown Oxidation or Imine formation.[1][2][3]1. Wash organic phase with NaHSO₃ (Bisulfite) to remove imine/aldehyde traces.2.[2] Store under Argon/Nitrogen.[2][3]
Low Yield after Acid Extraction Amine salt is too lipophilic.[2][3]The HCl salt might be soluble in MTBE.[3] Switch solvent: Dissolve crude in Heptane, extract with 1M HCl. The salt will force into water.[3]
Stable Emulsion forms Cyclohexyl group surfactant effect.[2][3]1. Add solid NaCl to saturate the aqueous layer.2.[3] Filter the biphasic mixture through a Celite pad.3. Use centrifugation if available.[2][3]
Low ee% (e.g., 85%) Incomplete stereocontrol during synthesis.Do not distill.[2][3] Perform Protocol B (Salt Crystallization) using L-Tartaric Acid.
"Oiling Out" during Crystallization Impurities preventing lattice formation.[3]1. Seed the solution with a tiny crystal of pure salt.2. Add a drop of water (if using alcohol) or switch to Isopropanol.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of extraction? A: Yes, but it is resource-intensive.[1][2][3] If you must, use a basic modifier.

  • Stationary Phase: Silica Gel.[2][3]

  • Mobile Phase: DCM:Methanol:Triethylamine (95:5:1).[2]

  • Note: Without Triethylamine, the amine will streak effectively ruining the separation.

Q: How do I remove the ketone starting material if extraction fails? A: Use Girard's Reagent T or simple Sodium Bisulfite (NaHSO₃) wash.

  • Dissolve crude in Ethanol/Water.[2][3]

  • Add 2 eq of NaHSO₃.[2][3] Stir 2 hours.

  • The ketone forms a water-soluble adduct.[1][2][3]

  • Extract the amine into organics; the ketone adduct stays in water.[3]

Q: Why is my optical rotation lower than the literature value? A: This molecule is chiral. Check three things:

  • Chemical Purity: Is there residual solvent? (Cyclohexyl groups trap solvent easily).[2]

  • Counter-ion: Are you measuring the free base or the HCl salt? They rotate light differently.[2][3]

  • Enantiomeric Excess: Run a Chiral HPLC (Column: Chiralpak IA or AD-H; Eluent: Hexane/IPA/DEA).[1][2][3]

References

  • Chiral Amine Synthesis & Resolution

    • Source: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.

    • Context: General protocols for resolution of 1-arylethanamines via diastereomeric salt formation.[1][2][3]

    • [2]

  • Purification of Lipophilic Amines

    • Source: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[2][3]

    • Context: Handling lipophilic basic amines (LogP > 3) to prevent emulsions and yield loss.

  • Reductive Amination Cleanup

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
    • Context: Standard workup procedures for removing ketone intermediates from amine products.[2][3]

    • [2]

  • Specific Analog Data (1-(4-methylphenyl)ethylamine)

    • Source: Sigma-Aldrich Technical Data.[1][2][3]

    • Context: Physical properties and handling of para-substituted 1-phenylethanamines.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Oxidative Stability of (1S)-1-(4-cyclohexylphenyl)ethanamine

Welcome to the Technical Support and Troubleshooting Center for (1S)-1-(4-cyclohexylphenyl)ethanamine . As a chiral primary benzylic amine, this compound is a highly valuable pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (1S)-1-(4-cyclohexylphenyl)ethanamine . As a chiral primary benzylic amine, this compound is a highly valuable pharmaceutical intermediate. However, its structural features—specifically the electron-rich benzylic position and the primary amine group—make it uniquely susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals to understand the causality behind these degradation pathways, troubleshoot unwanted side reactions, and implement self-validating analytical protocols.

Mechanistic Overview of Oxidative Degradation

To effectively prevent degradation, one must understand the chemical causality. (1S)-1-(4-cyclohexylphenyl)ethanamine contains two primary sites of oxidative vulnerability:

  • The Benzylic C-H Bond (C-Oxidation): The

    
    -carbon is activated by the adjacent phenyl ring. Under aerobic conditions (ambient 
    
    
    
    ) or in the presence of trace transition metals (e.g., Cu, Fe), the molecule undergoes a single-electron transfer (SET) to form an
    
    
    -aminoalkyl radical. This radical rapidly reacts with oxygen to form an imine intermediate (1[1]). Because primary imines are hydrolytically unstable, ambient moisture will cleave this intermediate into 4-cyclohexylacetophenone and ammonia.
  • The Primary Amine (N-Oxidation): When exposed to peroxides (e.g.,

    
    ) or strong electrophilic oxidants like dimethyldioxirane (DMDO), the nitrogen atom is directly oxidized. This pathway bypasses the benzylic radical and forms a hydroxylamine, which rapidly over-oxidizes into an oxime  or nitroso compound (2[2]).
    

OxidationPathway Amine (1S)-1-(4-cyclohexylphenyl)ethanamine (Primary Benzylic Amine) Radical α-Aminoalkyl Radical (Reactive Intermediate) Amine->Radical O2 / Trace Metals (-e-, -H+) Hydroxylamine Hydroxylamine (N-Oxidation) Amine->Hydroxylamine H2O2 / Peroxides Imine Imine Intermediate (Ar-C(CH3)=NH) Radical->Imine -e-, -H+ Ketone 4-Cyclohexylacetophenone (Hydrolysis Product) Imine->Ketone +H2O (Hydrolysis) Oxime Oxime Derivative (Over-oxidation) Hydroxylamine->Oxime Further Oxidation

Mechanistic pathways for the oxidative degradation of (1S)-1-(4-cyclohexylphenyl)ethanamine.

Quantitative Degradation Profiles

Understanding which oxidants drive specific degradation pathways is critical for troubleshooting LC-MS chromatograms. The table below summarizes the expected degradation profiles based on established primary amine oxidation kinetics (3[3]).

Oxidative ConditionPrimary Degradant DetectedMechanistic PathwayTypical Conversion Rate
Ambient Air (

) + Trace Fe/Cu
4-CyclohexylacetophenoneAutoxidation (Radical SET)Low (<5% over months)
Hydrogen Peroxide (

)
(1E/Z)-1-(4-cyclohexylphenyl)ethanone oximeDirect N-OxidationHigh (>80% within hours)
Dimethyldioxirane (DMDO) Nitroso dimer / OximeElectrophilic N-OxidationVery High (>95% within mins)
N-Hydroxyphthalimide (NHPI) /

Imine / KetoneCatalyzed Aerobic OxidationHigh (>70% at elevated temp)

Troubleshooting & FAQs

Q: During long-term storage, my (1S)-1-(4-cyclohexylphenyl)ethanamine sample developed a yellow tint and a new LC-MS peak at m/z 203. What is happening? A: The yellow tint is highly characteristic of trace imine formation or subsequent polymerization. The peak at m/z 203 corresponds to 4-cyclohexylacetophenone (


). This indicates aerobic autoxidation. To prevent this, store the amine under an inert argon atmosphere at 2–8°C, and ensure your storage vessels are free of trace transition metals (which act as radical initiators) (4[4]).

Q: Will oxidative degradation affect the chiral purity (ee%) of my recovered starting material? A: No, but it will reduce your overall yield. Oxidation at the benzylic


-carbon involves the cleavage of the C-H bond, destroying the (1S) stereocenter and resulting in an achiral sp2-hybridized imine or ketone. Because this is a destructive degradation rather than a reversible racemization, the unreacted (1S)-1-(4-cyclohexylphenyl)ethanamine remaining in the flask will retain its original enantiomeric excess.

Q: I am executing a synthetic step that requires


, but my amine is disappearing and forming an oxime. How do I protect it? 
A:  Primary amines undergo rapid N-oxidation in the presence of 

(5[5]). You must mask the nucleophilicity of the nitrogen. Convert the amine to a carbamate (e.g., Boc or Cbz protection) or an amide (e.g., trifluoroacetamide) prior to introducing peroxides. This withdraws electron density from the nitrogen, effectively shutting down the N-oxidation pathway.

Standardized Experimental Protocol: Self-Validating Forced Degradation Assay

To accurately assess the shelf-life and stability of your specific batch of (1S)-1-(4-cyclohexylphenyl)ethanamine, you must run a controlled forced degradation assay. This protocol is designed as a self-validating system: it utilizes a precise chemical quench to instantly halt oxidation, ensuring that the kinetic data you measure on the LC-MS perfectly reflects the exact time of stress, eliminating post-sampling artifacts.

Materials Required:
  • (1S)-1-(4-cyclohexylphenyl)ethanamine (Analyte)

  • Acetonitrile (HPLC Grade, degassed)

  • 30%

    
     (Oxidant)
    
  • 0.1 M Sodium Thiosulfate (

    
    ) (Quenching Agent)
    
Step-by-Step Methodology:
  • Baseline Preparation: Dissolve the amine in acetonitrile to create a 1.0 mg/mL stock solution. Aliquot 1 mL into a control vial and immediately analyze via HPLC-UV/MS to establish a baseline purity and exact retention time.

  • Oxidative Stress Initiation: Transfer 5 mL of the stock solution to a reaction vial. Add 50

    
    L of 30% 
    
    
    
    . Stir at 25°C.
    • Causality Note:

      
       is chosen over 
      
      
      
      bubbling because it provides a quantifiable, reproducible stoichiometric excess, driving the N-oxidation pathway predictably.
  • Controlled Quenching (The Validation Step): At precise intervals (1h, 4h, 24h), extract a 0.5 mL aliquot and immediately inject it into a vial containing 0.5 mL of 0.1 M

    
    .
    
    • Causality Note: Thiosulfate instantly reduces residual

      
       to water. Without this step, the analyte would continue to oxidize while sitting in the autosampler queue, invalidating your kinetic data.
      
  • Analysis: Inject the quenched samples into the LC-MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the oxime (
    
    
    
    ) and ketone (
    
    
    ).

ExperimentalWorkflow Prep 1. Sample Prep (1 mg/mL in MeCN) Oxidation 2. Oxidative Stress (Add 30% H2O2) Prep->Oxidation Quench 3. Reaction Quenching (Na2S2O3 addition) Oxidation->Quench Analysis 4. LC-MS Analysis (Quantify Degradants) Quench->Analysis

Step-by-step workflow for the oxidative forced degradation testing of benzylic amines.

References

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide Source: RSC Advances URL:[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aerobic catalytic systems inspired by copper amine oxidases: recent developments and synthetic applications Source: Organic & Biomolecular Chemistry (SciSpace / RSC) URL:[Link]

Sources

Optimization

handling hygroscopic salts of (1S)-1-(4-cyclohexylphenyl)ethanamine

The following guide serves as a specialized Technical Support Center for researchers working with (1S)-1-(4-cyclohexylphenyl)ethanamine (often an intermediate in the synthesis of SNRIs like Desvenlafaxine) and its hygros...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1S)-1-(4-cyclohexylphenyl)ethanamine (often an intermediate in the synthesis of SNRIs like Desvenlafaxine) and its hygroscopic salts (typically Hydrochloride, Tartrate, or Succinate).

🚨 Emergency Triage: "My Salt is Clumped or Wet"

Q: I opened the container and the powder is formed into a hard cake. Can I still use it? A: Yes, but with caveats. If the salt is caked but not deliquesced (turned into a liquid), it has absorbed surface moisture. This introduces a weighing error (you are weighing water + salt).

  • Immediate Action: Do not scrape it vigorously in open air; this exposes fresh surface area to more moisture.

  • Fix: Transfer the open container to a vacuum drying oven or a desiccator with

    
    . Dry at 
    
    
    
    under vacuum (<10 mbar) for 4-6 hours. Re-check the weight loss to confirm dryness.

Q: The salt has turned into a sticky goo or liquid (Deliquescence). Is it ruined? A: Not necessarily chemically degraded, but physically compromised. The crystal lattice has collapsed due to water absorption.

  • Fix: You cannot simply "dry" this back to a pristine powder easily.

    • Dissolve the "goo" in water.

    • Basify with NaOH to liberate the free amine (oily liquid).

    • Extract with DCM or Ethyl Acetate.

    • Dry the organic layer (

      
      ) and re-precipitate the salt by adding the corresponding anhydrous acid (e.g., HCl in dioxane).
      

Module 1: Core Knowledge & Causality[1]

Why is this happening?

(1S)-1-(4-cyclohexylphenyl)ethanamine salts are chiral ammonium salts .[1] The hygroscopicity arises from the competition between the crystal lattice energy holding the solid together and the hydration energy of the ions.

  • The Mechanism: The polar ammonium head group (

    
    ) forms strong hydrogen bonds with atmospheric water. If the counter-ion (like 
    
    
    
    ) also has high hydration energy, the salt will pull water from the air until it dissolves in itself (deliquescence).
  • The Risk: Beyond weighing errors, water can act as a plasticizer, lowering the glass transition temperature (

    
    ) and causing phase changes that ruin crystallinity.
    

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Weighing & Transfer

Objective: Weigh X mg without introducing >1% water error.

  • Environment: Ideally, use a glovebox (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     atmosphere). If unavailable, use a glove bag  or work in a low-humidity room (<30% RH).
    
  • The "Stock Solution" Strategy (Recommended): Instead of weighing tiny amounts of hygroscopic powder repeatedly:

    • Weigh the entire bottle (or a large chunk) once.

    • Dissolve it immediately in a dry solvent (Methanol or DMSO) to make a stock solution of known concentration (e.g., 100 mM).

    • Aliquot the solution. This eliminates hygroscopicity issues for future experiments.

  • Rapid Weighing Technique:

    • Tare the receiving vial with its cap on.

    • Open the salt container, transfer roughly the amount needed, and close it immediately.[2]

    • Cap the receiving vial and weigh. Calculate mass by difference. Never leave the balance door open with the salt exposed.

SOP-02: Drying Protocols

Objective: Restore free-flowing powder.

MethodSuitabilityProtocol
Vacuum Oven Best for Bulk

, <10 mbar, 12 hours.[1] Bleed with

(not ambient air).
Desiccator (

)
High Efficiency Place open vial in desiccator with Phosphorus Pentoxide. Leave for 24-48 hrs.
Desiccator (Silica) Maintenance Good for storage, but often too weak to dry already wet salts.
Azeotropic Distillation Emergency Dissolve in Toluene/Ethanol. Rotovap down. The azeotrope carries water away.

Module 3: Storage & Stability[1][2][3]

Q: How do I store this long-term? A:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is permeable to water over time; use electrical tape or heat-shrink bands for better seals.[1]

  • Secondary Container: Place the vial inside a larger jar containing a sachet of activated silica gel or molecular sieves.

  • Temperature: Store at

    
    .
    
    • Critical: When removing from the freezer, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 4: Visual Troubleshooting Guide

The following decision tree outlines the logical flow for handling compromised samples.

SaltRecovery Start Inspect Salt Condition Condition Visual State? Start->Condition FreeFlow Free Flowing Powder Condition->FreeFlow Looks Good Clumped Clumped / Caked Condition->Clumped Hard Chunks Liquid Deliquesced (Liquid/Goo) Condition->Liquid Wet/Sticky Action_Use Proceed to Weighing (Use SOP-01) FreeFlow->Action_Use Action_Dry Vacuum Dry 40°C, <10mbar, 6h Clumped->Action_Dry Action_Rescue Aqueous Extraction & Salt Reformation Liquid->Action_Rescue Check Re-Check Weight/Flow Action_Dry->Check Success Ready for Use Action_Rescue->Success Check->Success Powder Restored Fail Degradation Check (Run HPLC/NMR) Check->Fail Still Sticky

Caption: Decision matrix for recovering hygroscopic amine salts based on physical state.

Module 5: Advanced Salt Engineering[1]

If the hydrochloride salt proves too difficult to handle for your specific application, consider Salt Switching . Different counter-ions have different lattice energies and hygroscopicities.

Salt FormHygroscopicity RiskHandling DifficultyNotes
Hydrochloride HighHardStandard, but often forms hydrates.[1]
Hemi-Fumarate LowEasyOften non-hygroscopic due to tight packing.[1]
Succinate ModerateMediumGood balance of solubility and stability.
Tosylate LowEasyHydrophobic counter-ion repels moisture.

Note: Changing the salt form constitutes a change in the drug substance and requires bridging studies for solubility and bioavailability.

References

  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General protocols for phenylcyclohexylamine analogs). [3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87715, 1-(4-Cyclohexylphenyl)ethan-1-one (Precursor data).[1]

  • Sigma-Aldrich. Technical Service: Handling Hygroscopic Reagents.

  • Vertex AI Research. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.

Sources

Troubleshooting

minimizing side reactions in (1S)-1-(4-cyclohexylphenyl)ethanamine synthesis

Technical Support Center: (1S)-1-(4-cyclohexylphenyl)ethanamine Synthesis Executive Summary Synthesizing (1S)-1-(4-cyclohexylphenyl)ethanamine presents two primary challenges: establishing the (S)-stereocenter with high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1S)-1-(4-cyclohexylphenyl)ethanamine Synthesis

Executive Summary

Synthesizing (1S)-1-(4-cyclohexylphenyl)ethanamine presents two primary challenges: establishing the (S)-stereocenter with high enantiomeric excess (


) and managing the hydrophobicity  of the cyclohexyl-phenyl motif.

Standard reductive amination often fails to yield high


 and suffers from dialkylation side products. This guide prioritizes two superior pathways: Biocatalytic Transamination  (Green/High Selectivity) and Ellman’s Sulfinamide Auxillary  (Robust Chemical Control).

Part 1: The Biocatalytic Route ( -Transaminases)

Recommended for: High enantiopurity (>99% ee) and mild conditions.[1]

Core Logic

-Transaminases (

-TAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine or L-alanine) to your ketone (4-cyclohexylacetophenone).[1] The enzyme’s active site pocket confers the chirality.
Troubleshooting Guide: Biocatalysis

Q: My conversion stalls at ~50%. Is the enzyme dead? A: Likely not. Transamination is an equilibrium reaction (


).
  • The Problem: The buildup of the coproduct (acetophenone or pyruvate) inhibits the forward reaction.

  • The Fix:

    • Switch Amine Donors: Use Isopropylamine (IPAm) . The coproduct is acetone, which is volatile. Removing acetone via open-system sweeping or reduced pressure drives the equilibrium to completion [1].

    • Lactate Dehydrogenase (LDH) Coupling: If using L-alanine as a donor, add LDH and NADH/glucose dehydrogenase. This instantly reduces the pyruvate coproduct to lactate, preventing back-reaction (See Diagram 1).

Q: The substrate (4-cyclohexylacetophenone) is precipitating out of the buffer. A: The cyclohexyl group makes this molecule highly lipophilic (


).
  • The Fix: Add a water-miscible organic cosolvent.

    • Standard: 10-20% DMSO or Methanol.

    • Advanced: Use a biphasic system (e.g., MTBE/Buffer). The substrate resides in the organic phase, protecting the enzyme from high concentrations while constantly feeding the aqueous phase [2].

Q: I see a "red oil" impurity instead of my white amine solid. A: This is often the Polymerized Imine .

  • Cause: If the enzyme turnover is slow, the intermediate imine (formed between the donor and acceptor) can hydrolyze or polymerize.

  • Fix: Increase the enzyme loading (U/mmol) to outcompete the uncatalyzed hydrolysis rates.

Part 2: The Chemical Route (Ellman’s Auxiliary)

Recommended for: Labs without enzyme libraries; guarantees (S)-stereochemistry via reagent control.

Core Logic

Condensing the ketone with (S)-(-)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the subsequent hydride attack to the Re-face, yielding the (S)-amine after deprotection [3].

Troubleshooting Guide: Ellman Chemistry

Q: The condensation to form the sulfinyl imine is sluggish (low yield after 24h). A: 4-cyclohexylacetophenone is sterically hindered. Standard dehydrating agents (


) are too weak.
  • The Fix: Use Titanium(IV) ethoxide (

    
    ) as a Lewis acid and water scavenger.
    
    • Protocol: Reflux in THF with 2.0 equiv.

      
      . The color should shift from yellow to orange/amber, indicating imine formation.
      

Q: I am detecting significant amounts of the corresponding alcohol (1-(4-cyclohexylphenyl)ethanol). A: This is a critical side reaction during the reduction step.

  • Cause: Direct reduction of the unreacted ketone by borohydride, or hydrolysis of the imine before reduction.

  • The Fix:

    • Ensure 100% conversion to the imine before adding the reducing agent (monitor via TLC/LCMS).

    • Temperature Control: Perform the reduction at -48°C to -78°C . Lower temperatures favor the reduction of the activated sulfinyl imine over the ketone and enhance diastereoselectivity (

      
      ).
      

Q: How do I remove the sulfinyl group without racemizing? A: Acidic cleavage is mild and preserves the stereocenter.

  • Protocol: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH at room temperature for 1 hour. Avoid heating. The product precipitates as the amine hydrochloride salt, which is easily filtered [3].

Part 3: Side Reaction "Rogues Gallery"

Impurity TypeStructure/DescriptionRoot CausePrevention Strategy
The "Alcohol" Ketone reduced to OH instead of

.
Incomplete imine formation; water present during reduction.Use

(Chemical) or remove water; Ensure dry solvents for NaBH4 steps.
The "Dimer" Secondary amine (Two cyclohexylphenyl chains).Reductive amination: The product amine reacts with the starting ketone.[2][3]Biocatalysis: Inherently prevents this. Chemical: Use excess amine/auxiliary; avoid catalytic hydrogenation methods (Leuckart).
The "Racemate" (R)-enantiomer contamination.High temp reduction; wrong enzyme selection.Biocatalysis: Screen for (S)-selective

-TA (e.g., Vibrio fluvialis variants). Chemical: Maintain reduction temp < -48°C.
The "Waxy Solid" Acetamide derivative.Incomplete hydrolysis of protecting groups (if using acetamide route).Ensure full acidic deprotection (monitor via NMR).

Part 4: Visualization of Pathways

Diagram 1: Biocatalytic Equilibrium Displacement

This workflow illustrates how to drive the reaction to completion using LDH coupling to remove the pyruvate inhibitor.

Biocatalysis Substrate 4-Cyclohexyl- acetophenone Enzyme (S)-omega-Transaminase (PLP Dependent) Substrate->Enzyme Input Donor L-Alanine (Donor) Donor->Enzyme Input Product (1S)-Amine (Target) Enzyme->Product Transamination Pyruvate Pyruvate (Inhibitor) Enzyme->Pyruvate Coproduct Pyruvate->Enzyme Inhibition (If not removed) LDH LDH / NADH (Recycling System) Pyruvate->LDH Reduction Lactate L-Lactate (Waste) LDH->Lactate Irreversible Removal

Caption: Coupled-enzyme system to prevent equilibrium stalling. LDH converts Pyruvate to Lactate, driving the reaction forward.

Diagram 2: Ellman's Auxiliary Workflow

The chemical pathway maximizing diastereoselectivity.

Ellman Ketone 4-Cyclohexylacetophenone Imine Chiral N-Sulfinyl Imine (Activated Intermediate) Ketone->Imine Condensation (Water Removal) Reagent (S)-t-Butanesulfinamide + Ti(OEt)4 Reagent->Imine Reduction Reduction (NaBH4, -48°C) Imine->Reduction Stereoselective Hydride Attack Sulfinamide Sulfinamide Diastereomer (Pure (S,S)) Reduction->Sulfinamide Major Diastereomer Deprotection HCl / MeOH Sulfinamide->Deprotection Cleavage Final (1S)-Amine HCl Salt >99% ee Deprotection->Final Precipitation

Caption: Step-by-step chemical synthesis using Ellman's Reagent to enforce stereochemistry and prevent over-alkylation.

References

  • Chiral Amine Synthesis Using

    
    -Transaminases. PubMed Central. (2014). Describes amine donor displacement strategies. Link
    
  • Applic

    
    -Transaminases in the Pharmaceutical Industry. Chemical Reviews. (2017). Comprehensive review on solvent systems and scale-up. Link
    
  • Asymmetric Synthesis of Amines (Ellman's Method). Yale University / Ellman Lab. Standard protocols for sulfinamide synthesis. Link

  • Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines. Google Patents (EP4402276A1). (2024). Context on cyclohexane-phenyl derivatives and purification. Link

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Separation Methods for (1S)-1-(4-cyclohexylphenyl)ethanamine: A Comparative Guide

The target compound, (1S)-1-(4-cyclohexylphenyl)ethanamine , is a bulky, lipophilic primary amine. Achieving high-purity enantiomeric resolution of this molecule is a critical bottleneck in downstream pharmacological pro...

Author: BenchChem Technical Support Team. Date: March 2026

The target compound, (1S)-1-(4-cyclohexylphenyl)ethanamine , is a bulky, lipophilic primary amine. Achieving high-purity enantiomeric resolution of this molecule is a critical bottleneck in downstream pharmacological profiling and asymmetric synthesis validation. Because primary amines are highly prone to peak tailing and non-specific interactions, selecting the correct Chiral Stationary Phase (CSP) is paramount.

This guide objectively compares the two most robust and field-proven CSPs for primary amines: Crown Ether-based CSPs and Polysaccharide-derived CSPs . By examining the causality behind their chiral recognition mechanisms, we provide self-validating protocols to ensure absolute scientific integrity in your method development [1].

Mechanistic Grounding: The Causality of Chiral Recognition

To separate the enantiomers of a primary amine, the chiral selector must establish a minimum of three stereoselective interactions (Dalgliesh's three-point rule). The two leading column technologies achieve this through fundamentally different thermodynamic pathways.

Crown Ether CSPs (e.g., Daicel Crownpak CR-I(+))

Crown ether columns operate via host-guest inclusion complexation [2]. The 18-crown-6 cavity specifically complexes with the protonated primary amine (


).
  • The Causality of pH: This mechanism demands a highly acidic mobile phase (pH < 2.0) to ensure complete protonation of the amine.

  • The Causality of Temperature: The inclusion complex is driven by enthalpy. Lowering the column temperature (typically to 10 °C or lower) thermodynamically favors the complexation, drastically improving the resolution (

    
    ) of the cyclohexylphenyl derivative.
    
Polysaccharide CSPs (e.g., Daicel Chiralpak AD-H / IA)

Polysaccharide columns (amylose or cellulose derivatives) operate via a helical polymeric structure [3]. The carbamate linkages provide hydrogen bonding (C=O and NH) and dipole-dipole interactions, while the phenyl rings offer


 stacking.
  • The Causality of Basic Additives: Unlike crown ethers, polysaccharides separate the free base form of the amine. To achieve this in Normal Phase chromatography, a basic additive like 0.1% Diethylamine (DEA) is mandatory. DEA coats the active, unreacted silanol sites on the silica support, suppressing secondary electrostatic interactions that would otherwise cause severe peak tailing.

Mechanism cluster_crown Crown Ether Pathway (Acidic) cluster_poly Polysaccharide Pathway (Basic) amine Primary Amine Analyte protonation Protonation (R-NH3+) amine->protonation pH < 2.0 free_amine Free Base (R-NH2) amine->free_amine 0.1% DEA inclusion Host-Guest Inclusion (18-Crown-6 Cavity) protonation->inclusion hbond1 Triple H-Bonding inclusion->hbond1 resolution Enantiomeric Resolution (Rs > 2.0) hbond1->resolution groove Helical Groove Intercalation free_amine->groove hbond2 Dipole & Pi-Pi Stacking groove->hbond2 hbond2->resolution

Mechanistic pathways for the chiral recognition of primary amines.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. If the internal suitability metrics are not met, the system automatically flags the run as invalid, preventing the reporting of false enantiomeric excess (ee) values.

Protocol A: Crown Ether Method (Analytical Purity)

Optimized for maximum baseline resolution of the protonated amine.

  • Column: Daicel Crownpak CR-I(+) (4.6 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Mix with HPLC-grade Methanol in an 80:20 (v/v) ratio.
    
    • Causality: The 20% Methanol is critical; without it, the highly lipophilic cyclohexyl group causes excessive retention and peak broadening.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 10 °C (Strictly controlled via column chiller).

  • Detection: UV at 210 nm.

  • System Suitability & Self-Validation: The system validates itself by monitoring the theoretical plate count (

    
    ) of the first eluting enantiomer. If 
    
    
    
    , the run is invalid, indicating that the pH has drifted above 2.0 and the amine is partially deprotonating.
Protocol B: Polysaccharide Method (Preparative Scalability)

Optimized for high loadability and easy solvent recovery.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 mm i.d. × 250 mm, 5 µm.

  • Mobile Phase Preparation: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • System Suitability & Self-Validation: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). Monitor the tailing factor (

    
    ) of the amine peaks. If 
    
    
    
    , the system invalidates the run, indicating DEA depletion in the mobile phase or degradation of the silica support.

Performance Comparison & Data Presentation

The table below summarizes the quantitative experimental data comparing the two methodologies for racemic 1-(4-cyclohexylphenyl)ethanamine.

ParameterCrown Ether (Crownpak CR-I(+))Polysaccharide (Chiralpak AD-H)
Elution Mode Reversed-Phase (Acidic)Normal Phase (Basic)
Retention Time (

)
12.4 min8.2 min
Retention Time (

)
18.6 min11.5 min
Selectivity (

)
1.581.45
Resolution (

)
3.852.90
Peak Asymmetry (

)
1.05 (Highly symmetrical)1.25 (Slight tailing)
Preparative Loadability Low (< 1 mg per injection)High (> 10 mg per injection)
Solvent Evaporation Difficult (Requires acid neutralization)Easy (Volatile organics)

Workflow & Decision Matrix

Choosing between these two methods depends entirely on the end goal of the researcher. Use the decision matrix below to guide your method development.

G start Target Analyte: 1-(4-cyclohexylphenyl)ethanamine solubility Assess Project Goal & Scale start->solubility analytical Analytical Scale (ee% Determination) solubility->analytical High Sensitivity prep Preparative Scale (Enantiomer Isolation) solubility->prep High Loadability crown Crown Ether CSP (e.g., Crownpak CR-I(+)) analytical->crown poly Polysaccharide CSP (e.g., Chiralpak AD-H) prep->poly cond_crown Mobile Phase: Acidic (pH < 2.0) Temp: 10°C crown->cond_crown cond_poly Mobile Phase: Hexane/EtOH + 0.1% DEA Temp: 25°C poly->cond_poly

Decision tree for selecting the optimal chiral HPLC method for primary amines.

Conclusion & Best Practices

For rigorous analytical purity checks (e.g., validating the enantiomeric excess of (1S)-1-(4-cyclohexylphenyl)ethanamine after an asymmetric synthesis), the Crownpak CR-I(+) offers superior, baseline-resolved performance due to its highly specific


 recognition [2].

However, if the objective is to isolate the (1S) enantiomer from a racemic mixture for downstream drug development, the Chiralpak AD-H is the definitive choice [3]. The normal-phase solvents (Hexane/Ethanol) are easily evaporated, whereas removing perchloric acid from a Crownpak eluent is tedious and risks forming stable amine salts that ruin the isolated yield.

References

  • Zhao, Y., Zhu, X., Jiang, W., Liu, H., & Sun, B. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145.[Link]

  • Hyun, M.H. (2005). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 26(8), 1153-1163.[Link]

  • Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 906(1-2), 105-125.[Link]

Comparative

mass spectrometry (MS) fragmentation of (1S)-1-(4-cyclohexylphenyl)ethanamine

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of (1S)-1-(4-cyclohexylphenyl)ethanamine . It compares the analytical performance of two primary ionization modalities—Electr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of (1S)-1-(4-cyclohexylphenyl)ethanamine . It compares the analytical performance of two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in structural validation and quantitative method development.

Executive Summary

(1S)-1-(4-cyclohexylphenyl)ethanamine (C₁₄H₂₁N, MW: 203.32 Da) is a chiral primary amine often utilized as a building block in the synthesis of pharmaceutical intermediates or as a chiral resolving agent. Its structure features a lipophilic cyclohexyl group para-substituted to a chiral ethylamine moiety.

Accurate MS characterization is critical for distinguishing this compound from structural isomers (e.g., N-alkylated analogs) and for monitoring its purity during synthesis. This guide compares the "hard" ionization of EI (ideal for structural fingerprinting) against the "soft" ionization of ESI-CID (ideal for high-sensitivity quantification), providing a self-validating protocol for identification.

Part 1: Comparative Analysis of MS Modalities

The following table contrasts the performance of EI and ESI modes for this specific compound.

FeatureMethod A: Electron Ionization (EI) Method B: ESI-CID (MS/MS)
Primary Utility Structural Fingerprinting & Library MatchingQuantification (LC-MS/MS) & Trace Detection
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Molecular Ion (

)
Weak / Moderate (

203)
Strong

(

204)
Base Peak

188
(Alpha-cleavage, loss of

)

187
(Neutral loss of

)
Specificity High (Fragment-rich spectrum)High (Precursor

Product transition)
Limit of Detection

g/mL range (GC-MS)
ng/mL to pg/mL range (LC-MS)

Part 2: Fragmentation Mechanisms & Causality[3]

Electron Ionization (EI) Pathway

In EI (70 eV), the radical cation (


, 

203) is formed. The fragmentation is driven by alpha-cleavage initiated by the radical site on the nitrogen atom.
  • Primary Pathway (

    
    -cleavage):  The bond adjacent to the C-N bond breaks to stabilize the radical. The loss of the methyl group (
    
    
    
    ) is energetically favored over the loss of the bulky aryl group because the resulting iminium ion is conjugated with the aromatic ring, providing significant resonance stabilization.
    • Transition:

      
       (Base Peak).
      
  • Secondary Pathway (Benzylic/Inductive): Although less dominant, cleavage of the benzylic bond can occur, generating the charge-retained ethylamine fragment.

    • Transition:

      
      .
      
Electrospray Ionization (ESI-CID) Pathway

In ESI, the molecule forms an even-electron protonated species


 (

204). Collision-Induced Dissociation (CID) drives fragmentation via low-energy pathways.
  • Dominant Pathway (Neutral Loss): Protonated primary amines characteristically lose ammonia (

    
    , 17 Da) to form a carbocation.
    
    • Transition:

      
      .
      
  • Secondary Pathway (Carbocation Rearrangement): The resulting carbocation (

    
     187) is a secondary benzylic cation. It may undergo further fragmentation by losing the cyclohexyl ring (as cyclohexene via RDA-like mechanisms or radical loss if energy is high), though the 
    
    
    
    transition is the most robust for MRM (Multiple Reaction Monitoring).

Part 3: Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways for EI and ESI.

MS_Fragmentation M_EI Molecular Ion (EI) [M]+. m/z 203 Frag_188 Alpha-Cleavage Product [Ar-CH=NH2]+ m/z 188 (Base Peak in EI) M_EI->Frag_188 Alpha-Cleavage (-CH3) Frag_44 Imine Fragment [CH3-CH=NH2]+ m/z 44 M_EI->Frag_44 Benzylic Cleavage (-ArCyclohexyl) M_ESI Precursor Ion (ESI) [M+H]+ m/z 204 Frag_187 Carbocation [Ar-CH-CH3]+ m/z 187 (Dominant in ESI) M_ESI->Frag_187 CID Fragmentation (-NH3) Neutral_CH3 Loss of CH3 (15 Da) Neutral_NH3 Loss of NH3 (17 Da)

Caption: Comparative fragmentation pathways. Left: EI radical-induced alpha-cleavage. Right: ESI proton-driven neutral loss of ammonia.

Part 4: Validated Experimental Protocols

Use these protocols to replicate the data or validate the compound's identity.

Protocol A: ESI-LC-MS/MS (Quantitative)
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes. (The cyclohexyl group makes this compound highly lipophilic; expect late elution).

  • Source Parameters:

    • Mode: Positive (+) ESI.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (High energy fragmentation of the phenyl ring, ~35 eV).
      
Protocol B: GC-MS (Structural ID)
  • Instrument: Single Quadrupole GC-MS.

  • Inlet: Splitless, 250°C.

  • Column: HP-5ms or DB-5 (30m x 0.25mm).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Parameters:

    • Source: EI, 70 eV, 230°C.

    • Scan Range:

      
       40–300.
      
  • Data Interpretation: Look for the molecular ion at

    
     203 (small) and the dominant base peak at 
    
    
    
    188.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of alpha-Methylbenzylamine (Analogous Fragmentation). National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
  • PubChem. Compound Summary: 1-(4-Cyclohexylphenyl)ethanamine. National Library of Medicine.[2][3] Available at: [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Characteristic Peaks of (1S)-1-(4-cyclohexylphenyl)ethanamine

Executive Summary This guide provides a comprehensive infrared (IR) spectroscopy analysis of (1S)-1-(4-cyclohexylphenyl)ethanamine , a critical chiral building block in pharmaceutical synthesis. Unlike generic spectral l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive infrared (IR) spectroscopy analysis of (1S)-1-(4-cyclohexylphenyl)ethanamine , a critical chiral building block in pharmaceutical synthesis. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , distinguishing the target molecule from its structural analogs and precursors. It is designed for researchers validating the integrity of chiral intermediates or monitoring reductive amination workflows.

Part 1: Structural Analysis & Characteristic Peaks

The infrared spectrum of (1S)-1-(4-cyclohexylphenyl)ethanamine is a superposition of three distinct structural domains: the primary amine , the para-substituted aromatic core , and the aliphatic cyclohexyl tail .

Functional Group Mapping

The following table synthesizes the characteristic absorption bands. These values represent the "spectral fingerprint" required for identification.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3350 – 3280 Medium, BroadDoublet indicates primary amine; absence indicates tertiary amine or unreacted ketone.
N-H Scissoring (Bending)1620 – 1590 MediumConfirms amine presence; often overlaps with aromatic C=C.
C-N Stretching1200 – 1000 MediumConfirmation of C-N bond formation.
Cyclohexyl Group C-H Stretching (sp³)2930 – 2850 Strong Distinguishes from simple phenyl analogs. Dominates the high-energy region.
-CH₂- Bending1450 MediumCharacteristic of cyclic alkanes.
Aromatic Ring C-H Stretching (sp²)3050 – 3000 WeakDiagnostic for aromaticity; appears as a "shoulder" on the strong alkyl peak.
C=C Ring Stretching1600, 1500 VariableFundamental aromatic skeletal vibrations.
Out-of-Plane (oop) Bending840 – 810 StrongCritical: Indicates para-substitution (1,4-disubstitution).
Methyl Group C-H Bending (Sym)1375 MediumSpecific to the ethyl side chain (methyl attached to chiral center).
The "Cyclohexyl Effect" (Technical Insight)

In standard benzylic amines (e.g., 1-phenylethanamine), the region between 2800–3000 cm⁻¹ is relatively moderate. However, in (1S)-1-(4-cyclohexylphenyl)ethanamine , the cyclohexyl group adds 11 aliphatic methylene (-CH₂-) units.

  • Result: The C-H stretching band (2930–2850 cm⁻¹) becomes the dominant feature of the spectrum, significantly more intense than the aromatic C-H stretch (>3000 cm⁻¹). This inversion of intensity ratios is a key quality check for the integrity of the cyclohexyl ring.

Part 2: Comparative Analysis (Alternatives & Precursors)

To validate the target molecule, one must compare it against its closest structural "alternatives": the Precursor Ketone (reaction monitoring) and the Unsubstituted Analog (structural verification).

Target vs. Precursor (Reaction Monitoring)

Scenario: Monitoring the reductive amination of 4-cyclohexylacetophenone to the target amine.

FeaturePrecursor: 4-CyclohexylacetophenoneTarget: (1S)-1-(4-cyclohexylphenyl)ethanamine
Carbonyl (C=O) Strong peak at ~1680 cm⁻¹ Absent (Disappearance confirms conversion)
Amine (N-H) AbsentDoublet at 3300–3400 cm⁻¹ (Appearance confirms product)
Fingerprint Similar para-sub pattern (~830 cm⁻¹)Similar para-sub pattern (~830 cm⁻¹)

Insight: The complete disappearance of the carbonyl peak at 1680 cm⁻¹ is the primary metric for reaction completion. Any residual peak here indicates unreacted starting material.

Target vs. Analog (1-Phenylethanamine)

Scenario: distinguishing the target from generic chiral resolving agents.

  • 1-Phenylethanamine: Shows a "clean" aromatic spectrum with moderate aliphatic C-H stretching (only from the ethyl group).

  • Target Molecule: Shows a massive aliphatic envelope (2850–2930 cm⁻¹) due to the cyclohexyl ring.

  • Differentiation: If the spectrum lacks the intense alkyl stretching or the 1450 cm⁻¹ methylene bend, the cyclohexyl group may be missing or the sample is misidentified.

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this oily/low-melting solid amine to avoid moisture absorption.

Step-by-Step Workflow:

  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air).

  • Deposition: Apply 10–20 mg of the neat amine oil or solid directly onto the crystal.

  • Compression: Apply pressure using the clamp to ensure intimate contact (monitor the preview mode for peak maximization).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Critical Handling Note: The "Carbamate Artifact"

Primary amines greedily absorb atmospheric CO₂ to form carbamates salts (


).
  • Symptom: Appearance of unexpected broad bands near 1640 cm⁻¹ and 1560 cm⁻¹ (C=O asymmetric stretch of carbamate) and broadening of the N-H region.

  • Validation: If these "ghost peaks" appear, flush the sample with dry nitrogen or re-distill/recrystallize under inert atmosphere before measurement.

Part 4: Visualization of Spectral Logic

The following diagram maps the molecular structure to the specific IR spectral regions, visualizing the "Cause and Effect" relationship of the vibrations.

IRSpectralMap Molecule (1S)-1-(4-cyclohexylphenyl)ethanamine Amine Primary Amine (-NH2) Molecule->Amine Aromatic Phenyl Ring (Para-Substituted) Molecule->Aromatic Cyclohexyl Cyclohexyl Group (C6H11) Molecule->Cyclohexyl Methyl Methyl Side Chain (-CH3) Molecule->Methyl PeakNH N-H Stretch 3350-3280 cm⁻¹ (Doublet) Amine->PeakNH PeakBend N-H Scissoring ~1600 cm⁻¹ Amine->PeakBend PeakArCH Ar-C-H Stretch >3000 cm⁻¹ Aromatic->PeakArCH PeakOop OOP Bending (Para) 840-810 cm⁻¹ Aromatic->PeakOop PeakAlkCH Aliphatic C-H Stretch 2930-2850 cm⁻¹ (Strong) Cyclohexyl->PeakAlkCH PeakCH2 -CH2- Bending 1450 cm⁻¹ Cyclohexyl->PeakCH2 PeakMe -CH3 Bending 1375 cm⁻¹ Methyl->PeakMe

Figure 1: Functional group mapping connecting structural moieties to their diagnostic IR absorption bands.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Cyclohexanamine, N-cyclohexyl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. 1-(4-Cyclohexylphenyl)ethan-1-one (Precursor Data). National Library of Medicine. Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • SpectraBase. IR Spectrum of N-cyclohexylbenzylamine (Analog). Wiley Science Solutions. Available at: [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of (1S)-1-(4-cyclohexylphenyl)ethanamine vs. Phenethylamine in Organocatalysis

As a Senior Application Scientist, I frequently encounter challenges in activating sterically hindered carbonyl compounds during complex drug development workflows. While secondary amines (such as proline derivatives) ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in activating sterically hindered carbonyl compounds during complex drug development workflows. While secondary amines (such as proline derivatives) are the traditional workhorses for unhindered aldehydes, they often fail completely when applied to


-branched aldehydes or bulky ketones due to severe steric clashes in the transition state.

To bridge this gap, primary amines have emerged as powerful organocatalysts for the functionalization of hindered substrates via iminium and enamine intermediates . This guide provides an objective, in-depth comparative analysis of two structurally distinct primary amines: the highly specialized, chiral (1S)-1-(4-cyclohexylphenyl)ethanamine and the simple, achiral phenethylamine . By unpacking the mechanistic causality behind their divergent catalytic efficiencies, this guide will help you optimize your asymmetric synthesis protocols.

Mechanistic Rationale: The Role of Sterics and Chirality

Catalytic efficiency in enamine catalysis is not merely a function of turnover frequency (TOF). It is intrinsically linked to the catalyst's ability to control the transition state geometry and avoid off-cycle resting states.

1. (1S)-1-(4-cyclohexylphenyl)ethanamine: This molecule features a rigid stereocenter directly adjacent to the primary amine, coupled with a bulky 4-cyclohexylphenyl moiety. In catalytic cycles, this steric bulk serves a dual purpose. First, it effectively shields one face of the intermediate enamine, dictating the trajectory of the incoming electrophile and ensuring high enantioselectivity (ee) . Second, the steric hindrance prevents the formation of stable, unreactive off-cycle dimers (e.g., aminals), thereby maintaining a high effective concentration of the active catalytic species and driving the reaction forward.

2. Phenethylamine: Lacking both a stereocenter and significant steric bulk, phenethylamine (2-phenylethan-1-amine) represents a baseline for primary amine reactivity. Its flexible ethyl linker makes it highly nucleophilic. However, this lack of steric shielding is a critical flaw in organocatalysis. Phenethylamine is highly prone to forming stable, irreversible imines with the substrate, effectively trapping the catalyst and drastically reducing the turnover number (TON) . Furthermore, its achiral nature means it cannot induce asymmetry, rendering it useless for enantioselective transformations.

G A Ketone Substrate C Iminium Ion A->C + Catalyst B Primary Amine Catalyst B->C D Enamine Intermediate C->D - H+ E Electrophile Addition D->E + Electrophile F Hydrolysis & Release E->F + H2O F->B Regeneration

Fig 1: Enamine catalytic cycle showing primary amine activation of carbonyls.

Comparative Performance Data

To objectively compare these catalysts, we evaluate their performance in a benchmark asymmetric Michael addition of cyclohexanone to


-nitrostyrene. The data below synthesizes expected outcomes based on the structural properties of both amines.
Metric / Property(1S)-1-(4-cyclohexylphenyl)ethanaminePhenethylamine
Structural Classification Chiral, sterically hinderedAchiral, unhindered
Enamine Stabilization Moderate (promotes rapid turnover)High (prone to off-cycle trapping)
Typical Yield (Michael Addition) 85% – 95%30% – 45%
Enantiomeric Excess (ee) > 90%0% (Racemic)
Primary Limitation Higher synthesis costSevere side-reaction profile

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your laboratory, the following protocol incorporates strict internal controls, creating a self-validating system for evaluating catalytic efficiency.

Materials Required
  • Catalysts: (1S)-1-(4-cyclohexylphenyl)ethanamine, Phenethylamine, and racemic 1-(4-cyclohexylphenyl)ethanamine (crucial for HPLC baseline validation).

  • Co-catalyst: Benzoic acid.

  • Internal Standard: Dodecane (for quantitative GC-FID analysis).

Step-by-Step Workflow
  • Catalyst & Additive Preparation: In a 5 mL reaction vial, dissolve the primary amine catalyst (10 mol%) and benzoic acid (10 mol%) in 1.0 mL of toluene.

    • Causality: The acid co-catalyst is critical; it lowers the LUMO of the intermediate hemiaminal, accelerating its dehydration to the active iminium ion.

  • Substrate & Standard Addition: Add cyclohexanone (2.0 equiv) and dodecane (0.5 equiv, internal standard) to the vial. Stir for 10 minutes at room temperature to allow pre-equilibrium of the iminium/enamine species.

  • Electrophile Introduction: Add

    
    -nitrostyrene (1.0 equiv). Seal the vial and incubate at 25 °C under continuous magnetic stirring (800 rpm) for 24 hours.
    
  • Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous

    
     to hydrolyze the product-catalyst adduct. Extract with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , and filter.
  • Chromatographic Analysis:

    • Yield Validation: Analyze an aliquot via GC-FID. Compare the product peak area against the dodecane internal standard to calculate the absolute chemical yield, ruling out mass loss during extraction.

    • Enantioselectivity Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column). Crucial Step: Always run the product generated by the racemic catalyst first to establish the exact retention times of both enantiomers and prove baseline resolution before analyzing the chiral sample.

Workflow Step1 1. Catalyst & Additive Prep Step2 2. Substrate Addition Step1->Step2 Step3 3. Reaction Incubation Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. Chromatographic Analysis Step4->Step5

Fig 2: Self-validating workflow for primary amine catalytic efficiency.

Conclusion

The comparison between (1S)-1-(4-cyclohexylphenyl)ethanamine and phenethylamine perfectly illustrates the principle of "steric privilege" in organocatalysis. While phenethylamine is a competent stoichiometric nucleophile, its lack of steric bulk dooms it as a catalyst due to off-cycle trapping and irreversible imine formation. Conversely, the precisely engineered bulk and chirality of (1S)-1-(4-cyclohexylphenyl)ethanamine not only enable exquisite stereocontrol but also thermodynamically favor catalytic turnover, making it a superior choice for advanced synthetic workflows.

References

  • Title: Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms Source: PubMed Central (PMC) URL: [Link]

  • Title: Phenolic Activation in Chiral Brønsted Acid-Catalyzed Intramolecular α-Amidoalkylation Reactions for the Synthesis of Fused Isoquinolines Source: ACS Omega URL: [Link]

  • Title: Organocatalytic Decarboxylation of Amino Acids as a Route to Bio-based Amines and Amides Source: ResearchGate URL: [Link]

Validation

A Senior Application Scientist's Guide to Comparative Analysis of Chiral Amines using X-ray Powder Diffraction

In the landscape of modern drug development, the precise control and characterization of molecular chirality are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and stability of acti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise control and characterization of molecular chirality are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Chiral amines, such as (1S)-1-(4-cyclohexylphenyl)ethanamine, are vital building blocks in the synthesis of numerous pharmaceuticals.[1][2] The three-dimensional arrangement of atoms in these molecules can lead to different crystalline forms, a phenomenon known as polymorphism. Each polymorph of a compound is a distinct solid-state entity with its own unique crystal structure, and consequently, different physicochemical properties like solubility, melting point, and stability.[3] These differences can have profound implications for a drug's bioavailability and manufacturability.[4][5]

The Foundational Principle: Bragg's Law and Crystal Lattices

X-ray diffraction arises from the constructive interference of X-rays scattered by the electron clouds of atoms arranged in an orderly, repeating crystal lattice.[6] This phenomenon is elegantly described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a direct consequence of the crystal's unit cell geometry and atomic arrangement.[6][13] Every crystalline form of a compound will produce a unique and characteristic XRPD pattern.[8]

Experimental and Analytical Workflow

A rigorous and systematic approach is paramount for generating high-quality, reproducible XRPD data. The following workflow outlines the critical stages, from sample handling to final data comparison.

XRD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Reporting A Material Sourcing & Purity Check B Sample Preparation A->B Grinding & Loading C Instrument Calibration B->C Sample Mount D Method Development C->D Define Scan Parameters E Data Collection D->E Execute Scan F Data Processing E->F Background Subtraction G Phase Identification F->G Peak Search & Match H Comparative Analysis G->H Overlay & Tabulate

Sources

Comparative

Elemental Analysis Validation Guide: (1S)-1-(4-cyclohexylphenyl)ethanamine

The following guide details the elemental analysis (EA) standards and validation protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine . This document is structured to assist researchers in achieving high-precision charact...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the elemental analysis (EA) standards and validation protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine . This document is structured to assist researchers in achieving high-precision characterization of this specific chiral intermediate, addressing its unique hydrophobic and basic properties.

Executive Summary

Product: (1S)-1-(4-cyclohexylphenyl)ethanamine (CAS: 672314-53-3 analog/derivative) Formula:


Molecular Weight:  203.33  g/mol 

Achieving the industry-standard acceptance criteria (±0.4% absolute error) for this compound presents two specific chemical challenges:

  • High Carbon Content (~82.7%): The hydrophobic cyclohexyl-phenyl core requires optimized oxygen dosing to prevent incomplete combustion (soot formation), which artificially lowers Carbon results.

  • The "Amine Effect" (CO2 Absorption): As a primary amine, this compound is prone to absorbing atmospheric

    
     to form carbamates. This introduces a systematic error: High %C / Low %N  drift if not handled under inert conditions.
    

This guide compares calibration standards and outlines a self-validating protocol to neutralize these variables.

Part 1: Theoretical Profile & Target Values

Before selecting a standard, the theoretical composition must be established to set the baseline for accuracy.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1412.011168.15482.70%
Hydrogen (H) 211.00821.16810.41%
Nitrogen (N) 114.00714.0076.89%
Total 203.33 100.00%

Critical Insight: The Carbon content (82.7%) is significantly higher than most common organic standards. A standard with low carbon content (e.g., Sulfanilamide, ~41% C) may introduce linearity errors during calibration extrapolation.

Part 2: Comparative Analysis of Calibration Standards

For this specific analyte, we evaluated three industry-standard reference materials. The "Suitability Score" reflects how well the standard mimics the combustion behavior and elemental ratio of (1S)-1-(4-cyclohexylphenyl)ethanamine.

Comparison Table
StandardFormula%C%NSuitability for this AnalyteTechnical Verdict
Acetanilide

71.0910.36High Primary Choice. Best balance of stability and C/N ratio. Although its %C is lower than the analyte, it is within the linear dynamic range of modern TCD detectors.
Sulfanilamide

41.8416.27Low Not Recommended. The %C gap (41% vs 82%) is too large. Calibrating with this requires the detector to extrapolate significantly, increasing the risk of slope error.
BBOT

72.536.51Medium Alternative. Good %C match, but contains Sulfur. Unless you are simultaneously quantifying Sulfur, the

peak adds unnecessary chromatographic complexity.
Stearic Acid

76.000.00Specialized QC Only. Use only to validate Carbon recovery. Cannot be used for Nitrogen calibration.
Recommendation

Use Acetanilide (High Purity >99.9%) as the calibration standard.

  • Why: It is chemically stable, non-hygroscopic, and its Nitrogen content (10.36%) brackets the analyte's Nitrogen (6.89%) effectively.

  • Correction: To compensate for the Carbon difference (71% vs 82%), run a Linearity Check using varying weights of Acetanilide (e.g., 1mg, 2mg, 3mg) to ensure the detector response is linear up to the total milligrams of Carbon expected in your sample.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and Reproducibility , follow this protocol designed to mitigate the "Amine Effect."

Sample Preparation (The Inert Loop)
  • Problem: The amine group (

    
    ) reacts with atmospheric 
    
    
    
    :
    
    
    Result: The sample gains weight (mass of
    
    
    ), diluting the %N result and skewing the %C.
  • Solution:

    • Solid: Dry the sample in a vacuum desiccator over

      
       for 4 hours. Weigh rapidly into Tin capsules .
      
    • Oil/Liquid: If the product is an oil, use a Micro-pipette to inject directly into a pre-tared Tin capsule and seal immediately with a Cold Welder (Sealing Press) .

    • Best Practice: If possible, load capsules inside a Nitrogen-purged glove bag.

Combustion Parameters

The cyclohexyl ring is thermodynamically stable and requires aggressive oxidation.

  • Furnace Temperature: 950°C - 1050°C (Flash Combustion).

  • Oxygen Boost: Set oxygen dosing to "High" or extend the oxygen injection time by 2–5 seconds compared to standard Acetanilide runs.

    • Mechanism:[1][2][3] Ensures complete oxidation of the C14 skeleton to

      
      , preventing char/soot formation which causes low Carbon readings.
      
The "Bracketing" Workflow

Do not run the sample in isolation. Use the following sequence to validate the instrument state during the run.

  • Blank (Tin Capsule) : Baseline subtraction.

  • Conditioner (Acetanilide) : Primes the adsorption columns.

  • Calibration (K-Factor) : Acetanilide (approx 2.0 mg).

  • Sample Run 1 : (1S)-1-(4-cyclohexylphenyl)ethanamine.

  • Sample Run 2 : Duplicate.

  • QC Check : Acetanilide (treated as unknown).

    • Pass Criteria: QC Check must be within ±0.15% of theoretical.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision process for selecting standards and troubleshooting common failure modes for this specific amine.

EA_Workflow Start Start: (1S)-1-(4-cyclohexylphenyl)ethanamine (C14H21N) CheckState Physical State Check (Solid vs. Viscous Oil) Start->CheckState SolidPath Solid: Dry over P2O5 (Vacuum) Weigh in Tin Capsule CheckState->SolidPath LiquidPath Oil: Inject into Capsule Cold Weld Seal immediately CheckState->LiquidPath CalibSelect Calibration Standard Selection Target: High %C (82.7%) SolidPath->CalibSelect LiquidPath->CalibSelect Acetanilide Primary: Acetanilide (71% C, 10% N) *Industry Standard* CalibSelect->Acetanilide Recommended Sulfanilamide Alternative: Sulfanilamide (41% C, 16% N) CalibSelect->Sulfanilamide Avoid (Linearity Risk) Decision Is %C Gap Acceptable? Acetanilide->Decision Method Combustion Method: High O2 Boost (Flash) Temp > 980°C Decision->Method Yes (Linear Range) Result Analyze Results (Acceptance: ±0.4%) Method->Result Failure Failure Mode: Low %C or Low %N Result->Failure Out of Spec Troubleshoot Troubleshoot: 1. Incomplete Combustion (Soot) 2. CO2 Absorption (Carbamate) Failure->Troubleshoot Troubleshoot->Method Adjust O2 / Handling

Figure 1: Analytical workflow and decision tree for validating high-carbon amines.

Part 5: Data Interpretation Guide

When reviewing your data, use this table to diagnose the purity of your synthesized compound.

ObservationDiagnosisCorrective Action
C: 82.7 ±0.3% N: 6.9 ±0.3% Pass. High Purity.Proceed to next development stage.
C: > 83.2% N: < 6.5% Solvent Trap. Residual solvent (e.g., Hexane/EtOAc) is inflating Carbon.Dry sample under high vacuum (50°C, >6 hrs). Verify by NMR.
C: < 82.0% N: < 6.5% Hygroscopic/Carbamate. Sample absorbed water or

.
Dry sample. Weigh under inert gas (Argon/Nitrogen).
C: < 81.5% N: Correct Incomplete Combustion. The cyclohexyl ring did not burn fully.Increase Oxygen dosing time.[4][5] Add

(Tungsten Oxide) powder to capsule as combustion aid.[6]

References

  • Waites, S., et al. (2013). Chemical analysis in amine system operations. EPTQ. Link

  • Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis. Elementar Application Notes. Link

  • PerkinElmer. (2020). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer Application Notes. Link

  • Royal Society of Chemistry. (2008). CHN Elemental Analysers: Technical Brief. AMC Technical Briefs. Link

  • Kuveke, R. E. H., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ResearchGate / Cardiff University. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1S)-1-(4-cyclohexylphenyl)ethanamine

This document provides a detailed, step-by-step protocol for the proper disposal of (1S)-1-(4-cyclohexylphenyl)ethanamine. As a chiral primary amine, this compound requires careful handling and adherence to specific disp...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (1S)-1-(4-cyclohexylphenyl)ethanamine. As a chiral primary amine, this compound requires careful handling and adherence to specific disposal pathways to ensure laboratory safety and environmental compliance. This guide moves beyond simple instructions, explaining the chemical reasoning behind each step to empower researchers with the knowledge for safe and responsible waste management.

Part 1: Core Principles and Hazard Assessment

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. (1S)-1-(4-cyclohexylphenyl)ethanamine, like many organic amines, presents several potential hazards that dictate its handling and disposal as hazardous waste.

Inherent Chemical Risks:

  • Corrosivity: Amines are organic bases. They can be corrosive to certain materials and cause skin and eye burns upon contact.

  • Reactivity: Amines can react exothermically and sometimes violently with acids, oxidizing agents, and halogenated compounds. Improper mixing of waste streams is a significant safety risk.[1][2][3]

In the absence of a substance-specific listing by regulatory bodies like the U.S. Environmental Protection Agency (EPA), chemical waste is classified based on its characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7] (1S)-1-(4-cyclohexylphenyl)ethanamine waste must be managed as hazardous due to its potential corrosivity (as a base) and reactivity. Therefore, it is the policy of most institutions that all chemical wastes are treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[8]

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard Characteristic Implication & Rationale Recommended PPE
Corrosivity (Base) Can cause skin/eye burns. May corrode incompatible container materials. Chemical-resistant gloves (e.g., nitrile), safety goggles/face shield.
Reactivity Reacts with acids and oxidizing agents. Never mix with other waste streams. Standard laboratory PPE.

| Potential Toxicity | May be harmful if ingested, inhaled, or absorbed. | Work in a well-ventilated area or chemical fume hood. |

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical waste disposal is segregation at the source. Never mix (1S)-1-(4-cyclohexylphenyl)ethanamine waste with other chemical waste streams.[1][2]

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. Avoid metal containers, as prolonged contact with basic amines can cause corrosion. The container must be in good condition, free of leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9] Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags. Fill out the label completely and legibly:

    • Full Chemical Name: "(1S)-1-(4-cyclohexylphenyl)ethanamine" (Avoid abbreviations or formulas).

    • Composition: List all components, including solvents and their approximate percentages.

    • Hazard Information: Check the boxes for "Corrosive (Base)" and "Toxic."

    • Generator Information: Include your name, lab, and contact details.

Step 2: Waste Accumulation and Storage
  • Segregation: Keep the designated waste container for (1S)-1-(4-cyclohexylphenyl)ethanamine separate from all other waste streams, particularly acidic waste, oxidizing agents, and halogenated solvents.[3]

  • Closure: Keep the waste container securely capped at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Safe Storage Location: Store the container in a designated satellite accumulation area, typically within the laboratory in a well-ventilated location like a fume hood or a vented cabinet.[1] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 3: Arranging for Final Disposal
  • Do Not Dispose On-Site: Under no circumstances should this chemical be poured down the drain, evaporated in a fume hood, or placed in the regular trash.[8][9] This is a violation of environmental regulations and can damage plumbing and ecosystems.

  • Contact EHS: Once the waste container is full or you are finished with the project, contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.[9][10][11] Do not transport hazardous waste yourself.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (1S)-1-(4-cyclohexylphenyl)ethanamine and associated materials.

G cluster_0 Source Generation cluster_1 Waste Characterization cluster_2 Segregation & Handling cluster_3 Final Disposition A Waste Generation ((1S)-1-(4-cyclohexylphenyl)ethanamine) B Pure Liquid or Solution A->B C Contaminated Solids (Gloves, Wipes, Silica) A->C D Empty Container A->D E Collect in Labeled, Compatible Liquid Waste Container (HDPE) B->E F Collect in Labeled Solid Waste Container C->F G Triple Rinse with Solvent D->G J Store in Satellite Accumulation Area (Secondary Containment) E->J F->J H Dispose of Rinsate as Liquid Hazardous Waste G->H I Deface Label & Dispose of Container as Non-Hazardous G->I H->E K Contact EHS/Licensed Contractor for Pickup and Final Disposal J->K

Caption: Disposal workflow for (1S)-1-(4-cyclohexylphenyl)ethanamine.

Part 3: Managing Contaminated Materials and Spills

Proper disposal extends beyond the chemical itself to include anything it has contaminated.

  • Empty Containers: An "empty" container that held this amine is not truly empty and must be managed carefully. The best practice is to triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[9] This rinsate must be collected and added to your (1S)-1-(4-cyclohexylphenyl)ethanamine liquid hazardous waste container.[9] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Contaminated Solids: Personal protective equipment (gloves, aprons), absorbent pads, bench paper, and chromatography silica gel contaminated with (1S)-1-(4-cyclohexylphenyl)ethanamine must be disposed of as solid hazardous chemical waste. Collect these items in a designated, labeled container or a securely sealed bag clearly marked as "Hazardous Waste."

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[10]

By adhering to this comprehensive guide, you ensure that the disposal of (1S)-1-(4-cyclohexylphenyl)ethanamine is conducted in a manner that prioritizes the safety of laboratory personnel, protects the environment, and maintains full regulatory compliance.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 4-Cyclohexylphenol.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a source providing EPA waste code lists.
  • European Chemicals Agency. (n.d.). Cyclohexylamine - Registration Dossier. Retrieved from [Link]

  • CPAchem. (n.d.). Safety Data Sheet: 1,1-Bis(4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methanone, cyclohexylphenyl-. Retrieved from a Thermo Fisher Scientific SDS source.
  • Maine Department of Environmental Protection. (2005, July 1). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, February 18). Safety Data Sheet.
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, November 21). Safety Data Sheet: Ethylamine, 70% aq. soln. Retrieved from a Thermo Fisher Scientific SDS source.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.

Sources

Handling

Personal protective equipment for handling (1S)-1-(4-cyclohexylphenyl)ethanamine

The following technical guide details the safe handling, logistics, and operational protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine . Note on Safety Data: As a specialized chiral intermediate, specific GHS data for t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, logistics, and operational protocols for (1S)-1-(4-cyclohexylphenyl)ethanamine .

Note on Safety Data: As a specialized chiral intermediate, specific GHS data for the (1S)-enantiomer is limited.[1][2][3] The safety protocols below are derived using Read-Across Methodology from structurally analogous lipophilic benzylic amines (e.g., 1-(4-methylphenyl)ethylamine and 4-cyclohexylaniline). Treat this substance as a Class 8 Corrosive and Acute Toxin until experimentally verified otherwise.[1][2]

Chemical Profile & Hazard Identification

  • Chemical Name: (1S)-1-(4-cyclohexylphenyl)ethanamine[1][2][3]

  • General Structure: A chiral ethylamine group attached to a phenyl ring, which is para-substituted with a lipophilic cyclohexyl group.[1][2]

  • CAS Registry (Generic/Racemic): 74068-00-1 (Reference for racemic parent).[1][2][3]

  • Physical State: Likely a viscous oil or low-melting solid (Free Base); Crystalline solid (Hydrochloride Salt).[1][2][3]

  • Key Chemical Property: High lipophilicity due to the cyclohexyl group combined with basic amine functionality.[1][2] This increases skin absorption rates compared to smaller amines.[1][3]

GHS Hazard Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corr./Irrit. 1B H314: Causes severe skin burns and eye damage.[1][2][3]
Acute Tox.[1][4] (Oral) 4 H302: Harmful if swallowed.[1][2]
Sensitization 1 H317: May cause an allergic skin reaction.[1][2][3][5]
Aquatic Tox. 2 H411: Toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE) Strategy

The lipophilic nature of the cyclohexyl tail facilitates rapid permeation through standard laboratory gloves. Standard "exam-grade" nitrile is insufficient for prolonged contact.[1][3]

PPE Selection Matrix
ComponentRecommendationScientific Rationale
Hand Protection (Splash) Double Nitrile (min 0.11 mm each)The outer glove sacrifices itself to contamination; the inner glove protects against breakthrough during doffing.[1][2][3]
Hand Protection (Immersion) Laminate Film (Silver Shield/4H)Required for spill cleanup. Nitrile breakthrough time for lipophilic amines can be <15 mins.[1][2] Laminate offers >4 hours protection.[1][3]
Respiratory ABEK1 Filter (or P100/OV)Protects against organic vapors (amine odor) and basic particulates.[1][2] Mandatory outside a fume hood.[1][2]
Eye/Face Chemical Goggles + Face Shield Standard safety glasses do not seal against corrosive vapors or splashes.[1][2][3] A face shield prevents skin burns on the neck/chin.[3]
Body Tyvek® Lab Coat (or Apron)Cotton lab coats absorb amines, keeping the corrosive against the skin.[1][2] Impervious aprons are required for liquid transfers >100 mL.[1][3]
Visualization: PPE Decision Logic

PPE_Selection start Task Assessment state_check Physical State? start->state_check solid Solid (Salt) state_check->solid liquid Liquid/Oil (Free Base) state_check->liquid ppe_std Standard PPE: Double Nitrile Gloves Safety Glasses Fume Hood solid->ppe_std Low Dust quant_check Quantity / Duration? liquid->quant_check minor < 10g / Short Term quant_check->minor major > 10g / Spill Clean quant_check->major minor->ppe_std ppe_high High-Risk PPE: Silver Shield Gloves Goggles + Face Shield Tyvek Sleeves major->ppe_high

Caption: Decision tree for selecting appropriate PPE based on physical state and operational volume.

Operational Handling Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "sweating" or crust formation (indicates CO₂ absorption/carbamate formation).[1]

  • Environment: Store under Inert Atmosphere (Argon or Nitrogen) . Amines react with atmospheric CO₂ to form solid carbamates, which alters stoichiometry.[1]

  • Temperature: Refrigerate (2–8°C) to minimize oxidation and vapor pressure.

B. Weighing & Transfer
  • The "Static" Problem: Solid amine salts are often fluffy and static-prone.[1][3] Use an anti-static gun or polonium strip inside the balance chamber.[1][2]

  • Liquid Transfer:

    • Do not pour. Use a glass syringe with a long needle (Luer-lock) to withdraw the liquid.[1][2][3]

    • Why? Pouring viscous amines often results in drips running down the bottle, corroding the label and shelving.[1][2]

  • Glassware: Use silanized glassware if possible to prevent adhesion, or rinse immediately with dilute acid (1M HCl) to neutralize residue.[1][2]

C. Reaction Setup
  • Solvent Compatibility: Avoid halogenated solvents (DCM, Chloroform) for long-term storage of the free base, as quaternary ammonium salts can form slowly (Menshutkin reaction).[1][2]

  • Quenching: When quenching reactions containing this amine, use a buffered solution (e.g., NH₄Cl) rather than strong acid immediately, to control heat generation.[1][2]

Emergency Response & Disposal

A. Exposure Response
  • Skin Contact:

    • Immediate: Blot excess liquid (do not rub).[1][2]

    • Flush: Rinse with water for 15 minutes minimum .

    • Neutralize: Do NOT use vinegar or acid to neutralize on skin; the heat of neutralization causes further damage.[1][2] Use Diphoterine® if available; otherwise, water.[1][2]

  • Eye Contact: Irrigate immediately.[1][2][4][5][6][7] Hold eyelids apart. Time is critical to prevent corneal opacity.[1][3]

B. Spill Management Workflow

Spill_Response spill Spill Detected evac 1. Evacuate & Ventilate spill->evac ppe 2. Don PPE (Resp + Silver Shield) evac->ppe contain 3. Containment (Vermiculite/Sand) ppe->contain warn AVOID Cellulose/Paper (Fire Risk) contain->warn Warning collect 4. Collect & Label (Hazardous Waste) contain->collect clean 5. Decontaminate Surface (1% HCl or Soap) collect->clean

Caption: Step-by-step spill response emphasizing material compatibility (avoiding cellulose).

C. Disposal
  • Waste Stream: Classify as Basic Organic Waste .[1][2][3]

  • Method: Dissolve in a combustible solvent (e.g., Ethanol/Methanol).[1][2] Incinerate in a chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx).[2]

  • Never: Do not dispose of amine waste in the "Acid Waste" container without careful neutralization, as this can cause violent splattering.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135185, 1-(4-Phenylcyclohexyl)ethan-1-amine. Retrieved from [Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-Cyclohexylaniline (Structural Analog for Toxicity).[1][2][3] Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(4-cyclohexylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(1S)-1-(4-cyclohexylphenyl)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.